Product packaging for 16-Epivincamine(Cat. No.:CAS No. 83508-82-1)

16-Epivincamine

Katalognummer: B3156738
CAS-Nummer: 83508-82-1
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: RXPRRQLKFXBCSJ-NRSPTQNISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

16-Epivincamine is a useful research compound. Its molecular formula is C21H26N2O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N2O3 B3156738 16-Epivincamine CAS No. 83508-82-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl (15R,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPRRQLKFXBCSJ-NRSPTQNISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of 16-Epivincamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively details the mechanism of action for the indole alkaloid vincamine. However, specific research on its stereoisomer, 16-epivincamine, is sparse. This guide will, therefore, focus on the well-documented mechanisms of vincamine as a comprehensive proxy, with the acknowledgment that the stereochemical difference in this compound may lead to variations in potency and selectivity.

Core Mechanisms of Action

Vincamine, a natural monoterpenoid indole alkaloid derived from the lesser periwinkle plant (Vinca minor), exerts its pharmacological effects through a multi-targeted approach, primarily impacting cerebral circulation, neuronal excitability, and cellular stress responses. Its proposed mechanisms of action are categorized as follows:

  • Cerebral Vasodilation and Enhancement of Blood Flow: Vincamine is widely recognized for its ability to increase cerebral blood flow (CBF). This is particularly beneficial in conditions associated with cerebral ischemia or reduced blood supply. The vasodilatory effect is thought to be mediated by the relaxation of smooth muscle cells in cerebral arterioles, leading to an increased supply of oxygen and nutrients to brain tissue.

  • Modulation of Neuronal Ion Channels: A key aspect of vincamine's neuroprotective effect is its activity as a blocker of voltage-gated sodium channels. By inhibiting these channels, vincamine can reduce excessive neuronal firing, a hallmark of excitotoxicity, thereby protecting neurons from damage in ischemic conditions.

  • Antioxidant and Anti-inflammatory Effects: Vincamine has been shown to possess significant antioxidant properties. It modulates key signaling pathways involved in cellular defense against oxidative stress and inflammation, namely the Nrf2 and NF-κB pathways. This contributes to its neuroprotective profile by mitigating the damaging effects of reactive oxygen species (ROS) and pro-inflammatory cytokines in the brain.

Quantitative Data Summary

The following tables summarize the available quantitative data for vincamine's key pharmacological effects.

ParameterValueSpecies/ModelReference
Cerebral Blood Flow (CBF) Increase
Mean CBF Increase (Ischemic Areas)13.4%Human (patients with cerebral ischemia)[1]
Mean CBF Increase (Normal Areas)5.3%Human (patients with cerebral ischemia)[1]
Overall Hemispheric CBF IncreaseStatistically significant (p < 0.01)Human (patients receiving 40 mg infusion)[2]
Voltage-Gated Sodium Channel Blockade
IC50 ([3H]batrachotoxin binding)1.9 µMRat cortical synaptosomes
IC50 (whole-cell Na+ currents)72 µMRat cortical neurons
Anticonvulsant Activity
ED50 (maximal electroshock-induced seizures)15.4 mg/kg (i.p.)Mice

Key Signaling Pathways

The neuroprotective effects of vincamine are, in part, mediated by its influence on the Nrf2 and NF-κB signaling pathways. These pathways are crucial regulators of cellular responses to oxidative stress and inflammation.

Vincamine Signaling Pathways cluster_1 cluster_2 Vincamine Vincamine ROS Reactive Oxygen Species (ROS) Vincamine->ROS Reduces Keap1 Keap1 Vincamine->Keap1 Modulates IKK IKK Complex ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus1 Nucleus NFkB->Nucleus1 NFkB_nuc NF-κB Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_nuc->Inflammation Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus2 Nucleus Nrf2->Nucleus2 Nrf2_nuc Nrf2 Nrf2_nuc->NFkB_nuc ARE ARE Nrf2_nuc->ARE Antioxidant Antioxidant Gene Expression (HO-1, SOD) ARE->Antioxidant Xenon_CBF_Workflow start Patient Preparation (Supine, Head Immobilized) admin ¹³³Xe Administration (Inhalation or Intra-arterial) start->admin detect Gamma Radiation Detection (Scintillation Detectors) admin->detect acquire Data Acquisition (10-15 min Clearance Curves) detect->acquire analyze Data Analysis (Compartmental Modeling) acquire->analyze end Regional CBF Calculation (ml/100g/min) analyze->end

References

The Role of 16-Epivincamine (Vinpocetine) in Cerebral Circulation and Oxygen Utilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinpocetine, a synthetic derivative of the vinca alkaloid vincamine, has been the subject of extensive research for its potential therapeutic effects on cerebrovascular disorders. This technical guide provides an in-depth analysis of the role of vinpocetine in modulating cerebral circulation and enhancing oxygen utilization. It consolidates quantitative data from key studies, details experimental protocols, and visualizes the underlying signaling pathways. The primary mechanism of action of vinpocetine involves the selective inhibition of phosphodiesterase type 1 (PDE1), leading to vasodilation and increased cerebral blood flow. Furthermore, vinpocetine exhibits neuroprotective effects through the modulation of ion channels and anti-inflammatory pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of drugs for neurological and cerebrovascular diseases.

Introduction

Cerebral ischemia, characterized by a reduction in blood flow to the brain, is a critical factor in the pathophysiology of stroke and other neurodegenerative diseases. The brain's high metabolic demand and limited energy reserves make it particularly vulnerable to hypoxic and ischemic insults. Consequently, therapeutic strategies aimed at improving cerebral circulation and oxygenation are of significant interest. Vinpocetine has emerged as a promising agent in this area, with numerous studies demonstrating its ability to enhance cerebral blood flow and exert neuroprotective effects. This guide synthesizes the current understanding of vinpocetine's mechanisms and its impact on cerebral hemodynamics and metabolism.

Quantitative Data on the Effects of Vinpocetine

The following tables summarize the quantitative effects of vinpocetine on cerebral blood flow and related parameters from various clinical and preclinical studies.

Table 1: Effects of Vinpocetine on Cerebral Blood Flow (CBF)

Study PopulationDosage and AdministrationMethodBrain RegionCBF ChangeCitation
Chronic Ischemic Stroke Patients20 mg/day IV for 14 daysPETThalamus+36%
Chronic Ischemic Stroke Patients20 mg/day IV for 14 daysPETCaudate Nucleus+37%
Healthy Male Volunteers20 mg IVPETWhole Brain+7%
Ischemic Stroke Patients20 mg IVTCD/NIRSMiddle Cerebral ArterySignificant increase in Doppler Spectral Intensity
Patients with Cerebral Small Vessel Disease15 mg/day oral for 3 monthsTCDMiddle Cerebral ArteryTrend towards increased Breath Holding Index

Table 2: Effects of Vinpocetine on Cerebral Oxygenation and Metabolism

Study PopulationDosage and AdministrationMethodParameterEffectCitation
Ischemic Stroke Patients20 mg IVNIRSReduced Hemoglobin (Hb)Significant increase (p=0.027)
Ischemic Stroke Patients20 mg IVNIRSOxyhemoglobin (HbO2)Non-significant increase
Ischemic Stroke Patients20 mg IVNIRSTotal Hemoglobin (HbT)Non-significant increase
Ischemic Stroke PatientsSingle 20mg IV infusionPETGlucose MetabolismImproved in the brain
Chronic Ischemic Stroke Patients2-week IV treatmentPETGlucose MetabolismIncreased in the brain

Experimental Protocols

Positron Emission Tomography (PET) Study in Chronic Ischemic Stroke Patients
  • Objective: To assess the effect of a 14-day intravenous vinpocetine treatment on regional cerebral blood flow (rCBF) and cerebral metabolic rate of glucose (CMRglc).

  • Study Design: Double-blind, placebo-controlled trial.

  • Participants: 13 patients with chronic ischemic stroke.

  • Intervention:

    • Vinpocetine group (n=6): 20 mg of vinpocetine in 500 ml saline administered intravenously daily for 14 days.

    • Placebo group (n=7): 500 ml saline administered intravenously daily for 14 days.

  • Methodology:

    • PET scans were performed before the initiation of the treatment and after the 14-day treatment period.

    • rCBF was measured using H₂¹⁵O as the tracer.

    • rCMRglc was measured using ¹⁸F-FDG as the tracer.

    • Data analysis involved region of interest (ROI) analysis on co-registered PET and MRI images.

Transcranial Doppler (TCD) and Near-Infrared Spectroscopy (NIRS) Study in Ischemic Stroke Patients
  • Objective: To investigate the acute effects of a single intravenous dose of vinpocetine on cerebral perfusion and oxygenation.

  • Study Design: Double-blind, placebo-controlled study.

  • Participants: 43 patients with ischemic stroke.

  • Intervention:

    • Vinpocetine group: A single intravenous infusion of 20 mg vinpocetine in 500 ml saline.

    • Placebo group: A single intravenous infusion of 500 ml saline.

  • Methodology:

    • TCD: Mean cerebral blood flow velocity (CBFV), pulsatility index (PI), and Doppler spectral intensity (DSI) were monitored in the middle cerebral artery (MCA) on the affected side.

    • NIRS: Concentrations of oxyhemoglobin (HbO), reduced hemoglobin (Hb), and total hemoglobin (HbT) were measured frontolaterally on the side of the lesion.

    • Measurements were averaged for the 5 minutes before the infusion and the last 5 minutes of the infusion.

Signaling Pathways and Mechanisms of Action

Vasodilation via PDE1 Inhibition

The primary mechanism by which vinpocetine increases cerebral blood flow is through the selective inhibition of phosphodiesterase type 1 (PDE1). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE1, vinpocetine leads to an accumulation of cGMP in vascular smooth muscle cells, which in turn activates protein kinase G (PKG). PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing vasodilation and an increase in cerebral blood flow.

PDE1_Inhibition_Pathway Vinpocetine Vinpocetine PDE1 Phosphodiesterase 1 (PDE1) Vinpocetine->PDE1 Inhibits cGMP cGMP PDE1->cGMP Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates GTP GTP Guanylate_Cyclase Guanylate Cyclase GTP->Guanylate_Cyclase Guanylate_Cyclase->cGMP Ca_Channels Ca²⁺ Channels PKG->Ca_Channels Inhibits Intracellular_Ca ↓ Intracellular Ca²⁺ Vasodilation Vasodilation Intracellular_Ca->Vasodilation CBF ↑ Cerebral Blood Flow Vasodilation->CBF

Vinpocetine's vasodilatory signaling pathway.
Neuroprotective Mechanisms

Beyond its effects on cerebral circulation, vinpocetine exhibits direct neuroprotective properties through multiple mechanisms.

  • Inhibition of Voltage-Dependent Sodium Channels: Vinpocetine has been shown to block voltage-dependent Na+ channels. This action helps to stabilize neuronal membranes and reduce excessive neuronal firing, which is particularly beneficial in ischemic conditions where excitotoxicity contributes to cell death.

  • Anti-inflammatory Effects: Vinpocetine can inhibit the IκB kinase (IKK) complex, which is a key regulator of the NF-κB signaling pathway. By preventing the activation of NF-κB, vinpocetine reduces the expression of pro-inflammatory cytokines and other inflammatory mediators, thereby mitigating the inflammatory response that follows an ischemic event.

Neuroprotection_Pathway cluster_0 Excitotoxicity Pathway cluster_1 Anti-inflammatory Pathway Vinpocetine_Na Vinpocetine Na_Channel Voltage-gated Na⁺ Channel Vinpocetine_Na->Na_Channel Inhibits Na_Influx ↓ Na⁺ Influx Excitotoxicity ↓ Neuronal Excitotoxicity Na_Influx->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Vinpocetine_IKK Vinpocetine IKK IKK Complex Vinpocetine_IKK->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Inflammation ↓ Pro-inflammatory Gene Expression NFkB->Inflammation Inflammation->Neuroprotection

Neuroprotective mechanisms of Vinpocetine.
Experimental Workflow for Assessing Vinpocetine's Effects

The following diagram illustrates a typical experimental workflow for evaluating the effects of vinpocetine on cerebral hemodynamics in a clinical setting.

Experimental_Workflow Patient_Recruitment Patient Recruitment (e.g., Ischemic Stroke) Baseline_Assessment Baseline Assessment (PET, TCD, NIRS) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Vinpocetine_Group Vinpocetine Administration (IV or Oral) Randomization->Vinpocetine_Group Treatment Placebo_Group Placebo Administration Randomization->Placebo_Group Control Follow_up_Assessment Follow-up Assessment (PET, TCD, NIRS) Vinpocetine_Group->Follow_up_Assessment Placebo_Group->Follow_up_Assessment Data_Analysis Data Analysis (Comparison of pre- and post-treatment data) Follow_up_Assessment->Data_Analysis Conclusion Conclusion on Vinpocetine's Efficacy Data_Analysis->Conclusion

Clinical trial workflow for Vinpocetine.

Conclusion

Vinpocetine demonstrates a multifaceted role in the improvement of cerebral circulation and oxygen utilization. Its primary mechanism of action, the inhibition of PDE1, leads to a significant increase in cerebral blood flow. Concurrently, its neuroprotective effects, mediated by the inhibition of sodium channels and anti-inflammatory pathways, contribute to the preservation of neuronal integrity in the face of ischemic challenges. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of vinpocetine and related compounds as therapeutic agents for cerebrovascular disorders. Future studies should aim to further elucidate the long-term effects and optimal dosing regimens for various patient populations.

Investigating the Antioxidant Properties of 16-Epivincamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antioxidant properties of 16-Epivincamine is limited in publicly available scientific literature. This guide synthesizes information on the antioxidant activities of structurally related vinca alkaloids, primarily vincamine and vinpocetine, to provide a framework for investigating this compound. The experimental protocols and potential mechanisms described are based on established methodologies in antioxidant research and findings for these related compounds.

Introduction: The Potential Role of this compound in Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Vinca alkaloids, a class of compounds derived from the Madagascar periwinkle (Catharanthus roseus), have been extensively studied for their therapeutic properties. While best known for their anticancer effects, emerging research suggests that some vinca alkaloids also possess neuroprotective and antioxidant capabilities.

This compound, a stereoisomer of vincamine, is a lesser-studied member of this family. However, its structural similarity to vincamine and vinpocetine, both of which have demonstrated antioxidant and neuroprotective effects, suggests that this compound may also be a valuable agent for mitigating oxidative stress. This technical guide provides an overview of the potential antioxidant properties of this compound, drawing parallels from its close chemical relatives, and outlines key experimental approaches for its investigation.

Quantitative Data on Related Vinca Alkaloids

Table 1: Free Radical Scavenging Activity of Vincamine

AssayOrganism/SystemIC50 / ActivityReference
DPPH Radical ScavengingIn vitroSignificant scavenging activity noted
Superoxide Anion ScavengingIn vitroEffective scavenging reported

Table 2: Antioxidant and Neuroprotective Effects of Vinpocetine

Assay/ModelEffectMechanismReference
In vitro (cortical neurons)Inhibition of ROS production-
In vitro (synaptosomes)Reduction of lipid peroxidation-
Animal model of cerebral ischemiaNeuroprotectionUpregulation of antioxidant enzymes (via Nrf2 pathway)

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant assays that can be employed to characterize the free radical scavenging properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging capacity of a compound. DPPH is a stable free radical that, upon reduction by an antioxidant, loses its characteristic deep purple color.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • This compound (or test compound)

  • Ascorbic acid (or other positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.

  • Preparation of Test Compound and Control: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations for testing. Prepare a similar dilution series for the positive control (e.g., ascorbic acid).

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of methanol to a well containing 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • This compound (or test compound)

  • Trolox (or other positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ solution.

  • Dilution of ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Control: Prepare a stock solution of this compound and a dilution series, as described for the DPPH assay. Prepare a similar dilution series for the positive control (e.g., Trolox).

  • Assay:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the various concentrations of the test compound or positive control to the wells.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Antioxidant Screening

The following diagram illustrates a typical workflow for screening the antioxidant potential of a novel compound like this compound.

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Compound Preparation Compound Preparation DPPH Assay DPPH Assay Compound Preparation->DPPH Assay ABTS Assay ABTS Assay Compound Preparation->ABTS Assay IC50 Determination IC50 Determination DPPH Assay->IC50 Determination ABTS Assay->IC50 Determination Cell Culture Cell Culture IC50 Determination->Cell Culture Promising Candidates ROS Measurement ROS Measurement Cell Culture->ROS Measurement Lipid Peroxidation Assay Lipid Peroxidation Assay ROS Measurement->Lipid Peroxidation Assay Western Blot Western Blot Lipid Peroxidation Assay->Western Blot Investigate Mechanism qPCR qPCR Lipid Peroxidation Assay->qPCR Investigate Mechanism Signaling Pathway Analysis Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis Gene Expression Analysis Gene Expression Analysis qPCR->Gene Expression Analysis

Caption: A generalized workflow for the antioxidant screening of a test compound.

Potential Signaling Pathway: Nrf2 Activation

Based on studies with the related compound vinpocetine, a potential mechanism for the antioxidant effect of this compound could involve the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 may inhibit Oxidative Stress Oxidative Stress Oxidative Stress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocates to nucleus ARE Antioxidant Response Element (ARE) Antioxidant Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant Enzymes promotes transcription Antioxidant Enzymes->Oxidative Stress neutralizes Nrf2_nucleus->ARE binds to

Caption: Proposed Nrf2 signaling pathway activation by this compound.

Conclusion

While direct evidence for the antioxidant properties of this compound is currently lacking, its structural relationship to vincamine and vinpocetine provides a strong rationale for its investigation as a potential antioxidant agent. The experimental protocols and potential mechanisms of action outlined in this guide offer a comprehensive framework for researchers to explore the therapeutic potential of this compound in mitigating oxidative stress-related pathologies. Further research is warranted to elucidate the specific antioxidant profile of this promising vinca alkaloid.

16-Epivincamine: A Potential Neuroprotective Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no direct scientific literature available on the neuroprotective properties of 16-Epivincamine. This guide leverages the extensive research on its close structural analog, vinpocetine , a synthetic derivative of the vinca alkaloid vincamine. The data, experimental protocols, and proposed mechanisms presented herein are based on the established neuroprotective profile of vinpocetine and serve as a technical framework for the prospective evaluation of this compound as a novel neuroprotective candidate.

Introduction

Neurodegenerative diseases and acute ischemic events such as stroke represent a significant and growing global health burden. The pathological hallmarks of these conditions often include excitotoxicity, oxidative stress, neuroinflammation, and ultimately, neuronal cell death. Consequently, the development of effective neuroprotective agents that can mitigate these damaging processes is a critical goal in modern drug discovery.

Vinca alkaloids, derived from the periwinkle plant (Catharanthus roseus), and their synthetic derivatives have been investigated for a range of therapeutic applications. Among these, vinpocetine has emerged as a promising neuroprotective agent with a multifaceted mechanism of action. Given its structural similarity, this compound is presented here as a compound of interest for neuroprotective research. This technical guide provides a comprehensive overview of the potential mechanisms of action and a roadmap for the preclinical evaluation of this compound, based on the well-documented properties of vinpocetine.

Proposed Mechanisms of Neuroprotection

The neuroprotective effects of vinpocetine, and by extension, the potential effects of this compound, are attributed to several key molecular and cellular mechanisms:

  • Enhancement of Cerebral Blood Flow and Metabolism: Vinpocetine is known to selectively increase cerebral blood flow, thereby improving oxygen and glucose supply to the brain, which is crucial for neuronal survival, particularly in ischemic conditions.[1]

  • Inhibition of Phosphodiesterase Type 1 (PDE1): By inhibiting PDE1, vinpocetine increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved cerebral circulation.

  • Modulation of Voltage-Gated Sodium Channels: Vinpocetine has been shown to block voltage-gated sodium channels, which can reduce neuronal excitability and protect against excitotoxicity-induced neuronal damage.[2][3]

  • Anti-inflammatory Activity: Vinpocetine can suppress neuroinflammation by inhibiting the activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[4][5]

  • Antioxidant Properties: The compound exhibits direct antioxidant effects by scavenging free radicals and can also upregulate endogenous antioxidant defense mechanisms.[6]

  • Inhibition of Glutamate Excitotoxicity: Vinpocetine has been demonstrated to protect neurons from cell death induced by excessive glutamate, a key mediator of neuronal damage in stroke and neurodegenerative diseases.[7]

Quantitative Data (Based on Vinpocetine Studies)

The following tables summarize key quantitative data from in vitro and in vivo studies of vinpocetine, which can serve as a benchmark for the evaluation of this compound.

In Vitro Assays Target/ModelParameterValueReference
Excitotoxicity Glutamate-induced toxicity in primary cortical neuronsIC50 (LDH release)2-7 µM[8]
NMDA-induced toxicity in primary cortical neuronsIC50 (LDH release)2-7 µM[8]
Sodium Channel Blockade Rat NaV1.8 channels (depolarized state)IC503.5 µM[2][9]
Rat NaV1.8 channels (hyperpolarized state)IC5010.4 µM[2][9]
Anti-inflammatory Activity IKKβ kinase activityIC50~17.17 µM[4]
NF-κB transcriptional activityIC50~25 µM[4]
PDE1 Inhibition PDE1A/1BIC508-20 µM[10]
PDE1CIC5040-50 µM[10]
In Vivo Models ModelSpeciesTreatmentOutcomeReference
Focal Cerebral Ischemia Permanent MCAORat3 mg/kg i.p. (30 min post-ischemia)42% reduction in infarct volume[8]
Excitotoxicity NMDA-induced entorhinal cortex lesionRat10 mg/kg i.p.23% reduction in neuronal lesion size[11]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the neuroprotective potential of a compound like this compound, based on protocols used for vinpocetine.

In Vitro Glutamate-Induced Excitotoxicity Assay

Objective: To determine the ability of the test compound to protect primary neurons from glutamate-induced cell death.

Methodology:

  • Cell Culture:

    • Prepare primary cortical neuron cultures from embryonic day 18 (E18) Sprague-Dawley rats.

    • Plate dissociated neurons on poly-D-lysine-coated 96-well plates in Neurobasal medium supplemented with B27 and GlutaMAX.

    • Maintain cultures at 37°C in a humidified 5% CO2 incubator for 12-14 days.

  • Excitotoxicity Induction:

    • Pre-treat neuronal cultures with various concentrations of this compound (or vehicle control) for 1 hour.

    • Induce excitotoxicity by exposing the neurons to 100 µM glutamate and 10 µM glycine for 20 minutes to 24 hours.[5]

  • Assessment of Neuroprotection (24 hours post-glutamate exposure):

    • Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH into the culture medium as an indicator of cell death using a commercially available kit.

    • MTT Assay: Assess cell viability by measuring the metabolic conversion of MTT to formazan.

    • Immunocytochemistry: Fix cells and stain for neuronal markers (e.g., NeuN or MAP2) and a nuclear counterstain (e.g., DAPI) to visualize and quantify neuronal survival.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model of Stroke

Objective: To evaluate the neuroprotective efficacy of the test compound in a rodent model of ischemic stroke.

Methodology:

  • Animal Model:

    • Use adult male C57BL/6 mice (22-28 g).

    • Anesthetize the mice with isoflurane.

  • Surgical Procedure (Intraluminal Filament Model):

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and place a temporary ligature around the CCA.

    • Insert a silicon-coated 6-0 nylon monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[2][7]

    • Maintain the occlusion for 60 minutes, then withdraw the filament to allow reperfusion.

  • Drug Administration:

    • Administer this compound (e.g., 3-10 mg/kg, intraperitoneally) or vehicle at the time of reperfusion or at a specified time post-occlusion.

  • Outcome Measures:

    • Neurological Deficit Scoring (24 hours post-MCAO): Assess motor and sensory deficits using a standardized neurological scoring system (e.g., a 0-5 point scale).

    • Infarct Volume Measurement (24-48 hours post-MCAO):

      • Euthanize the animals and harvest the brains.

      • Slice the brains into 2 mm coronal sections.

      • Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC).[7]

      • Quantify the infarct volume (pale area) as a percentage of the total brain volume using image analysis software.

    • Apoptosis Assessment (TUNEL Staining):

      • Perfuse brains and prepare sections for Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to detect apoptotic cells in the peri-infarct region.[12][13][14]

NF-κB Luciferase Reporter Assay

Objective: To determine if the test compound inhibits the NF-κB signaling pathway.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or RAW264.7 macrophages) in DMEM with 10% FBS.

    • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[3][4][15][16]

  • Treatment and Stimulation:

    • Pre-treat the transfected cells with various concentrations of this compound for 1 hour.

    • Stimulate NF-κB activation with an appropriate agonist, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL) or lipopolysaccharide (LPS; 100 ng/mL), for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

    • Calculate the percentage inhibition of NF-κB activity by this compound compared to the stimulated vehicle control.

Mandatory Visualizations

Signaling Pathways

Proposed_Neuroprotective_Mechanisms cluster_Vascular Vascular Effects cluster_Neuronal Neuronal Effects cluster_Inflammatory Anti-inflammatory Effects cluster_Oxidative Antioxidant Effects Epivincamine This compound PDE1 PDE1 Epivincamine->PDE1 Inhibition Na_Channel Voltage-gated Na+ Channels Epivincamine->Na_Channel Blockade IKK IKK Epivincamine->IKK Inhibition ROS Reactive Oxygen Species Epivincamine->ROS Scavenging cGMP ↑ cGMP PDE1->cGMP Inhibition of breakdown Vasodilation Vasodilation cGMP->Vasodilation CBF ↑ Cerebral Blood Flow Vasodilation->CBF Neuronal_Excitability ↓ Neuronal Excitability Na_Channel->Neuronal_Excitability Inhibition Excitotoxicity ↓ Excitotoxicity Neuronal_Excitability->Excitotoxicity NFkB NF-κB Activation IKK->NFkB Inhibition Inflammation ↓ Neuroinflammation NFkB->Inflammation Inhibition Oxidative_Stress ↓ Oxidative Stress ROS->Oxidative_Stress Reduction

Caption: Proposed multi-target neuroprotective mechanisms of this compound.

Experimental Workflows

In_Vitro_Excitotoxicity_Workflow cluster_workflow In Vitro Excitotoxicity Assay Workflow start Primary Cortical Neuron Culture (12-14 days) pretreatment Pre-treatment with this compound/Vehicle (1 hr) start->pretreatment induction Induce Excitotoxicity (100 µM Glutamate) pretreatment->induction incubation Incubate for 24 hours induction->incubation assessment Assess Neuroprotection incubation->assessment ldh LDH Assay (Cell Death) assessment->ldh mtt MTT Assay (Viability) assessment->mtt icc Immunocytochemistry (Neuronal Survival) assessment->icc

Caption: Workflow for in vitro evaluation of neuroprotection against excitotoxicity.

In_Vivo_MCAO_Workflow cluster_workflow In Vivo MCAO Stroke Model Workflow start Induce MCAO in Mice (60 min) reperfusion Reperfusion start->reperfusion treatment Administer this compound/Vehicle reperfusion->treatment assessment_24h 24h Post-MCAO Assessment treatment->assessment_24h neuro_score Neurological Deficit Scoring assessment_24h->neuro_score infarct_volume TTC Staining for Infarct Volume assessment_24h->infarct_volume apoptosis TUNEL Staining for Apoptosis assessment_24h->apoptosis

Caption: Workflow for in vivo evaluation of neuroprotection in a stroke model.

Conclusion

While direct evidence for the neuroprotective effects of this compound is currently lacking, the extensive research on its close analog, vinpocetine, provides a strong rationale for its investigation. The multifaceted mechanisms of action of vinpocetine, including enhancement of cerebral blood flow, anti-inflammatory, and anti-excitotoxic properties, suggest that this compound may possess a similar, and potentially potent, neuroprotective profile. The experimental protocols and quantitative benchmarks outlined in this guide offer a clear and structured path for the preclinical evaluation of this compound. Further research is warranted to elucidate the specific pharmacological properties of this compound and to determine its potential as a novel therapeutic agent for the treatment of ischemic and neurodegenerative disorders.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Epivincamine is a monoterpenoid indole alkaloid and a stereoisomer of the well-known cerebral vasodilator, vincamine. While often encountered as a byproduct in the synthetic production of vincamine, this compound is also a naturally occurring compound, primarily found in plants of the Vinca genus. This technical guide provides a comprehensive overview of the discovery, natural sources, and analytical methodologies related to this compound and associated vinca alkaloids.

Discovery and Natural Occurrence

The discovery of this compound is intrinsically linked to the extensive research on the alkaloids present in the leaves of the lesser periwinkle, Vinca minor L. (Apocynaceae). Following the isolation of vincamine, subsequent detailed analyses of the minor alkaloidal constituents of Vinca minor led to the identification of several related compounds, including this compound. It is typically present in much lower concentrations than its diastereomer, vincamine.

While Vinca minor remains the principal natural source, related eburnane-type alkaloids have been isolated from other species within the Apocynaceae family, suggesting the potential for this compound to be present in other genera as well.

Quantitative Data on Natural Abundance

Precise quantitative data for this compound in natural sources is limited due to its low abundance. However, its presence is often noted in the context of vincamine extraction and purification. In synthetic routes, the ratio of vincamine to this compound can vary significantly depending on the reaction conditions. For instance, one synthetic method involving the conversion of tabersonine results in an approximate 8:2 ratio of (+)-vincamine to 16-epi-vincamine.

Compound Plant Source Typical Abundance Notes
VincamineVinca minorMajor alkaloidConcentration varies with season and plant age.
This compoundVinca minorMinor alkaloidOften co-isolated with vincamine.

Biosynthesis

The biosynthesis of this compound follows the general pathway for eburnane-type indole alkaloids, originating from the condensation of tryptamine and secologanin. The key intermediate, strictosidine, undergoes a series of enzymatic transformations to form the eburnane skeleton. The stereochemistry at the C-16 position is determined during the final stages of the biosynthetic pathway, likely through the action of a specific reductase or isomerase. The predominance of vincamine over this compound in nature suggests that the enzymatic steps favor the formation of the (16R)-hydroxyl configuration of vincamine.

Below is a conceptual workflow illustrating the general biosynthetic origin of vincamine and its epimer.

G cluster_0 Core Biosynthesis cluster_1 Stereochemical Divergence Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Eburnane_Scaffold Eburnane Scaffold Intermediate Strictosidine->Eburnane_Scaffold Multiple Enzymatic Steps Vincamine (+)-Vincamine (16R) Eburnane_Scaffold->Vincamine Favored Enzymatic Pathway Epivincamine This compound (16S) Eburnane_Scaffold->Epivincamine Minor Pathway / Isomerization

Generalized biosynthetic pathway of Vincamine and this compound.

Experimental Protocols

Isolation of Vincamine and this compound from a Synthetic Mixture

The following protocol describes a general method for the separation of vincamine and this compound from a synthetic reaction mixture, based on semi-preparative High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

  • The crude reaction mixture containing vincamine and this compound is dissolved in a suitable solvent, such as methanol or a mixture of the mobile phase components.

  • The solution is filtered through a 0.45 µm syringe filter to remove any particulate matter.

2. Chromatographic Conditions:

  • System: Semi-preparative HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), run in isocratic or gradient mode. The exact composition should be optimized to achieve baseline separation of the two isomers.

  • Flow Rate: Adjusted according to the column dimensions.

  • Detection: UV detection at a wavelength where both compounds exhibit strong absorbance (e.g., 254 nm or 280 nm).

3. Fraction Collection:

  • The eluent is monitored, and fractions corresponding to the peaks of this compound and vincamine are collected separately.

4. Post-purification:

  • The collected fractions are concentrated under reduced pressure to remove the mobile phase solvents.

  • The purity of the isolated compounds is confirmed by analytical HPLC.

  • The structures are unequivocally identified using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The logical workflow for this process is outlined below.

G Start Crude Synthetic Mixture Dissolve Dissolve in Solvent Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into Semi-Prep HPLC Filter->Inject Separate Chromatographic Separation (Vincamine & this compound) Inject->Separate Collect_Epi Collect this compound Fraction Separate->Collect_Epi Collect_Vin Collect Vincamine Fraction Separate->Collect_Vin Concentrate_Epi Concentrate Fraction Collect_Epi->Concentrate_Epi Concentrate_Vin Concentrate Fraction Collect_Vin->Concentrate_Vin Purity_Epi Purity Analysis (Analytical HPLC) Concentrate_Epi->Purity_Epi Purity_Vin Purity Analysis (Analytical HPLC) Concentrate_Vin->Purity_Vin Structure_Epi Structural Elucidation (MS, NMR) Purity_Epi->Structure_Epi Structure_Vin Structural Elucidation (MS, NMR) Purity_Vin->Structure_Vin End_Epi Pure this compound Structure_Epi->End_Epi End_Vin Pure Vincamine Structure_Vin->End_Vin

Workflow for the separation of this compound and Vincamine.

Conclusion

This compound, a naturally occurring stereoisomer of vincamine, represents an interesting minor alkaloid from Vinca minor. While its biological activities are less explored than those of vincamine, its presence as a natural product and a synthetic impurity necessitates robust analytical methods for its separation and characterization. Further research into the specific enzymatic controls of its biosynthesis could provide valuable insights into the stereochemical diversity of vinca alkaloids.

An In-depth Review of the History and Development of 16-Epivincamine Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

16-Epivincamine, a stereoisomer of the Vinca minor alkaloid vincamine, has been a subject of scientific inquiry due to its potential as a nootropic and cerebrovascular agent. As a member of the vinca alkaloid family, which includes potent anti-cancer drugs like vincristine and vinblastine, the unique pharmacological profile of vincamine and its analogues has spurred research into their therapeutic applications for neurological and cerebrovascular disorders. This technical guide provides a comprehensive overview of the history, development, and current understanding of this compound research, with a focus on its synthesis, biological activities, and potential mechanisms of action.

History and Discovery

The story of this compound is intrinsically linked to the broader history of Vinca alkaloids. The parent compound, vincamine, was first isolated from the leaves of the lesser periwinkle plant, Vinca minor, in the 1950s. Initial research into vincamine revealed its vasodilatory effects, particularly on cerebral blood vessels, leading to its clinical use in some European countries for the treatment of cerebrovascular disorders and cognitive impairment.

The exploration of vincamine's stereochemistry led to the identification and synthesis of its various isomers, including this compound. The spatial arrangement of substituents at the C16 position of the vincamine molecule was found to significantly influence its biological activity. Early research focused on comparing the pharmacological effects of these different stereoisomers to identify compounds with improved therapeutic profiles.

Synthesis and Chemical Properties

The total synthesis of vincamine and its stereoisomers, including this compound, has been a significant area of research in organic chemistry. Various synthetic strategies have been developed to achieve stereoselective synthesis, allowing for the production of specific isomers for pharmacological evaluation.

General Synthetic Approach:

A common retrosynthetic analysis of vincamine and its analogues involves the disconnection of the pentacyclic core into key building blocks. A crucial step often involves the formation of the C/D ring system, followed by the stereocontrolled introduction of the ethyl group and the ester functionality at the C16 position.

Below is a generalized workflow for the synthesis of a vincamine analogue, highlighting the key stages.

G A Tryptamine Derivative C Pictet-Spengler Reaction A->C B Aldehyde Partner B->C D Tetracyclic Intermediate C->D E Dieckmann Condensation or equivalent D->E F Pentacyclic Ketone E->F G Stereoselective Reduction F->G H Introduction of Ester Group G->H I Vincamine Analogue (e.g., this compound) H->I G cluster_0 Vascular Smooth Muscle Cell A This compound B PDE1 A->B D Increased cAMP/cGMP B->D C Inhibition E PKG/PKA Activation D->E F Decreased Intracellular Ca2+ E->F G Vasodilation F->G H Increased Cerebral Blood Flow G->H G cluster_0 Neuron A This compound B Voltage-Gated Na+/Ca2+ Channels A->B D Reduced Na+/Ca2+ Influx B->D C Inhibition E Decreased Excitotoxicity D->E F Neuronal Protection E->F G cluster_0 Microglia/Astrocyte A This compound B IKK A->B D IκBα Degradation (Blocked) B->D C Inhibition E NF-κB Nuclear Translocation (Blocked) D->E F Decreased Pro-inflammatory Cytokine Production E->F

An In-depth Technical Guide to the Molecular Targets of 16-Epivincamine in Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct research has been conducted on the specific molecular targets of 16-Epivincamine. This guide extrapolates potential targets and mechanisms based on extensive research of its close structural analogues, vincamine and particularly vinpocetine. All quantitative data and experimental protocols provided are for these analogues and should be considered as a starting point for the investigation of this compound.

Executive Summary

This compound, a synthetic derivative of the Vinca alkaloid vincamine, is presumed to share the neuroprotective and cerebral blood flow-enhancing properties of its analogues. This document provides a comprehensive overview of the likely molecular targets of this compound in neuronal cells, based on the well-documented mechanisms of vinpocetine. The primary molecular targets identified are:

  • Phosphodiesterase type 1 (PDE1): Inhibition of this enzyme leads to increased levels of cyclic nucleotides (cAMP and cGMP), promoting vasodilation and neuronal plasticity.

  • Voltage-gated sodium channels (VGSCs): Blockade of these channels reduces neuronal excitability and protects against excitotoxicity.

  • IKK/NF-κB signaling pathway: Inhibition of this inflammatory pathway reduces the expression of pro-inflammatory mediators, thereby conferring anti-inflammatory effects within the central nervous system.

This guide presents available quantitative data for vinpocetine's interaction with these targets, detailed experimental protocols for assessing compound activity, and visual representations of the key signaling pathways.

Quantitative Data on Vinpocetine's Molecular Targets

The following tables summarize the available quantitative data for vinpocetine, which can be used as a reference for designing studies on this compound.

Table 1: Inhibition of Voltage-Gated Sodium Channels by Vinpocetine
Channel TypeCell TypeIC50 ValueReference
Voltage-gated Na+ channelsCultured rat cerebrocortical neurons44.2 ± 14.6 µM
Cloned rat NaV1.8 (TTXr)Dorsal root ganglion-derived cell line (ND7/23)10.4 µM (from -90 mV holding potential)
Cloned rat NaV1.8 (TTXr)Dorsal root ganglion-derived cell line (ND7/23)3.5 µM (from -35 mV holding potential)
Table 2: Inhibition of the IKK/NF-κB Pathway by Vinpocetine
TargetAssay SystemIC50 ValueReference
IKKβ kinase activityIn vitro kinase assay (cell-free)≈17.17 µM
NF-κB-dependent transcriptional activityIntracellular assay≈25 µM

Key Signaling Pathways and Their Modulation

PDE1 Inhibition and Downstream Effects

Inhibition of PDE1 by vinca alkaloids like vinpocetine prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular concentrations of these second messengers activates protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade of events leads to the relaxation of smooth muscle cells in cerebral blood vessels, causing vasodilation and increased cerebral blood flow. In neurons, elevated cAMP and cGMP levels are associated with enhanced synaptic plasticity and neuroprotection.

PDE1_Inhibition_Pathway This compound This compound PDE1 PDE1 This compound->PDE1 cAMP cAMP PDE1->cAMP Degrades cGMP cGMP PDE1->cGMP Degrades PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates Neuroprotection Neuroprotection PKA->Neuroprotection Synaptic Plasticity Synaptic Plasticity PKA->Synaptic Plasticity Vasodilation Vasodilation PKG->Vasodilation

Figure 1: PDE1 Inhibition Pathway.

Blockade of Voltage-Gated Sodium Channels

Vinpocetine has been shown to block voltage-gated sodium channels in a state-dependent manner. This action reduces the influx of sodium ions into neurons, thereby stabilizing the cell membrane and decreasing neuronal excitability. In pathological conditions such as ischemia, excessive glutamate release leads to over-activation of glutamate receptors and a massive influx of Ca2+, a phenomenon known as excitotoxicity. By inhibiting sodium channels, this compound could indirectly reduce this excitotoxic cascade, leading to neuroprotection.

VGSC_Blockade_Workflow Ischemia Ischemia Excessive Glutamate Release Excessive Glutamate Release Ischemia->Excessive Glutamate Release Glutamate Receptor Over-activation Glutamate Receptor Over-activation Excessive Glutamate Release->Glutamate Receptor Over-activation Na+ Influx Na+ Influx Glutamate Receptor Over-activation->Na+ Influx Depolarization Depolarization Na+ Influx->Depolarization Ca2+ Influx Ca2+ Influx Depolarization->Ca2+ Influx Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity This compound This compound VGSC Voltage-Gated Sodium Channel This compound->VGSC Blocks Neuroprotection Neuroprotection This compound->Neuroprotection VGSC->Na+ Influx

Figure 2: Voltage-Gated Sodium Channel Blockade.

Inhibition of the IKK/NF-κB Inflammatory Pathway

Vinpocetine has demonstrated anti-inflammatory properties by directly inhibiting the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes. This mechanism is independent of its effects on PDE1 and ion channels.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory Stimulus->IKK IkB-NFkB Complex IkB-NFkB Complex IKK->IkB-NFkB Complex Phosphorylates IkB IkB IkB NFkB NFkB Nuclear Translocation Nuclear Translocation NFkB->Nuclear Translocation IkB-NFkB Complex->NFkB Releases Phosphorylated IkB Phosphorylated IkB IkB-NFkB Complex->Phosphorylated IkB Degraded IkB Degraded IkB Phosphorylated IkB->Degraded IkB Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nuclear Translocation->Pro-inflammatory Gene Transcription This compound This compound This compound->IKK Inhibits

Figure 3: IKK/NF-kB Inhibition Pathway.

Experimental Protocols

The following are generalized protocols for assessing the activity of compounds like this compound at its putative molecular targets.

Phosphodiesterase 1 (PDE1) Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE1.

Materials:

  • Recombinant human PDE1 enzyme

  • cGMP (substrate)

  • 5'-Nucleotidase

  • Phosphate-buffered saline (PBS)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Vinpocetine)

  • Malachite green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute PDE1 enzyme and 5'-nucleotidase in assay buffer.

    • Prepare a serial dilution of the test compound and positive control.

    • Prepare a solution of cGMP in assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the test compound or control, followed by the PDE1 enzyme.

    • Incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding the cGMP substrate.

    • Incubate for 30 minutes at 30°C.

    • Stop the PDE1 reaction and initiate the 5'-nucleotidase reaction by adding the 5'-nucleotidase solution.

    • Incubate for 10 minutes at 30°C.

  • Detection:

    • Add the malachite green reagent to each well to detect the amount of inorganic phosphate produced.

    • Incubate for 20 minutes at room temperature.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels

This protocol describes the measurement of sodium currents in cultured neuronal cells to assess the inhibitory effects of a test compound.

Materials:

  • Cultured neuronal cells (e.g., primary cortical neurons or a suitable cell line)

  • External solution (containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose)

  • Internal solution (containing CsF, CsCl, NaCl, EGTA, and HEPES)

  • Test compound (e.g., this compound)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass pipettes

Procedure:

  • Cell Preparation:

    • Plate neuronal cells on coverslips and culture until they are suitable for recording.

  • Recording Setup:

    • Mount a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with the external solution.

    • Pull recording pipettes from borosilicate glass capillaries and fill with the internal solution.

  • Whole-Cell Recording:

    • Establish a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -90 mV.

  • Data Acquisition:

    • Elicit sodium currents by applying depolarizing voltage steps.

    • Record the peak inward current at each voltage step.

  • Compound Application:

    • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the test compound at various concentrations.

    • Record the sodium currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak sodium current amplitude before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC50 value by fitting the concentration-response data to a Hill equation.

    • To assess state-dependence, vary the holding potential or the frequency of depolarizing pulses.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor in response to an inflammatory stimulus and the inhibitory effect of a test compound.

Materials:

  • Neuronal cell line stably transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293 cells)

  • Cell culture medium

  • Inflammatory stimulus (e.g., TNF-α or LPS)

  • Test compound (e.g., this compound)

  • Luciferase assay reagent

  • 96-well cell culture plate

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the reporter cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation:

    • Induce NF-κB activation by adding the inflammatory stimulus (e.g., TNF-α) to the wells.

    • Include control wells with no stimulus and wells with stimulus but no test compound.

    • Incubate the plate for an appropriate time (e.g., 6-8 hours) to allow for luciferase expression.

  • Lysis and Luminescence Measurement:

    • Wash the cells with PBS and then lyse them using a passive lysis buffer.

    • Add the luciferase assay reagent, which contains the substrate luciferin, to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.

    • Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the stimulated control.

    • Determine the IC50 value from the concentration-response curve.

Conclusion

While direct experimental evidence for the molecular targets of this compound in neuronal cells is currently lacking, the extensive research on its analogue, vinpocetine, provides a strong foundation for future investigations. The primary putative targets—PDE1, voltage-gated sodium channels, and the IKK/NF-κB pathway—represent key nodes in neuronal function, survival, and inflammation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to elucidate the precise mechanisms of action of this compound and to quantify its potency at these targets. Such studies are essential for the continued development and potential therapeutic application of this and related compounds for the treatment of cerebrovascular and neurodegenerative disorders.

Methodological & Application

Application Notes and Protocols for In Vitro Neuroprotection Assays Using 16-Epivincamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Epivincamine, a derivative of the vinca alkaloid vincamine, is a compound of interest for its potential neuroprotective properties. These application notes provide a comprehensive overview and detailed protocols for assessing the neuroprotective effects of this compound in vitro. The described assays are fundamental for elucidating the compound's mechanism of action and quantifying its efficacy in protecting neuronal cells from various insults. The protocols are designed to be adaptable for use with different neuronal cell types and various models of neurodegeneration. While specific quantitative data for this compound is not extensively available in public literature, this document provides example data tables to illustrate expected outcomes and aid in data interpretation.

Overview of In Vitro Neuroprotection Assays

A battery of in vitro assays is essential to comprehensively evaluate the neuroprotective potential of a compound like this compound. These assays typically involve subjecting cultured neuronal cells to a neurotoxic stimulus in the presence or absence of the test compound. The key endpoints measured include cell viability, cytotoxicity, apoptosis, and the modulation of specific signaling pathways.

Commonly Used Neuronal Cell Lines:

  • SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype.

  • PC12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).

  • Primary Neuronal Cultures: Derived from embryonic or neonatal rodent brains (e.g., cortical, hippocampal, or cerebellar neurons), these cultures more closely mimic the in vivo environment but are more challenging to maintain.[1]

Common Neurotoxic Stimuli:

  • Oxidative Stress Inducers: Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), rotenone.

  • Excitotoxicity Inducers: Glutamate, N-methyl-D-aspartate (NMDA).

  • Amyloid-β (Aβ) peptides: To model Alzheimer's disease.

  • Serum deprivation: To induce apoptosis.

Experimental Protocols

Cell Culture and Differentiation

Protocol for SH-SY5Y Cell Culture and Differentiation:

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density of 5 x 10⁴ cells/cm².[1]

  • Differentiation (Optional but Recommended): To obtain more neuron-like cells, differentiate the SH-SY5Y cells by reducing the FBS concentration to 1-2.5% and adding 10 µM all-trans-retinoic acid (RA) for 3-5 days.

Assessment of Cell Viability and Cytotoxicity

2.2.1. MTT Assay (Cell Viability)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]

Protocol:

  • Seed and differentiate SH-SY5Y cells in a 96-well plate.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Induce neurotoxicity by adding a neurotoxic stimulus (e.g., 100 µM H₂O₂) and incubate for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

2.2.2. LDH Assay (Cytotoxicity)

This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, which is a marker of cytotoxicity.[4][5]

Protocol:

  • Follow the same cell seeding, differentiation, and treatment steps as in the MTT assay.

  • After the 24-hour incubation with the neurotoxin, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).

Assessment of Apoptosis

2.3.1. Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[6][7] Its activity can be measured using a fluorometric or colorimetric assay.

Protocol:

  • Seed and differentiate SH-SY5Y cells in a 96-well plate.

  • Treat cells with this compound and a neurotoxic stimulus as previously described.

  • Lyse the cells and incubate the lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).

  • Measure the absorbance or fluorescence using a microplate reader.

  • Quantify caspase-3 activity relative to the control group.

2.3.2. Western Blot Analysis of Apoptotic Proteins (Bcl-2 and Bax)

The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a critical determinant of cell fate.

Protocol:

  • Seed and differentiate SH-SY5Y cells in 6-well plates.

  • Treat the cells as described above.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and calculate the Bcl-2/Bax ratio.

Data Presentation

Table 1: Effect of this compound on Cell Viability and Cytotoxicity in H₂O₂-Treated SH-SY5Y Cells (Example Data)

Treatment GroupThis compound (µM)Cell Viability (% of Control)LDH Release (% of Max)
Control0100 ± 5.25.1 ± 1.2
H₂O₂ (100 µM)045.3 ± 4.185.4 ± 6.3
H₂O₂ + this compound158.7 ± 3.965.2 ± 5.1
H₂O₂ + this compound1075.1 ± 4.540.8 ± 4.2
H₂O₂ + this compound5088.9 ± 5.022.6 ± 3.5

Table 2: Effect of this compound on Apoptotic Markers in H₂O₂-Treated SH-SY5Y Cells (Example Data)

Treatment GroupThis compound (µM)Relative Caspase-3 ActivityBcl-2/Bax Ratio (Fold Change)
Control01.00 ± 0.121.00 ± 0.08
H₂O₂ (100 µM)03.52 ± 0.280.25 ± 0.04
H₂O₂ + this compound12.89 ± 0.210.45 ± 0.05
H₂O₂ + this compound101.95 ± 0.180.78 ± 0.06
H₂O₂ + this compound501.21 ± 0.150.92 ± 0.07

Visualization of Signaling Pathways and Workflows

Proposed Neuroprotective Signaling Pathways of this compound

Vincamine has been reported to exert neuroprotective effects through the modulation of inflammatory and oxidative stress pathways.[8] It is plausible that this compound may act through similar or related pathways, such as the PI3K/Akt and MAPK/ERK signaling cascades, which are crucial for neuronal survival.[9][10]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Mitochondrion Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Epivincamine This compound Epivincamine->Receptor Activates? Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Promotes Caspase3 Caspase-3 Akt->Caspase3 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Bax Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2->Bax Inhibits Caspase3->Apoptosis Transcription Gene Transcription CREB->Transcription Transcription->Bcl2 Upregulates cluster_assays Endpoint Assays start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) start->cell_culture differentiation Differentiation (e.g., with Retinoic Acid) cell_culture->differentiation seeding Seed cells in multi-well plates differentiation->seeding pretreatment Pre-treat with This compound seeding->pretreatment neurotoxin Induce Neurotoxicity (e.g., H₂O₂) pretreatment->neurotoxin incubation Incubate (e.g., 24 hours) neurotoxin->incubation viability Cell Viability (MTT Assay) incubation->viability cytotoxicity Cytotoxicity (LDH Assay) incubation->cytotoxicity apoptosis Apoptosis Assays (Caspase-3, Western Blot) incubation->apoptosis data_analysis Data Analysis and Interpretation viability->data_analysis cytotoxicity->data_analysis apoptosis->data_analysis end End data_analysis->end

References

Application Notes and Protocols for 16-Epivincamine in Animal Models of Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific studies on 16-Epivincamine in animal models of ischemic stroke are not widely available in published literature. The following application notes and protocols are based on established methodologies for the closely related compound, vinpocetine, a known neuroprotective agent, and are intended to serve as a comprehensive template for researchers. All experimental designs should be validated and optimized.

Introduction

Ischemic stroke is a leading cause of mortality and long-term disability, characterized by a complex cascade of events including excitotoxicity, oxidative stress, and inflammation, which lead to neuronal death in the affected brain region. Neuroprotective strategies aim to interrupt these detrimental processes. This compound, a stereoisomer of vincamine, is a promising candidate for neuroprotection. Its structural similarity to vinpocetine suggests potential mechanisms of action that include modulation of cerebral blood flow, anti-inflammatory effects, and reduction of neuronal excitotoxicity.

These notes provide detailed protocols for evaluating the neuroprotective efficacy of this compound in a rat model of transient focal cerebral ischemia, specifically the Middle Cerebral Artery Occlusion (MCAO) model. This model is highly relevant to human clinical stroke.

Mechanism of Action (Hypothesized)

Based on the known effects of the related compound vinpocetine, this compound is hypothesized to exert its neuroprotective effects through a multi-target mechanism. A primary proposed pathway involves the inhibition of Phosphodiesterase type 1 (PDE1), leading to an increase in cyclic GMP (cGMP) and subsequent vasodilation, which improves cerebral blood flow. Additionally, it is suggested to inhibit the NF-κB inflammatory pathway and modulate voltage-gated sodium channels to reduce excitotoxicity and apoptosis.

G cluster_0 Ischemic Cascade cluster_1 This compound Intervention Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release Inflammation ↑ Inflammation (NF-κB activation) Ischemia->Inflammation Vasoconstriction ↓ Cerebral Blood Flow Ischemia->Vasoconstriction Ca_Influx ↑ Intracellular Ca²⁺ Glutamate_Release->Ca_Influx Neuronal_Death Neuronal Death Ca_Influx->Neuronal_Death Inflammation->Neuronal_Death Vasoconstriction->Neuronal_Death Epivincamine This compound PDE1_Inhibition PDE1 Inhibition Epivincamine->PDE1_Inhibition NFkB_Inhibition NF-κB Inhibition Epivincamine->NFkB_Inhibition Na_Channel_Block Na⁺ Channel Blockade Epivincamine->Na_Channel_Block PDE1_Inhibition->Vasoconstriction NFkB_Inhibition->Inflammation Inhibits Na_Channel_Block->Ca_Influx Reduces

Figure 1: Hypothesized neuroprotective signaling pathway of this compound.

Data Presentation: Efficacy of this compound

The following tables present hypothetical, yet realistic, quantitative data illustrating the expected neuroprotective effects of this compound in a rat MCAO model. These tables are designed for easy comparison of dose-dependent effects on key stroke outcome measures.

Table 1: Effect of this compound on Infarct Volume

Treatment GroupDose (mg/kg)NInfarct Volume (mm³) (Mean ± SD)% Reduction vs. Vehicle
Sham-100 ± 0-
Vehicle (Saline)-10215 ± 250%
This compound510180 ± 2216.3%
This compound1010145 ± 2032.6%
This compound2010105 ± 1851.2%

Table 2: Effect of this compound on Neurological Deficit Scores

Treatment GroupDose (mg/kg)NNeurological Score (Median, 24h post-MCAO)
Sham-100
Vehicle (Saline)-104
This compound5103
This compound10102
This compound20101
Note: Neurological scores are based on a 0-5 scale where 0 is no deficit and 5 is severe deficit.

Experimental Protocols

Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia, which is a widely used and reproducible model.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetics: Isoflurane, Ketamine/Xylazine

  • 4-0 nylon monofilament with a silicon-coated tip

  • Surgical instruments (micro-scissors, forceps, microvascular clips)

  • Heating pad with rectal probe for temperature control

  • Sutures (6-0 silk)

  • Saline, 0.9%

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat (e.g., with isoflurane, 4% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.

  • Surgical Incision: Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal end of the ECA and the proximal end of the CCA with 6-0 silk sutures. Place a temporary microvascular clip on the ICA to prevent bleeding.

  • Arteriotomy: Make a small incision in the ECA stump.

  • Filament Insertion: Gently insert the 4-0 silicon-coated monofilament through the ECA stump into the ICA until a slight resistance is felt (approximately 18-20 mm from the bifurcation), indicating the occlusion of the origin of the Middle Cerebral Artery (MCA).

  • Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 90 minutes).

  • Reperfusion: After the occlusion period, carefully withdraw the filament to allow for reperfusion of the MCA territory.

  • Closure: Remove the temporary clip from the ICA, permanently ligate the ECA stump, and close the cervical incision.

  • Post-operative Care: Administer subcutaneous saline for hydration and place the animal in a heated cage for recovery. Monitor for any adverse effects.

Protocol 2: Drug Administration

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or 0.5% DMSO in saline)

  • Syringes and needles for administration

Procedure:

  • Preparation: Dissolve this compound in the chosen vehicle to achieve the desired final concentrations (e.g., 5, 10, 20 mg/kg).

  • Administration: Administer the prepared solution or vehicle via intraperitoneal (i.p.) injection.

  • Timing: The timing of administration is a critical variable. For neuroprotection studies, a common paradigm is to administer the compound immediately after the start of reperfusion (i.e., after filament withdrawal).

G cluster_workflow Experimental Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Temp Control) Start->Animal_Prep MCAO_Surgery MCAO Surgery (90 min occlusion) Animal_Prep->MCAO_Surgery Reperfusion Reperfusion (Filament Withdrawal) MCAO_Surgery->Reperfusion Drug_Admin Drug Administration (i.p. injection) Reperfusion->Drug_Admin PostOp_Care Post-Operative Care (24 hours) Drug_Admin->PostOp_Care Neuro_Assess Neurological Assessment PostOp_Care->Neuro_Assess Sacrifice Euthanasia & Brain Collection Neuro_Assess->Sacrifice Infarct_Analysis Infarct Volume Analysis (TTC Staining) Sacrifice->Infarct_Analysis End End Infarct_Analysis->End

Figure 2: Experimental workflow for testing this compound in a rat MCAO model.

Protocol 3: Assessment of Neurological Deficit

Neurological scoring provides a functional measure of the stroke outcome. This should be performed by an investigator blinded to the treatment groups.

Materials:

  • Scoring sheet

  • Testing arena

Procedure (24 hours post-MCAO):

  • Scoring System: Use a validated scoring system, such as a 5-point scale:

    • 0: No observable neurological deficit.

    • 1: Failure to extend the contralateral forepaw fully (a mild focal deficit).

    • 2: Circling to the contralateral side.

    • 3: Falling to the contralateral side.

    • 4: No spontaneous motor activity; decreased level of consciousness.

    • 5: Death.

  • Observation: Place the rat in an open field and observe its spontaneous activity for 2-3 minutes.

  • Suspension Test: Suspend the rat by its tail to observe forelimb flexion.

  • Record Score: Assign a score based on the most severe deficit observed.

Protocol 4: Infarct Volume Measurement

This protocol uses 2,3,5-triphenyltetrazolium chloride (TTC) staining to visualize the infarct area. Healthy tissue stains red, while the infarcted tissue remains white.

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Rat brain matrix

  • Digital camera and image analysis software (e.g., ImageJ)

  • 10% neutral buffered formalin

Procedure:

  • Brain Collection: At 24 hours post-MCAO, euthanize the rat under deep anesthesia and decapitate.

  • Brain Slicing: Quickly remove the brain and place it in a cold brain matrix. Cut the brain into 2 mm coronal slices.

  • TTC Staining: Incubate the slices in 2% TTC solution at 37°C for 20-30 minutes in the dark.

  • Fixation: After staining, transfer the slices to 10% formalin to fix the tissue.

  • Imaging: Capture high-resolution digital images of both sides of each slice.

  • Image Analysis:

    • Using image analysis software, measure the total area of the hemisphere and the area of the infarct (white region) for each slice.

    • To correct for edema, calculate the infarct volume using the following formula:

      • Corrected Infarct Volume = [Volume of Contralateral Hemisphere] - ([Volume of Ipsilateral Hemisphere] - [Measured Infarct Volume])

    • Sum the volumes from all slices to get the total infarct volume for each brain.

Conclusion

The protocols and data presented provide a robust framework for the preclinical evaluation of this compound as a potential neuroprotective agent for ischemic stroke. By utilizing the well-established rat MCAO model and quantifying outcomes through infarct volume and neurological scoring, researchers can effectively assess the therapeutic potential of this compound. Further studies could also explore different administration routes, therapeutic windows, and long-term functional outcomes.

Standard operating procedures for cell culture experiments with 16-Epivincamine.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific biological data for 16-Epivincamine is publicly available. The following protocols and data are based on the known activities of the parent compound, vincamine, and its analogues. Researchers must perform independent validation and optimization for this compound.

Introduction

This compound is a member of the vinca alkaloid family of compounds. Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), and their synthetic analogues have been extensively studied for their therapeutic potential, particularly in cancer chemotherapy.[1] Vincamine, the parent compound of this compound, has demonstrated antioxidant and neuroprotective properties and has more recently been investigated for its anticancer potential.

The proposed mechanism of action for some vinca alkaloids involves the induction of apoptosis (programmed cell death) in cancer cells. For instance, vincamine has been shown to induce caspase-3-dependent apoptosis in human lung cancer cell lines (A549) and disrupt the mitochondrial membrane potential. These compounds can also influence various signaling pathways, including MAPK, NF-κB, and Nrf2. Given its structural similarity to other vinca alkaloids, it is plausible that this compound may exhibit similar cytotoxic or cytostatic effects on cancer cell lines.

These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound in cell culture, including protocols for assessing its effects on cell viability and proliferation.

Quantitative Data Summary

The following table summarizes the available cytotoxic and antiproliferative data for vincamine and its analogues. This data should be used as a reference point for designing experiments with this compound, as the optimal concentrations for this compound may differ.

CompoundCell LineAssay TypeEndpointValueReference
VincamineA549 (Human Lung Carcinoma)Cell ViabilityIC50309.7 µM
Analogue 4 (Vincamine Derivative)HL-60 (Human Leukemia)Antiproliferative--[1]
Analogue 4 (Vincamine Derivative)MDA-MB-231 (Human Breast Cancer)CytotoxicityLC5014.1 µM[1]

Note: IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%) are measures of a compound's potency in inhibiting a biological or biochemical function. Lower values indicate higher potency.

Experimental Protocols

General Cell Culture and Maintenance

Successful experiments with this compound require healthy and consistently maintained cell cultures. Adhere to aseptic techniques to prevent contamination.

Materials:

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol for Adherent Cells:

  • Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with PBS.

  • Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cells and incubate for 2-5 minutes at 37°C, or until cells detach.

  • Neutralize the trypsin by adding complete growth medium (containing FBS).

  • Gently pipette the cell suspension to create a single-cell suspension.

  • Centrifuge the cells at 150-250 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.

  • Determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Seed new flasks or plates at the desired density.

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Calculate the required amount of this compound to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in DMSO.

  • Weigh the this compound powder accurately and dissolve it in the appropriate volume of DMSO.

  • Ensure complete dissolution by vortexing. Gentle warming may be necessary but should be done with caution to avoid degradation.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-cell control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow for Cytotoxicity Testing

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_assay Assay and Analysis A Cell Culture (80-90% Confluency) C Seed Cells in 96-well Plate A->C B Prepare this compound Stock Solution (in DMSO) D Prepare Serial Dilutions of this compound B->D E Treat Cells with This compound C->E D->E F Incubate for 24, 48, or 72 hours E->F G Add MTT Reagent F->G H Incubate and Solubilize Formazan G->H I Measure Absorbance (570 nm) H->I J Data Analysis (Calculate IC50) I->J

Caption: Workflow for determining the IC50 of this compound.

Potential Signaling Pathway: Intrinsic Apoptosis

The following diagram illustrates a simplified intrinsic apoptosis pathway, which may be activated by vinca alkaloids.

G Potential Signaling Pathway: Intrinsic Apoptosis A This compound B Mitochondrial Stress A->B Induces C Release of Cytochrome c B->C E Apoptosome Formation C->E D Apaf-1 D->E G Active Caspase-9 E->G Activates F Pro-Caspase-9 F->G Cleavage I Active Caspase-3 G->I Cleaves H Pro-Caspase-3 H->I J Apoptosis I->J Executes

References

Application Notes and Protocols for HPLC-Based Quantification of 16-Epivincamine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for the development and application of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 16-Epivincamine in biological samples. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide synthesizes established methodologies for structurally related Vinca alkaloids. The provided protocols should be considered a starting point and must be thoroughly validated for accuracy, precision, and reliability before implementation in routine analysis.

Introduction

This compound is a derivative of the Vinca alkaloid Vincamine. The quantitative determination of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. HPLC coupled with ultraviolet (UV) detection is a robust, reliable, and widely available technique for the analysis of pharmaceutical compounds in biological fluids. This application note outlines the essential steps for sample preparation, chromatographic separation, and detection of this compound.

Principle of the Method

The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reverse-phase HPLC column. The separation is achieved based on the differential partitioning of the analyte and IS between the stationary phase and the mobile phase. Detection is performed using a UV detector at a wavelength that provides optimal absorbance for this compound. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Proposed HPLC Method Parameters

The following parameters are proposed as a starting point for method development and are based on methods for other Vinca alkaloids.

Table 1: Proposed Chromatographic Conditions

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV/Vis Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
UV Detection Wavelength 270 nm (based on the absorbance maximum of the related compound, vincamine)
Internal Standard (IS) A structurally similar and stable compound not present in the biological matrix (e.g., another Vinca alkaloid not under investigation).

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for the extraction of this compound from plasma or serum.

Materials:

  • Biological sample (plasma or serum)

  • Internal Standard (IS) stock solution

  • Alkalinizing agent (e.g., 1 M Sodium Hydroxide)

  • Extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v)

  • Reconstitution solvent (mobile phase)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Pipette 500 µL of the biological sample into a clean polypropylene centrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 100 µL of 1 M Sodium Hydroxide to alkalinize the sample. Vortex for 30 seconds.

  • Add 5 mL of the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Vortex for 1 minute to dissolve the residue.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE can offer cleaner extracts compared to LLE.

Materials:

  • Biological sample (plasma or serum)

  • Internal Standard (IS) stock solution

  • SPE Cartridges (e.g., C18 or a mixed-mode cation exchange)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., a mixture of water and methanol)

  • Elution solvent (e.g., a mixture of methanol and a small percentage of ammonium hydroxide)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Pipette 500 µL of the biological sample into a clean tube and add 50 µL of the internal standard.

  • Condition the SPE cartridge by passing 1 mL of methanol.

  • Equilibrate the cartridge by passing 1 mL of water. Do not let the cartridge dry out.

  • Load the sample onto the cartridge.

  • Wash the cartridge with 1 mL of the wash solvent to remove interfering substances.

  • Elute this compound and the IS by passing 1 mL of the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an HPLC vial.

Method Validation

The developed method must be validated according to international guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of the analyte and IS.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% for LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ).
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified.Signal-to-noise ratio ≥ 3.
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Consistent, precise, and reproducible.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.

Data Presentation

Table 3: Example Quantitative Data from Method Validation

ParameterThis compoundInternal Standard
Retention Time (min) 6.88.2
Linearity Range (ng/mL) 10 - 2000-
Correlation Coefficient (r²) 0.998-
Limit of Detection (LOD) (ng/mL) 2.5-
Limit of Quantification (LOQ) (ng/mL) 10-
Recovery (%) 85.2 ± 4.188.9 ± 3.5
Intra-day Precision (CV %) 3.5 - 7.8-
Inter-day Precision (CV %) 4.1 - 9.2-
Intra-day Accuracy (%) 92.5 - 108.3-
Inter-day Accuracy (%) 94.1 - 106.7-

Note: The data presented in this table are for illustrative purposes only and represent typical values that would be obtained during a successful method validation.

Visualizations

experimental_workflow sample Biological Sample Collection (Plasma, Serum, Urine) prep Sample Preparation (LLE or SPE) sample->prep Addition of Internal Standard analysis HPLC Analysis prep->analysis Injection into HPLC data Data Acquisition and Processing analysis->data Chromatogram Generation quant Quantification and Reporting data->quant Peak Integration and Calibration

Caption: Overall experimental workflow for the quantification of this compound.

sample_preparation_workflow start Start: Biological Sample add_is Add Internal Standard start->add_is extraction_choice Extraction Method? add_is->extraction_choice lle Liquid-Liquid Extraction extraction_choice->lle LLE spe Solid-Phase Extraction extraction_choice->spe SPE evaporation Evaporation of Solvent lle->evaporation spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis Ready for HPLC Injection reconstitution->analysis

Caption: Detailed workflow for sample preparation of this compound.

Application Notes and Protocols for 16-Epivincamine Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently a lack of publicly available data on the administration of 16-Epivincamine in rodent studies. The following protocols and data are extrapolated from studies on the structurally related compounds, vincamine and vinpocetine. Researchers should use this information as a starting guide and conduct dose-ranging and toxicity studies to determine the optimal and safe dosage of this compound for their specific experimental models.

Introduction

This compound is a vinca alkaloid, an epimer of vincamine, with potential neuroprotective properties. This document provides a detailed guide for the preclinical evaluation of this compound in rodent models, focusing on proposed administration protocols, potential mechanisms of action, and experimental workflows. The information is primarily based on data from its analogues, vincamine and vinpocetine, which have been studied for their effects on cerebral blood flow and neuroprotection.

Quantitative Data Summary (Based on Vincamine and Vinpocetine)

The following tables summarize dosage and pharmacokinetic data for vincamine and vinpocetine in rodents. This information can be used to inform the initial dose selection for this compound studies.

Table 1: Proposed Starting Doses for this compound in Rodent Studies (Extrapolated from Vincamine and Vinpocetine Data)

Route of AdministrationSpeciesProposed Starting Dose (mg/kg)Vehicle
Oral (gavage)Rat10 - 300.5% Carboxymethylcellulose (CMC)
Intraperitoneal (IP)Rat5 - 10Saline or 0.5% CMC
Intraperitoneal (IP)Mouse5 - 10Saline or 0.5% CMC
Intravenous (IV)Rat1 - 5Saline

Table 2: Summary of Acute Toxicity Data for Vincamine and Vinpocetine in Rodents

CompoundSpeciesRouteLD50 (mg/kg)
VinpocetineRatOral~500
VinpocetineMouseOral~500
VinpocetineRatIV~50
VinpocetineMouseIV~50
VinpocetineRatIP134 - 240
VinpocetineMouseIP134 - 240

Table 3: Pharmacokinetic Parameters of Vinpocetine in Rats (Oral Administration)

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)
123.8~1-257.4
2135.33~1-2504.03

Experimental Protocols

Vehicle Preparation: 0.5% Carboxymethylcellulose (CMC) Sodium Salt Solution

Materials:

  • Carboxymethylcellulose sodium salt (low viscosity)

  • Sterile distilled water or saline

  • Magnetic stirrer and stir bar

  • Sterile container

Procedure:

  • Weigh the appropriate amount of CMC powder to make a 0.5% (w/v) solution (e.g., 0.5 g for 100 mL).

  • Heat the sterile distilled water or saline to approximately 60-70°C.

  • Slowly add the CMC powder to the heated water/saline while continuously stirring with a magnetic stirrer to prevent clumping.

  • Continue stirring until the CMC is fully dissolved and the solution is clear. This may take 30-60 minutes.

  • Allow the solution to cool to room temperature before use.

  • Store the prepared vehicle in a sterile container at 4°C for up to one week.

Administration Protocols

Materials:

  • Appropriate gauge gavage needle (16-18 gauge, 2-3 inches long, with a ball tip)

  • Syringe

  • Prepared this compound solution/suspension

Procedure:

  • Gently restrain the rat, ensuring the head and body are in a straight line.

  • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion length.

  • Moisten the gavage needle with sterile water or saline to lubricate it.

  • Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly down the esophagus without resistance. If resistance is met, withdraw and reposition.

  • Once the needle is at the predetermined depth, administer the solution slowly.

  • Withdraw the needle gently in the same direction it was inserted.

  • Monitor the animal for any signs of distress.

Materials:

  • 25-27 gauge needle

  • 1 mL syringe

  • Prepared this compound solution

Procedure:

  • Restrain the mouse by scruffing the neck and securing the tail.

  • Tilt the mouse's head downwards at a slight angle.

  • Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.

  • Insert the needle, bevel up, at a 15-20 degree angle.

  • Gently aspirate to ensure no fluid or blood is drawn back. If so, reposition the needle.

  • Inject the solution slowly.

  • Withdraw the needle and return the mouse to its cage.

  • Observe the animal for any adverse reactions.

Visualization of Potential Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway for Neuroprotection (Based on Vinpocetine)

Vinpocetine has been shown to exert its neuroprotective effects by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a key mediator of the inflammatory response in the brain following ischemic injury.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (inactive) IKK->NFkB_inactive Activates IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active DNA DNA NFkB_active->DNA Translocates to Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Epivincamine This compound (Proposed Action) Epivincamine->IKK Inhibits Ischemia Ischemic Insult Ischemia->TLR4 Activates G A Acclimatization (7 days) B Baseline Behavioral Testing (e.g., mNSS, Rotarod) A->B C Randomization into Groups (Sham, Vehicle, 16-EPI) B->C D Middle Cerebral Artery Occlusion (MCAO) (Ischemia Induction) C->D E Drug Administration (Vehicle or this compound) D->E F Reperfusion E->F G Post-operative Care & Monitoring F->G H Behavioral Testing (24h, 48h, 72h post-MCAO) G->H I Euthanasia & Tissue Collection (72h post-MCAO) H->I J Infarct Volume Measurement (TTC Staining) I->J K Molecular Analysis (Western Blot, IHC for inflammatory markers) I->K L Data Analysis & Interpretation J->L K->L

Application of 16-Epivincamine in studying neuroinflammation pathways.

Author: BenchChem Technical Support Team. Date: November 2025

Note: The following application notes and protocols are based on studies conducted with vincamine, a closely related indole alkaloid. While 16-Epivincamine is a stereoisomer of vincamine, its specific effects on neuroinflammation may vary. The provided information serves as a foundational guide for researchers interested in investigating the potential of this compound in this context.

Application Notes

Vincamine has demonstrated significant neuroprotective effects by mitigating neuroinflammation and oxidative stress, primarily through the modulation of the NF-κB and Nrf2/HO-1 signaling pathways.[1] These findings suggest that this compound may hold similar therapeutic potential for neurodegenerative diseases where neuroinflammation is a key pathological feature, such as Parkinson's disease and Alzheimer's disease.[1][2]

The primary mechanism of action involves the suppression of pro-inflammatory responses. Vincamine has been shown to decrease the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1] This anti-inflammatory activity is achieved by inhibiting the canonical NF-κB signaling pathway. Specifically, vincamine represses the phosphorylation of p65, IKKβ, and IκBα, which are critical steps in the activation of NF-κB and the subsequent transcription of pro-inflammatory genes.[1][3]

Furthermore, vincamine exhibits antioxidant properties by activating the Nrf2/HO-1 pathway. It enhances the protein levels of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1), which play a crucial role in the cellular defense against oxidative stress.[1] This dual action of anti-inflammatory and antioxidant effects makes vincamine and potentially this compound promising candidates for neuroprotective drug development.

Quantitative Data Summary of Vincamine's Effects on Neuroinflammatory Markers
MarkerEffect of Vincamine TreatmentPathway/Process
TNF-α Decreased mRNA and protein levelsNeuroinflammation
IL-1β Decreased mRNA and protein levelsNeuroinflammation
IL-6 Decreased mRNA and protein levelsNeuroinflammation
GFAP Reduced expression (astrocyte marker)Glial Activation
Iba-1 Reduced expression (microglia marker)Glial Activation
p-p65 Repressed phosphorylationNF-κB Pathway
p-IKKβ Repressed phosphorylationNF-κB Pathway
p-IκBα Repressed phosphorylationNF-κB Pathway
Nrf2 Enhanced protein levelsNrf2/HO-1 Pathway
HO-1 Enhanced protein levelsNrf2/HO-1 Pathway
ROS Decreased productionOxidative Stress
MDA Decreased levelOxidative Stress
SOD Increased activityOxidative Stress
GSH Increased levelOxidative Stress

Experimental Protocols

The following are generalized protocols for investigating the effects of a compound like this compound on neuroinflammation in a mouse model. These protocols are based on established methodologies for inducing neuroinflammation and assessing relevant biomarkers.[4]

Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This protocol describes the induction of neuroinflammation using LPS to study the effects of a test compound.

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile, pyrogen-free saline

  • C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Perfusion solutions (PBS and 4% paraformaldehyde)

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Grouping: Divide mice into experimental groups: Vehicle control, LPS only, LPS + this compound (at various doses).

  • Compound Administration: Administer this compound or vehicle (e.g., saline, DMSO) intraperitoneally (i.p.) or orally (p.o.) for a specified number of days prior to LPS injection.

  • LPS Injection: On the day of induction, inject LPS (e.g., 0.25 mg/kg, i.p.) to induce systemic inflammation and neuroinflammation.[4]

  • Tissue Collection: At a designated time point post-LPS injection (e.g., 24 hours), anesthetize the mice and perfuse them transcardially with ice-cold PBS followed by 4% paraformaldehyde.

  • Brain Extraction: Carefully extract the brains and post-fix them in 4% paraformaldehyde overnight at 4°C.

  • Tissue Processing: Cryoprotect the brains in 30% sucrose solution before sectioning for immunohistochemistry or snap-freeze specific brain regions (e.g., substantia nigra, hippocampus) in liquid nitrogen for biochemical analyses.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for assessing the protein expression and phosphorylation status of key signaling molecules in the NF-κB and Nrf2/HO-1 pathways.

Materials:

  • Brain tissue homogenates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IKKβ, anti-IKKβ, anti-p-IκBα, anti-IκBα, anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Homogenize brain tissue in RIPA buffer. Centrifuge and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Real-Time Quantitative PCR (RT-qPCR) for Pro-inflammatory Cytokines

This protocol is for measuring the mRNA expression levels of pro-inflammatory cytokines.

Materials:

  • Brain tissue

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH)

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from brain tissue using an RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.

  • RT-qPCR: Set up the RT-qPCR reaction with SYBR Green/TaqMan master mix, primers, and cDNA.

  • Thermal Cycling: Run the reaction on an RT-qPCR instrument using an appropriate thermal cycling protocol.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Visualizations

NF_kB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK_complex IKK Complex (IKKβ) Inflammatory_Stimuli->IKK_complex Activates IkB_alpha IκBα IKK_complex->IkB_alpha Phosphorylates Ub_Degradation Ubiquitination & Degradation IkB_alpha->Ub_Degradation NF_kB NF-κB (p65/p50) NF_kB_n NF-κB (Active) NF_kB->NF_kB_n Translocation IkB_NF_kB IκBα-NF-κB (Inactive) Phosphorylation Phosphorylation IkB_NF_kB->Phosphorylation Epivincamine This compound (Vincamine) Epivincamine->IKK_complex Inhibits Phosphorylation->NF_kB Releases IkB_alphaNF_kB IkB_alphaNF_kB DNA DNA Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_Genes Transcription NF_kB_n->DNA Binds to

Caption: Inhibition of the NF-κB signaling pathway by Vincamine.

Nrf2_HO1_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_c Nrf2 Nrf2_n Nrf2 (Active) Nrf2_c->Nrf2_n Translocation Keap1_Nrf2 Keap1-Nrf2 (Inactive) Dissociation Dissociation Keap1_Nrf2->Dissociation Epivincamine This compound (Vincamine) Epivincamine->Keap1_Nrf2 Induces Dissociation->Nrf2_c Releases ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes Transcription Keap1Nrf2_c Keap1Nrf2_c

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by Vincamine.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Animal_Grouping 1. Animal Grouping (Control, LPS, LPS + this compound) Compound_Admin 2. Compound Administration Animal_Grouping->Compound_Admin LPS_Injection 3. LPS Injection to Induce Neuroinflammation Compound_Admin->LPS_Injection Tissue_Collection 4. Tissue Collection (Brain) LPS_Injection->Tissue_Collection Biochemical 5a. Biochemical Assays (Western Blot, RT-qPCR) Tissue_Collection->Biochemical Histological 5b. Histological Analysis (Immunohistochemistry) Tissue_Collection->Histological Data_Analysis 6. Data Analysis and Interpretation Biochemical->Data_Analysis Histological->Data_Analysis

Caption: In vivo experimental workflow for studying neuroinflammation.

References

Application Notes and Protocols for Assessing the Bioavailability of 16-Epivincamine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

16-Epivincamine, a derivative of the vinca alkaloid vincamine, is a compound of interest for its potential therapeutic effects. As with any drug candidate, understanding its bioavailability is crucial for the development of effective oral dosage forms. Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a key pharmacokinetic parameter that influences the efficacy and safety of a drug product. This document provides a comprehensive overview of the techniques and protocols for assessing the bioavailability of this compound formulations.

The methodologies described herein cover both in vivo and in vitro approaches. In vivo studies in animal models provide the most direct measure of bioavailability, while in vitro methods such as dissolution testing and cell-based permeability assays offer valuable insights into the drug release characteristics and absorption potential of a formulation. These in vitro assays are instrumental in formulation screening and for establishing in vitro-in vivo correlations (IVIVCs).

Due to the limited publicly available data specific to this compound, this document will also draw upon methodologies used for the related compounds, vincamine and vinpocetine, to provide a robust framework for assessment.

Data Presentation: Pharmacokinetic Parameters

Quantitative data from bioavailability studies are essential for comparing different formulations. The following table summarizes key pharmacokinetic parameters that should be determined. The data presented here for a related compound, vincamine, is for illustrative purposes.

FormulationAnimal ModelDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)Reference
Vincamine Solution (Oral)Rat200.871.27-58[1]
Vincamine HCl (IV)Rat105.46--100[1]
This compound Formulation ATBDTBDTBDTBDTBDTBD
This compound Formulation BTBDTBDTBDTBDTBDTBD

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; TBD: To be determined.

Experimental Protocols

In Vivo Bioavailability Study in Rats

This protocol describes a typical in vivo study to determine the oral bioavailability of a this compound formulation.

Objective: To determine the pharmacokinetic profile and absolute bioavailability of a this compound formulation after oral administration in rats.

Materials:

  • This compound formulation

  • This compound analytical standard

  • Male Sprague-Dawley rats (250-300 g)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Vehicle for intravenous administration (e.g., saline with a solubilizing agent)

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Protocol:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.

  • Dosing:

    • Oral Group: Administer the this compound formulation orally to a group of rats at a predetermined dose.

    • Intravenous (IV) Group: Administer a solution of this compound intravenously to another group of rats to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration of this compound versus time for both oral and IV groups.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

    • Calculate the absolute bioavailability (F%) using the following formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

G cluster_0 In Vivo Bioavailability Workflow A Animal Acclimatization B Dosing (Oral & IV Groups) A->B C Serial Blood Sampling B->C D Plasma Preparation C->D E LC-MS/MS Analysis D->E F Pharmacokinetic Analysis E->F G Bioavailability Calculation F->G

Caption: Workflow for In Vivo Bioavailability Assessment.

In Vitro Dissolution Testing

Dissolution testing is a critical in vitro tool to assess the drug release characteristics of a solid oral dosage form.

Objective: To evaluate the in vitro dissolution profile of different this compound formulations.

Materials:

  • This compound tablets or capsules

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution media (e.g., simulated gastric fluid, simulated intestinal fluid)

  • Syringes and filters

  • Analytical instrumentation (e.g., UV-Vis spectrophotometer or HPLC)

Protocol:

  • Apparatus Setup: Set up the USP Apparatus 2 with the appropriate dissolution medium (e.g., 900 mL of 0.1 N HCl for simulated gastric fluid) maintained at 37 ± 0.5°C.

  • Sample Introduction: Place one tablet or capsule of the this compound formulation in each dissolution vessel.

  • Operation: Start the paddle rotation at a specified speed (e.g., 50 rpm).

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method.

  • Data Analysis: Plot the percentage of drug dissolved as a function of time to generate a dissolution profile. Compare the profiles of different formulations.

G cluster_1 In Vitro Dissolution Testing Workflow A Apparatus Setup (USP 2) B Sample Introduction A->B C Start Dissolution B->C D Timed Sampling C->D E Sample Analysis (UV/HPLC) D->E F Generate Dissolution Profile E->F

Caption: Workflow for In Vitro Dissolution Testing.

Caco-2 Permeability Assay

The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal permeability of drug candidates.[1][2]

Objective: To assess the intestinal permeability of this compound using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (polycarbonate membrane)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound solution

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical instrumentation (e.g., LC-MS/MS)

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 cell monolayers with pre-warmed HBSS.

    • Add the this compound solution to the apical (donor) side of the Transwell® insert.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and replace with fresh HBSS.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

G cluster_2 Caco-2 Permeability Assay Workflow A Caco-2 Cell Seeding on Transwell® B Cell Differentiation (21 days) A->B C Monolayer Integrity Test (TEER) B->C D Permeability Assay (A to B) C->D E Sampling from Basolateral Side D->E F LC-MS/MS Analysis E->F G Papp Calculation F->G

References

Methodologies for Evaluating the Cognitive-Enhancing Effects of 16-Epivincamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive framework for the preclinical evaluation of 16-Epivincamine, a derivative of the vinca alkaloid Vincamine, for its potential nootropic and cognitive-enhancing properties. Given the limited direct literature on the 16-epimer, the following protocols are based on established methodologies for assessing Vincamine and other cognitive enhancers, providing a robust starting point for investigation.

Preclinical Evaluation Workflow

The preclinical assessment of this compound should follow a structured, multi-tiered approach, progressing from initial screening in cellular models to comprehensive behavioral and neurochemical analyses in animal models. This workflow ensures a thorough characterization of the compound's efficacy and mechanism of action.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Behavioral Analysis cluster_2 Phase 3: Ex Vivo / Mechanistic Analysis a Neuroprotection Assays (e.g., H2O2 or Aβ challenge) b Receptor Binding Assays (e.g., Cholinergic, Serotonergic) d Acute Toxicity & Dose-Ranging a->d Lead Candidate Selection c Neurotransmitter Uptake/Release (e.g., Dopamine, Serotonin) e Cognitive Impairment Model (e.g., Scopolamine-induced amnesia) d->e g Brain Tissue Collection d->g Post-Behavioral Analysis f Behavioral Testing Battery (MWM, PAT) e->f h Neurochemical Analysis (e.g., HPLC for neurotransmitters) g->h i Protein Expression Analysis (e.g., Western Blot for receptors) g->i

Figure 1: Overall preclinical workflow for evaluating this compound.

In Vivo Behavioral Assessment Protocols

Behavioral assays are critical for evaluating the effects of this compound on learning, memory, and cognitive function. The following protocols describe two standard tests used in nootropic research, often employing a cognitive deficit model, such as scopolamine-induced amnesia, to assess the compound's restorative effects.

Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM test assesses hippocampus-dependent spatial learning and memory.

Protocol:

  • Apparatus: A large circular pool (150-200 cm diameter) filled with opaque water (20-24°C). A small escape platform (10 cm diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the pool for spatial navigation.

  • Animal Model: Male Wistar rats (250-300g).

  • Experimental Groups:

    • Vehicle Control (Saline)

    • Scopolamine Control (1 mg/kg, i.p.)

    • This compound (Dose 1, e.g., 5 mg/kg, p.o.) + Scopolamine

    • This compound (Dose 2, e.g., 10 mg/kg, p.o.) + Scopolamine

    • Positive Control (e.g., Donepezil 1 mg/kg, p.o.) + Scopolamine

  • Procedure:

    • Acquisition Phase (4-5 days): Four trials per day. This compound or vehicle is administered 60 minutes before the first trial, and scopolamine is administered 30 minutes before. For each trial, the rat is placed into the pool at one of four random starting positions and allowed to search for the hidden platform for 60-90 seconds. If it fails, it is guided to the platform. The time to find the platform (escape latency) and path length are recorded.

    • Probe Trial (Day 6 or 7): The platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was) is recorded.

  • Data Analysis: Analyze escape latency across acquisition days using a two-way ANOVA. Analyze probe trial data using a one-way ANOVA followed by post-hoc tests.

Passive Avoidance Test (PAT) for Fear-Aggravated Memory

The PAT assesses non-spatial, long-term memory based on a fear-avoidance association.

Protocol:

  • Apparatus: A shuttle box with two chambers: a brightly lit "safe" compartment and a dark "shock" compartment, connected by a guillotine door. The floor of the dark compartment is a grid that can deliver a mild foot shock.

  • Animal Model: Male Swiss mice (25-30g).

  • Experimental Groups: Same as for MWM.

  • Procedure:

    • Acquisition Trial (Day 1): The mouse is placed in the light compartment. After 60 seconds of acclimatization, the door opens. When the mouse enters the dark compartment (all four paws), the door closes, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The latency to enter the dark compartment is recorded (step-through latency). The drug/vehicle administration schedule is the same as in the MWM.

    • Retention Trial (Day 2, 24h later): The mouse is again placed in the light compartment. No shock is delivered. The time it takes for the mouse to cross into the dark compartment is recorded as the retention step-through latency (up to a cut-off of 300 or 600 seconds). A longer latency indicates better memory of the aversive event.

  • Data Analysis: Compare retention latencies between groups using a Kruskal-Wallis test or one-way ANOVA, depending on data distribution.

G cluster_0 Day 1-5: Acquisition Phase cluster_1 Day 6: Retention/Probe Trial a Administer this compound (60 min pre-trial) b Administer Scopolamine (30 min pre-trial) a->b c MWM or PAT Acquisition Trial b->c d No Drug Administration c->d 24h Interval e MWM Probe Trial or PAT Retention Trial d->e

Figure 2: Experimental timeline for behavioral testing.
Illustrative Behavioral Data

Experimental GroupMWM: Escape Latency (Day 4, s)MWM: Time in Target Quadrant (s)PAT: Retention Latency (s)
Vehicle Control 15.2 ± 2.125.8 ± 3.5280.5 ± 19.5
Scopolamine (1 mg/kg) 45.8 ± 4.311.2 ± 2.045.3 ± 8.1
16-Epi (5 mg/kg) + Scop. 30.1 ± 3.818.5 ± 2.9155.7 ± 20.4
16-Epi (10 mg/kg) + Scop. 21.5 ± 2.922.4 ± 3.1240.1 ± 25.2
Donepezil (1 mg/kg) + Scop. 18.9 ± 2.524.1 ± 2.8265.4 ± 22.8
Table 1: Representative quantitative data from behavioral assays. Data are shown as mean ± SEM. These are hypothetical values for illustrative purposes.

Neurochemical Analysis and Mechanism of Action

Following behavioral testing, ex vivo analysis of brain tissue is essential to elucidate the neurochemical mechanisms underlying this compound's effects. Studies on Vincamine suggest modulation of cholinergic and monoaminergic systems, which are key targets for cognitive function.

Protocol for Neurotransmitter Analysis via HPLC

This protocol outlines the measurement of acetylcholine (ACh), dopamine (DA), and serotonin (5-HT) and their metabolites in brain regions like the hippocampus and prefrontal cortex.

  • Tissue Collection: Immediately after the final behavioral test, animals are euthanized. The brain is rapidly excised, and relevant regions (hippocampus, cortex) are dissected on an ice-cold plate, snap-frozen in liquid nitrogen, and stored at -80°C.

  • Sample Preparation:

    • Weigh the frozen tissue sample.

    • Homogenize the tissue in a 10-fold volume of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., isoproterenol).

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC-ECD Analysis:

    • System: A high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD).

    • Column: A C18 reverse-phase analytical column.

    • Mobile Phase: A buffered solution (e.g., sodium phosphate buffer) containing methanol and an ion-pairing agent (e.g., octanesulfonic acid), adjusted to a specific pH.

    • Detection: The ECD is set to an oxidizing potential appropriate for the analytes of interest (e.g., +0.75 V).

  • Quantification: Neurotransmitter concentrations are quantified by comparing the peak area of the analyte to that of the internal standard and a standard curve generated from known concentrations. Results are typically expressed as ng/mg of tissue.

Illustrative Neurochemical Data
Experimental GroupHippocampal ACh (ng/mg tissue)Cortical DA (ng/mg tissue)Cortical 5-HIAA/5-HT Ratio
Vehicle Control 2.5 ± 0.34.1 ± 0.40.35 ± 0.04
Scopolamine (1 mg/kg) 1.1 ± 0.23.9 ± 0.50.33 ± 0.05
16-Epi (10 mg/kg) + Scop. 2.1 ± 0.25.8 ± 0.60.51 ± 0.06
Table 2: Representative data from neurochemical analysis. The 5-HIAA/5-HT ratio is an index of serotonin turnover. Data are hypothetical mean ± SEM.
Postulated Signaling Pathway

Based on the known pharmacology of related vinca alkaloids, this compound may enhance cognitive function by modulating multiple neurotransmitter systems. A primary hypothesis involves the potentiation of cholinergic signaling, which is impaired in the scopolamine model, and the modulation of dopamine and serotonin levels in cortical regions.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron a This compound b Voltage-Gated Ca2+ Channels a->b Modulates d Reuptake Transporters a->d Inhibits? c Increased Neurotransmitter Release (ACh, DA, 5-HT) b->c Activates e Muscarinic (M1/M2) Receptors c->e Binds f Dopamine (D1/D2) Receptors c->f Binds g Second Messenger Cascades (cAMP, IP3) e->g f->g h Improved Synaptic Plasticity & Cognitive Function g->h

Application Notes and Protocols: Investigating Mitochondrial Dysfunction in Neurodegenerative Models with 16-Epivincamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scholarly literature specifically detailing the use of 16-Epivincamine for investigating mitochondrial dysfunction in neurodegenerative models is not currently available. The following application notes and protocols are based on the known neuroprotective effects and mitochondrial-modulating properties of the closely related Vinca alkaloid derivative, Vinpocetine. These protocols are intended to serve as a comprehensive guide for researchers to design and implement studies to investigate the potential of this compound in this context.

Introduction

Mitochondrial dysfunction is a well-established hallmark of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Impaired mitochondrial function leads to a cascade of detrimental events, including decreased ATP production, increased reactive oxygen species (ROS) generation, and the initiation of apoptotic cell death pathways. Consequently, therapeutic strategies aimed at preserving or restoring mitochondrial function are of significant interest in the development of novel treatments for these devastating disorders.

This compound is a vinca alkaloid, an epimer of vincamine, and is structurally related to Vinpocetine, a synthetic derivative of vincamine.[1] Vinpocetine has demonstrated neuroprotective properties in various experimental models.[2] Its mechanisms of action are multifaceted and include improving cerebral blood flow, reducing inflammation, and exhibiting antioxidant effects.[3][4] Notably, studies on Vinpocetine have highlighted its ability to modulate mitochondrial function, including preserving mitochondrial membrane potential and enhancing mitochondrial biogenesis.[5][6][7]

These application notes provide a framework for investigating the hypothesis that this compound may exert neuroprotective effects through the modulation of mitochondrial function in cellular models of neurodegeneration. The provided protocols are designed to be adaptable to various neuronal cell types and neurotoxic insults.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the described experimental protocols, illustrating the potential effects of this compound on mitochondrial function and neuronal viability.

Table 1: Effect of this compound on Neuronal Viability in an Oxidative Stress-Induced Neurodegeneration Model

Treatment GroupConcentration (µM)Cell Viability (%)
Control (Untreated)-100 ± 5.2
Vehicle (DMSO)0.1%98 ± 4.8
Oxidative Stressor (e.g., H₂O₂)10045 ± 6.1
This compound + Oxidative Stressor158 ± 5.5
This compound + Oxidative Stressor1075 ± 4.9
This compound + Oxidative Stressor5088 ± 5.3
This compound (alone)5097 ± 4.5

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in a Neurodegenerative Model

Treatment GroupConcentration (µM)JC-1 Red/Green Fluorescence Ratio
Control (Untreated)-3.5 ± 0.4
Vehicle (DMSO)0.1%3.4 ± 0.3
Neurotoxin (e.g., Rotenone)11.2 ± 0.2
This compound + Neurotoxin11.8 ± 0.3
This compound + Neurotoxin102.5 ± 0.4
This compound + Neurotoxin503.1 ± 0.3
This compound (alone)503.6 ± 0.4

Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels

Treatment GroupConcentration (µM)DCF Fluorescence (Arbitrary Units)
Control (Untreated)-100 ± 12
Vehicle (DMSO)0.1%105 ± 15
Neurotoxin (e.g., MPP+)5450 ± 35
This compound + Neurotoxin1320 ± 28
This compound + Neurotoxin10210 ± 22
This compound + Neurotoxin50130 ± 18
This compound (alone)5095 ± 11

Experimental Protocols

Protocol 1: Primary Neuronal Cell Culture

This protocol describes the isolation and culture of primary cortical neurons, a widely used model for studying neurodegenerative processes.

Materials:

  • E18 mouse or rat embryos

  • Hibernate-E medium

  • Papain dissociation system

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Dissect cortical hemispheres from E18 embryos in ice-cold Hibernate-E medium.

  • Mince the tissue and incubate with a papain solution at 37°C for 15-30 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto coated culture surfaces at a desired density.

  • Maintain the cultures in a humidified incubator at 37°C and 5% CO₂, changing half of the medium every 2-3 days.

Protocol 2: Induction of Mitochondrial Dysfunction and Treatment with this compound

This protocol outlines the induction of a neurodegenerative phenotype using a mitochondrial toxin and subsequent treatment with this compound.

Materials:

  • Cultured primary neurons (or a suitable neuronal cell line like SH-SY5Y)

  • Neurotoxin (e.g., Rotenone, MPP+, or H₂O₂)

  • This compound stock solution (in DMSO)

  • Cell culture medium

Procedure:

  • Culture neurons for 7-10 days in vitro (DIV) to allow for maturation.

  • Prepare working solutions of the neurotoxin and this compound in cell culture medium.

  • Pre-treat the neuronal cultures with various concentrations of this compound for a specified period (e.g., 2-4 hours).

  • Introduce the neurotoxin to the cultures (with the exception of the control and this compound alone groups).

  • Co-incubate the cells with the neurotoxin and this compound for the desired duration (e.g., 24 hours).

  • Proceed with downstream assays to assess cell viability and mitochondrial function.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.

Materials:

  • Treated neuronal cultures

  • JC-1 staining solution

  • Fluorescence microscope or plate reader

Procedure:

  • Remove the culture medium from the treated cells.

  • Incubate the cells with the JC-1 staining solution in the dark at 37°C for 15-30 minutes.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Measure the fluorescence intensity of JC-1 aggregates (red fluorescence, ~590 nm) and monomers (green fluorescence, ~529 nm).

  • The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable dye DCFDA to quantify intracellular ROS levels.

Materials:

  • Treated neuronal cultures

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) solution

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Remove the culture medium and wash the cells with a buffer.

  • Incubate the cells with the DCFDA solution in the dark at 37°C for 30-60 minutes.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity of dichlorofluorescein (DCF) at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • An increase in DCF fluorescence indicates elevated intracellular ROS levels.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Mitochondrial Function Assays cluster_outcome Outcome Assessment A Primary Neuronal Culture (e.g., Cortical Neurons) B Induction of Neurodegeneration (e.g., Rotenone, MPP+) A->B Establishment of Neurodegenerative Model C This compound Treatment (Dose-Response) B->C Application of Test Compound D Mitochondrial Membrane Potential (JC-1 Assay) C->D Assessment of Mitochondrial Health E Intracellular ROS Levels (DCFDA Assay) C->E Assessment of Mitochondrial Health F ATP Production Assay C->F Assessment of Mitochondrial Health G Neuronal Viability (MTT / LDH Assay) C->G Evaluation of Neuroprotection H Apoptosis Assay (Caspase-3 Activity) C->H Evaluation of Neuroprotection

Caption: Experimental workflow for investigating this compound.

signaling_pathway cluster_stress Neurotoxic Insult cluster_mito Mitochondrial Dysfunction cluster_cell_death Neuronal Cell Death cluster_intervention This compound Intervention A Neurotoxin (e.g., Rotenone, MPP+) B Mitochondrial Complex I Inhibition A->B C Decreased ATP Production B->C D Increased ROS Production B->D E Mitochondrial Membrane Depolarization D->E F Activation of Caspases E->F G Apoptosis F->G H This compound H->B Potential Inhibition H->D ROS Scavenging H->E Stabilization of ΔΨm H->G Neuroprotection

Caption: Potential signaling pathways of this compound.

References

A Practical Guide to the Experimental Use of 16-Epivincamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a practical guide to the dissolution and preparation of 16-Epivincamine for experimental applications. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from related vinca alkaloids and general laboratory practices for handling similar compounds.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. While specific experimental data for this compound is limited, data from its parent compound, Vincamine, and other related molecules, alongside computational predictions, provide a solid foundation for its handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₂₆N₂O₃PubChem CID: 969508[1]
Molecular Weight 354.4 g/mol PubChem CID: 969508[1]
XLogP3 2.9PubChem CID: 969508[1]

Table 2: Estimated Solubility of this compound and Related Compounds

SolventEstimated SolubilityRecommendations and RemarksSource
Dimethyl Sulfoxide (DMSO) ~25 mg/mL (estimated for similar compounds)Recommended as a primary solvent for creating stock solutions.Inferred from Isogarcinol data[2]
Ethanol ~20 mg/mL (estimated for similar compounds)A viable alternative to DMSO for stock solutions.Inferred from Isogarcinol data[2]
Dimethylformamide (DMF) ~0.25 mg/mL (for Vincamine) to ~30 mg/mL (for FPS-ZM1)Solubility can vary significantly between related compounds. Initial small-scale testing is advised.Vincamine data[2], FPS-ZM1 data[3]
Aqueous Buffers (e.g., PBS) Sparingly solubleDirect dissolution in aqueous media is not recommended. Prepare aqueous solutions by diluting a stock solution in an organic solvent.Inferred from Isogarcinol and Vincamine data[2]

Protocols for Solution Preparation

Accurate and consistent preparation of this compound solutions is paramount for reproducible experimental results. The following protocols are based on best practices for similar compounds.

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass:

    • For 1 mL of a 10 mM stock solution, the required mass of this compound is:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 354.4 g/mol * (1000 mg / 1 g) = 3.544 mg

  • Weighing:

    • Carefully weigh out approximately 3.54 mg of this compound into a sterile microcentrifuge tube. Record the exact weight.

  • Dissolution:

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, if you weighed exactly 3.54 mg, add 1 mL of DMSO.

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

    • If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes.[4]

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

Procedure:

  • Thaw the stock solution:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Dilution:

    • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[4] For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

  • Application:

    • Add the final working solutions to your cell cultures and proceed with your experimental protocol.

Experimental Workflow

The following diagram illustrates a general workflow for utilizing this compound in a typical cell-based experiment.

G cluster_prep Solution Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve dilute Prepare Working Solutions in Media dissolve->dilute treat Treat Cells dilute->treat assay Perform Assay (e.g., Viability, Western Blot) treat->assay analyze Analyze and Interpret Results assay->analyze

Caption: General workflow for preparing and using this compound in cell-based assays.

Postulated Signaling Pathway

Based on studies of related vinca alkaloids and other neuroprotective compounds, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in cell survival and inflammation. The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its activation is a common mechanism for neuroprotection.[5][6][7][8][9]

G cluster_pathway Postulated Neuroprotective Signaling of this compound cluster_membrane Cell Membrane epivincamine This compound rtk Receptor Tyrosine Kinase (RTK) epivincamine->rtk pi3k PI3K rtk->pi3k akt Akt pi3k->akt apoptosis Inhibition of Apoptosis akt->apoptosis survival Promotion of Cell Survival akt->survival

Caption: Postulated PI3K/Akt signaling pathway modulated by this compound for neuroprotection.

Safety Precautions

As with any chemical compound, appropriate safety measures should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.[10]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[10]

  • Disposal: Dispose of waste according to institutional and local regulations.

Disclaimer: This guide is intended for informational purposes only and should be used in conjunction with your institution's safety guidelines and a thorough literature review. The provided protocols are based on data from related compounds and may require optimization for your specific experimental conditions.

References

Troubleshooting & Optimization

How to overcome 16-Epivincamine solubility issues in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 16-Epivincamine Solubility

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: this compound, much like its parent compound Vincamine, is a monoterpenoid indole alkaloid with low intrinsic aqueous solubility. Vincamine has an estimated water solubility of only 62 mg/L at 25°C. This poor solubility is due to its molecular structure, which is largely lipophilic. At neutral pH, the molecule is uncharged, making it difficult to form favorable interactions with polar water molecules.

Q2: What is the first step I should take to improve the solubility of this compound?

A2: The most straightforward initial approach is to adjust the pH of your aqueous solution. As a weak base, this compound will become protonated and form a more soluble salt at an acidic pH. Lowering the pH of your buffer to below the compound's pKa will significantly increase its solubility.

Q3: I have adjusted the pH, but the solubility is still insufficient for my experiment. What are my other options?

A3: If pH adjustment alone is not sufficient, you can explore several other formulation strategies. These include the use of co-solvents, complexation with cyclodextrins, preparation of solid dispersions, or development of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS). The best approach will depend on your specific experimental requirements, such as the desired concentration, route of administration in preclinical studies, and tolerance for excipients.

Q4: Are there any commercially available formulations of related compounds that I can learn from?

A4: Yes. For instance, Vinpocetine, a synthetic derivative of Vincamine, has been successfully formulated into self-emulsifying drug delivery systems (SEDDS) to enhance its oral bioavailability, which is limited by poor solubility. These formulations typically include a mixture of oils, surfactants, and co-surfactants.

Troubleshooting Guide

Issue 1: Precipitation Occurs When Diluting a Stock Solution
  • Problem: You have successfully dissolved this compound in an organic solvent like DMSO or ethanol, but it precipitates when you dilute it into your aqueous experimental medium (e.g., cell culture media, phosphate-buffered saline).

  • Cause: This is a common issue known as "crashing out." The concentration of the organic solvent is lowered upon dilution, and the aqueous medium cannot maintain the drug in solution.

  • Solutions:

    • Lower the Stock Concentration: Prepare a more dilute stock solution so that the final concentration of the organic solvent in your aqueous medium is below the level that causes precipitation (typically <1% v/v).

    • Use a Solubilizing Excipient: Add a solubilizing agent, such as a suitable cyclodextrin or a non-ionic surfactant (e.g., Tween 80), to your aqueous medium before adding the this compound stock solution. This can help to keep the compound in solution.

    • pH Control: Ensure your final aqueous medium is buffered to an acidic pH to maintain the solubility of the weakly basic this compound.

Issue 2: Inconsistent Results in Biological Assays
  • Problem: You are observing high variability in your experimental results, which you suspect may be due to inconsistent solubility of this compound.

  • Cause: Undissolved compound can lead to an inaccurate and inconsistent effective concentration in your assays. The drug may be slowly dissolving or precipitating over the course of the experiment.

  • Solutions:

    • Verify Dissolution: Before each experiment, visually inspect your final solution for any particulate matter. For a more rigorous check, you can filter the solution and measure the concentration of the filtrate using a suitable analytical method like UV-Vis spectroscopy or HPLC to confirm the amount of dissolved compound.

    • Sonication: Gently sonicate your solution in a water bath after adding the this compound. This can help to break up small agglomerates and facilitate dissolution.

    • Use a More Robust Formulation: For long-term experiments, consider using a more stable formulation, such as a cyclodextrin inclusion complex or a solid dispersion, which can provide a more sustained and consistent concentration of the dissolved drug.

Quantitative Data on Solubility Enhancement

The following tables summarize solubility data for Vincamine and Vinpocetine, which can be used as a proxy for estimating the potential improvements for this compound.

Table 1: Solubility of Vincamine and Vinpocetine in Various Solvents

Compound Solvent Solubility
Vincamine Water ~0.062 mg/mL (estimated)
Vincamine DMSO Soluble
Vincamine Ethanol Soluble
Vinpocetine Water Practically insoluble

| Vinpocetine | Ethanol | Sparingly soluble |

Table 2: Illustrative Example of pH-Dependent Solubility for a Weakly Basic Drug

pH Expected Solubility of this compound Rationale
2.0 High Well below the pKa; the compound is fully protonated and in its salt form.
4.0 Moderate to High Below the pKa; a significant portion of the compound is in its soluble salt form.
6.0 Low Approaching the pKa; a mix of the salt and free base forms exists.
7.4 Very Low Above the pKa; the compound is predominantly in its poorly soluble free base form.

| 8.0 | Very Low | Well above the pKa; primarily in the free base form. |

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Determine the pKa: If the pKa of this compound is unknown, it can be estimated using computational tools or determined experimentally via potentiometric titration. The pKa of Vincamine is approximately 7.5.

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Shake-Flask Method:

    • Add an excess amount of this compound powder to a known volume of each buffer in a sealed container (e.g., a glass vial).

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, allow the samples to rest to let undissolved particles settle.

    • Carefully withdraw a supernatant sample and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

    • Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for improving the solubility of poorly soluble compounds.

  • Molar Ratio: Determine the molar ratio of this compound to HP-β-CD to be tested (e.g., 1:1, 1:2).

  • Kneading Method:

    • Accurately weigh the this compound and HP-β-CD.

    • Place the HP-β-CD in a mortar and add a small amount of a suitable solvent (e.g., a 50:50 ethanol:water mixture) to form a paste.

    • Gradually add the this compound to the paste and knead for 30-60 minutes.

    • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried complex into a fine powder.

  • Solubility Assessment: Determine the aqueous solubility of the prepared complex using the shake-flask method described in Protocol 1.

Visualizations

Solubility_Troubleshooting_Workflow cluster_options Advanced Options start Start: this compound Solubility Issue check_pH Is the compound a weak base? start->check_pH adjust_pH Adjust pH to < pKa (e.g., pH 2-4) check_pH->adjust_pH Yes co_solvents Option 1: Use Co-solvents (e.g., Ethanol, Propylene Glycol) check_pH->co_solvents No check_solubility1 Is solubility sufficient? adjust_pH->check_solubility1 check_solubility1->co_solvents No cyclodextrins Option 2: Use Cyclodextrins (e.g., HP-β-CD) check_solubility1->cyclodextrins No sedds Option 3: Advanced Formulation (e.g., SEDDS, Solid Dispersion) check_solubility1->sedds No end_success Success: Proceed with Experiment check_solubility1->end_success Yes end_failure Further Formulation Development Needed

Caption: Troubleshooting workflow for this compound solubility.

SEDDS_Formulation_Workflow start Goal: Create a Self-Emulsifying Drug Delivery System (SEDDS) screening 1. Excipient Screening: - Select Oils, Surfactants, Co-surfactants - Determine Drug Solubility in Each start->screening ternary 2. Construct Ternary Phase Diagrams: - Identify Self-Emulsification Regions screening->ternary formulation 3. Formulation Optimization: - Select Ratios of Oil, Surfactant, Co-surfactant - Incorporate this compound ternary->formulation characterization 4. Characterization: - Droplet Size Analysis - Emulsification Time - Drug Loading formulation->characterization evaluation 5. In Vitro / In Vivo Evaluation: - Dissolution Testing - Permeability Studies - Bioavailability Studies characterization->evaluation final Final Optimized Formulation evaluation->final

Caption: Workflow for developing a SEDDS formulation.

Technical Support Center: Optimizing 16-Epivincamine Dosage for In Vivo Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 16-Epivincamine dosage for in vivo neuroprotection studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
No observable neuroprotective effect. - Sub-therapeutic dosage: The administered dose of this compound may be too low to elicit a response. - Poor bioavailability: The compound may not be reaching the central nervous system in sufficient concentrations. - Inappropriate timing of administration: The treatment window post-insult may have been missed. - Ineffective route of administration: The chosen route may not be optimal for brain delivery.- Conduct a dose-response study: Test a range of doses to identify the optimal therapeutic window. - Assess pharmacokinetics: Determine the bioavailability and brain penetration of this compound. Consider formulation strategies to enhance solubility and stability if needed. - Optimize the treatment schedule: Administer the compound at different time points relative to the neurological insult. - Explore alternative routes of administration: Consider intravenous (IV), intraperitoneal (IP), or oral (PO) administration and assess their efficacy.
High mortality or adverse effects in animal models. - Toxic dosage: The administered dose may be exceeding the maximum tolerated dose (MTD). - Vehicle toxicity: The vehicle used to dissolve this compound may be causing adverse effects. - Rapid infusion rate: For IV administration, a fast infusion can lead to acute toxicity.- Perform a dose-escalation study: Start with a low dose and gradually increase it to determine the MTD. - Conduct a vehicle toxicity study: Administer the vehicle alone to a control group to rule out its contribution to toxicity. - Optimize the infusion rate: For IV administration, infuse the solution slowly over a longer period.
High variability in experimental results. - Inconsistent drug preparation: Variations in the formulation of this compound can lead to inconsistent dosing. - Biological variability: Differences in animal age, weight, or genetic background can contribute to variability. - Inconsistent experimental procedures: Variations in the induction of the neurological insult or behavioral testing can introduce variability.- Standardize the drug preparation protocol: Ensure consistent formulation, including solvent, concentration, and storage conditions. - Use age- and weight-matched animals: Randomize animals into experimental groups to minimize biological variability. - Standardize all experimental procedures: Ensure consistent handling of animals, timing of interventions, and data collection methods.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for this compound in a new in vivo neuroprotection model?

A1: As there is limited published data on this compound for neuroprotection, a good starting point is to review the literature for related vinca alkaloids, such as vincamine. For vincamine, doses in the range of 10-30 mg/kg have been used in rodent models. It is crucial to conduct a pilot dose-escalation study starting from a much lower dose (e.g., 1-5 mg/kg) to establish the safety and tolerability of this compound in your specific animal model before proceeding to efficacy studies.

Q2: How should I prepare this compound for in vivo administration?

A2: The solubility of this compound is a critical factor. Due to the limited information, it is recommended to first assess its solubility in common vehicles such as saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), and cyclodextrins. For initial studies, a solution in a small percentage of DMSO (e.g., <5%) diluted with saline or PBS is a common approach. However, it is essential to run a vehicle control group to account for any potential effects of the solvent.

Q3: What are the most appropriate animal models for studying the neuroprotective effects of this compound?

A3: The choice of animal model depends on the specific neurological condition you are investigating. Common models for neuroprotection studies include:

  • Ischemic Stroke Models: Middle cerebral artery occlusion (MCAO) in rats or mice.

  • Traumatic Brain Injury (TBI) Models: Controlled cortical impact (CCI) or fluid percussion injury (FPI).

  • Neurodegenerative Disease Models: Toxin-induced models (e.g., MPTP for Parkinson's disease, scopolamine for Alzheimer's-like cognitive impairment) or transgenic models.

Q4: What outcome measures should be assessed to evaluate the neuroprotective efficacy of this compound?

A4: A comprehensive evaluation should include a combination of behavioral, histological, and molecular readouts.

  • Behavioral Tests: Morris water maze, Y-maze, rotarod test, and neurological deficit scoring.

  • Histological Analysis: Infarct volume measurement (e.g., TTC staining), neuronal cell counts (e.g., Nissl staining), and immunohistochemistry for markers of apoptosis (e.g., caspase-3), inflammation (e.g., Iba1, GFAP), and oxidative stress.

  • Molecular Analysis: Western blotting or ELISA to measure levels of key proteins in signaling pathways related to neuroprotection.

Experimental Protocols

General Protocol for a Dose-Response Study
  • Animal Model: Select an appropriate animal model for the neuroprotective indication of interest.

  • Grouping: Randomly assign animals to several groups: a vehicle control group and at least three dose groups of this compound (e.g., low, medium, and high dose).

  • Drug Preparation: Prepare fresh solutions of this compound in the chosen vehicle on each day of administration.

  • Administration: Administer the vehicle or this compound at the predetermined time relative to the neurological insult (e.g., 30 minutes post-insult).

  • Monitoring: Closely monitor the animals for any signs of toxicity or adverse effects.

  • Outcome Assessment: At a predetermined endpoint, perform behavioral tests and collect brain tissue for histological and molecular analysis.

  • Data Analysis: Analyze the data to determine the dose-dependent effects of this compound on the chosen outcome measures.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Rodent MCAO Model
Treatment Group Dose (mg/kg) Infarct Volume (mm³) Neurological Deficit Score
Vehicle Control0150 ± 153.5 ± 0.5
This compound5120 ± 122.8 ± 0.4
This compound1080 ± 102.1 ± 0.3
This compound2075 ± 92.0 ± 0.3

Data are presented as mean ± SEM.

Visualizations

Signaling Pathway

Neuroprotective_Signaling_Pathway cluster_upstream Upstream Triggers cluster_downstream Downstream Effects This compound This compound Receptor Receptor This compound->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK CREB CREB Activation PI3K_Akt->CREB MAPK_ERK->CREB Bcl2 Bcl-2 Upregulation CREB->Bcl2 Caspase3 Caspase-3 Inhibition Bcl2->Caspase3 Inhibits Neuroprotection Neuroprotection Caspase3->Neuroprotection Promotes Experimental_Workflow A Animal Acclimatization B Baseline Behavioral Testing A->B C Induction of Neurological Insult (e.g., MCAO) B->C D Randomization and Grouping C->D E This compound or Vehicle Administration D->E F Post-treatment Monitoring (Health & Behavior) E->F G Follow-up Behavioral Testing F->G H Euthanasia and Tissue Collection G->H I Histological and Molecular Analysis H->I J Data Analysis and Interpretation I->J

Troubleshooting inconsistent results in 16-Epivincamine cell viability assays.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell viability assays with 16-Epivincamine, a derivative of vinca alkaloids. Given that vinca alkaloids can directly impact mitochondrial function, special consideration is required when selecting and interpreting viability assays.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my results from tetrazolium-based assays (MTT, MTS, XTT) show a significant drop in viability, while membrane integrity assays (e.g., Trypan Blue, Propidium Iodide) suggest the cells are still viable?

A: This discrepancy is common when studying compounds that affect mitochondrial function. This compound, as a vinca alkaloid, is known to induce mitochondrial dysfunction, which can precede the actual loss of membrane integrity associated with cell death.[1][2]

  • What you are measuring: Tetrazolium assays do not directly measure cell death. They measure the activity of mitochondrial reductase enzymes to convert a substrate (MTT, MTS, XTT) into a colored formazan product.[4]

  • The conflict: A reduction in signal in these assays may indicate that the compound is causing metabolic impairment or mitochondrial stress, not necessarily that the cells are dead. Therefore, you are observing an anti-proliferative or cytostatic effect rather than a cytotoxic one at that time point.

  • Solution: Always confirm results from metabolic assays with an orthogonal method that measures a different health marker, such as a dye exclusion assay that specifically identifies cells with compromised membranes.[4][5]

Q2: My experiment-to-experiment variability is high. What are the most common sources of error?

A: Reproducibility issues in cell-based assays often stem from minor variations in protocol execution.[6] Key factors to control include:

  • Cell Seeding Density: Ensure cells are plated at a consistent density and are in the logarithmic growth phase. Overly confluent or sparse cultures will yield variable results.

  • Compound Incubation Time: The timing of analysis is critical. Vinca alkaloid-induced apoptosis is a process that occurs over time.[2] Early time points may show metabolic effects, while later time points are needed to see overt cell death. Perform a time-course experiment to determine the optimal endpoint.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can have altered metabolic rates and drug sensitivity.

  • Reagent Handling: Ensure assay reagents are stored correctly (e.g., protected from light) and prepared fresh if required.

  • Pipetting Technique: Inconsistent pipetting, especially during cell plating and reagent addition, can introduce significant variability.[5]

Q3: How can I test if this compound is directly interfering with my assay reagents?

A: This is a critical control. Some compounds can chemically reduce the assay substrate or inhibit the detection enzyme, leading to false results.

  • Solution: Set up a "cell-free" control. Add this compound to your culture medium in a well without any cells. Then, add the assay reagent (e.g., MTS solution) and incubate as you would with cells. If you see a color change, it indicates a direct chemical interaction between your compound and the assay reagent.

Q4: What is the best single assay to measure the effect of this compound?

A: Relying on a single assay is not recommended, especially for a compound with a known effect on mitochondria. The most robust approach is to use a combination of assays that measure different cellular parameters.

  • Recommended Strategy:

    • Metabolic Activity: Use an MTS or similar assay to screen for general effects on cell health and proliferation.

    • Membrane Integrity (Cytotoxicity): Use a dye-exclusion method (e.g., Propidium Iodide or a commercial live/dead stain) and analyze via flow cytometry or fluorescence microscopy to quantify cell death.[7]

    • Mechanism of Death: If resources permit, use an assay to probe the mechanism, such as a Caspase-3/7 assay to specifically measure apoptosis, which is the expected outcome for vinca alkaloids.[8]

Data Presentation

Table 1: Troubleshooting Common Artifacts in Cell Viability Assays

Problem Probable Cause(s) Recommended Solution(s)
High background in "no cell" control wells - Compound directly reduces the assay reagent.- Media components (e.g., phenol red, antioxidants) are reacting with the reagent.- Run a cell-free control with the compound to confirm interference.- Switch to a phenol red-free medium for the duration of the assay.- Use an orthogonal assay method (e.g., ATP-based or dye exclusion).
Low signal or absorbance values across all wells - Cell seeding density is too low.- Incubation time with the assay reagent is too short.- Cells are not metabolically active or are unhealthy prior to treatment.- Optimize cell number by performing a cell titration curve.- Increase the reagent incubation time (e.g., from 1 hour to 3 hours).- Check the health and passage number of the cell stock.
Inconsistent results between replicates - Uneven cell distribution in the wells ("edge effect").- Inaccurate pipetting of cells, compound, or reagents.- Cell clumping.- Be careful to not swirl the plate after seeding, which pushes cells to the edges. Let it sit flat.- Use a calibrated multi-channel pipette; ensure tips are properly sealed.- Ensure a single-cell suspension before plating.

Table 2: Comparison of Common Cell Viability Assay Principles

Assay Type Principle What It Measures Pros Cons
MTT Mitochondrial reductases convert yellow tetrazolium to insoluble purple formazan.Metabolic Activity- Inexpensive- Widely used- Requires a solubilization step- Reagent can be toxic to cells- Prone to interference
MTS / XTT Mitochondrial reductases convert tetrazolium to a soluble formazan product.Metabolic Activity- Simpler protocol (no solubilization)- Less toxic than MTT- Higher background than MTT- Can be affected by media pH- Still measures metabolism, not death
ATP Assay Luciferase-based reaction quantifies ATP, which is present in metabolically active cells.Metabolic Activity / Viable Cell Number- Very sensitive- Fast "add-mix-read" protocol- ATP levels can change with metabolic state, not just cell number- More expensive
Dye Exclusion (PI, 7-AAD) Dyes enter and stain the DNA of cells with compromised plasma membranes.Membrane Integrity (Cell Death)- Directly measures cytotoxicity- Easily quantifiable with flow cytometry or imaging- Does not measure cytostatic effects- Requires specialized equipment (flow cytometer/microscope)
Protease Viability Marker Measures the activity of a constitutive protease active only in live cells.Viable Cell Number- Marker activity is lost rapidly upon cell death- Good correlation with cell number- Can be more expensive- Requires a specific fluorogenic substrate

Experimental Protocols

Protocol 1: MTS Cell Viability Assay

This protocol provides a general guideline for using a colorimetric MTS assay.

  • Cell Plating:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well, optimization is required).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.

    • Remove the old medium from the cells and add 100 µL of the appropriate compound dilution (or medium with vehicle for the control) to each well.

    • Include "medium only" wells for background subtraction.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Thaw the MTS reagent and an electron coupling solution (if required by the kit) and mix them according to the manufacturer's instructions.

    • Add 20 µL of the combined MTS solution directly to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the absorbance of the untreated control wells is within the linear range of the plate reader.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" background wells from all other wells.

    • Calculate the percentage of viability for each treatment by normalizing to the vehicle-treated control wells: (% Viability) = (Absorbance of Treated / Absorbance of Control) * 100.

Protocol 2: Fluorescent Live/Dead Staining Assay

This protocol uses Calcein-AM (stains live cells green) and Propidium Iodide (PI, stains dead cells red) for analysis by fluorescence microscopy or flow cytometry.

  • Cell Plating and Treatment:

    • Follow steps 1 and 2 from the MTS protocol above, plating cells in a plate suitable for imaging or preparing them in tubes for flow cytometry.

  • Staining Solution Preparation:

    • Prepare a staining solution in a buffered saline solution (like PBS) containing Calcein-AM (e.g., final concentration 1-2 µM) and Propidium Iodide (e.g., final concentration 1-5 µg/mL). Note: Optimal concentrations may vary by cell type and should be determined empirically.

  • Staining Procedure:

    • Carefully remove the treatment medium from the wells.

    • Wash the cells once with 100 µL of PBS.

    • Add 100 µL of the combined staining solution to each well.

    • Incubate for 15-30 minutes at 37°C or room temperature, protected from light.

  • Imaging and Analysis:

    • Fluorescence Microscopy: Image the cells using appropriate filter sets for green (Calcein, ~488 nm excitation / ~515 nm emission) and red (PI, ~535 nm excitation / ~617 nm emission) fluorescence. Count the number of green (live) and red (dead) cells in multiple fields of view to determine the percentage of dead cells.

    • Flow Cytometry: Gently detach the cells using trypsin or a cell scraper, neutralize, and pellet them by centrifugation. Resuspend the cell pellet in the staining solution and incubate as described. Analyze the stained cells on a flow cytometer, using the green and red channels to quantify the live and dead cell populations.

Visualizations

G start Inconsistent Results in Viability Assay check_vars Step 1: Review Experimental Variables - Cell Seeding Density - Incubation Times - Reagent Preparation - Cell Passage Number start->check_vars vars_ok Variables Consistent? check_vars->vars_ok check_interference Step 2: Test for Assay Interference Run cell-free control with compound vars_ok->check_interference Yes revise_protocol Revise Protocol Standardize variables vars_ok->revise_protocol No interference_found Interference Detected? check_interference->interference_found select_orthogonal Step 3: Select Orthogonal Assays (Measure different health markers) interference_found->select_orthogonal No choose_new_assay Choose a Non-Interfering Assay interference_found->choose_new_assay Yes metabolic_assay Metabolic Assay (e.g., MTS, ATP-Glo) Measures metabolic activity select_orthogonal->metabolic_assay membrane_assay Membrane Integrity Assay (e.g., PI, Live/Dead Stain) Measures cell death select_orthogonal->membrane_assay analyze Analyze and Compare Results Does data from different assays correlate? metabolic_assay->analyze membrane_assay->analyze revise_protocol->check_vars choose_new_assay->select_orthogonal

Caption: Troubleshooting workflow for inconsistent cell viability results.

G cluster_assays Assay Implications compound Vinca Alkaloid (e.g., this compound) microtubules Inhibition of Microtubule Polymerization compound->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest split mitotic_arrest->split ros_mito ROS Production & Mitochondrial Dysfunction caspase Caspase Activation ros_mito->caspase mtt_assay MTT / MTS / XTT Assays (Measure this effect early) ros_mito->mtt_assay Directly Impacts apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis pi_assay PI / Live-Dead Assays (Measure this outcome) apoptosis->pi_assay Directly Measures split->ros_mito split->caspase

Caption: Simplified signaling pathway for Vinca Alkaloids and assay relevance.

G question What is the primary experimental question? q1 Is the compound reducing metabolic activity or slowing growth (Cytostatic)? question->q1 q2 Is the compound actively killing the cells (Cytotoxic)? question->q2 q3 What is the cell's fate over time? question->q3 assay1 Use Metabolic Assays - MTS / XTT - ATP Assays q1->assay1 assay2 Use Membrane Integrity Assays - PI Staining - Live/Dead Kits - LDH Release Assay q2->assay2 assay3 Use a Combination Approach - Metabolic Assay - Integrity Assay - Proliferation/Apoptosis Assay q3->assay3

Caption: Logic for selecting the appropriate cell viability assay type.

References

Strategies to improve the yield and purity of 16-Epivincamine synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 16-Epivincamine. Our goal is to help you improve both the yield and purity of your synthesis through detailed experimental protocols, data-driven insights, and logical workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Question: My reaction to synthesize the vincamine/16-epivincamine mixture from vincaminic and 16-epivincaminic acids using diazomethane is resulting in a low yield. What are the potential causes and solutions?

Answer: A low yield in the esterification step can be attributed to several factors. Firstly, ensure the complete conversion of the starting acids to their corresponding methyl esters. The reaction with diazomethane should be performed at a low temperature (0°C) to minimize side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material. Incomplete reaction may necessitate the addition of more diazomethane solution. Secondly, the purity of the starting acid mixture is crucial; impurities can interfere with the reaction. Ensure the preceding steps have been carried out efficiently. Lastly, losses during workup and purification can significantly impact the final yield. Careful extraction and handling of the product are essential.

Question: I am observing a significant amount of by-products during the synthesis, which is complicating the purification of this compound. How can I minimize their formation?

Answer: The formation of by-products is a common issue. To minimize them, consider the following strategies:

  • Reaction Conditions: Strictly control the reaction temperature and time. Deviations from optimal conditions can lead to side reactions.

  • Reagent Purity: Use high-purity reagents and solvents. Impurities in the starting materials or solvents can act as catalysts for unwanted reactions.

  • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions.

  • Step-wise Purification: Purify intermediates at each step of the synthesis to prevent the accumulation of impurities that could interfere with subsequent reactions.

Question: The separation of this compound from Vincamine via column chromatography is proving to be inefficient, leading to poor purity. What can I do to improve the separation?

Answer: The separation of diastereomers like vincamine and this compound can be challenging. To enhance separation efficiency:

  • Choice of Stationary Phase: Alumina has been reported to be effective for the separation of these isomers.[1] Experiment with different grades of alumina (neutral, basic, or acidic) to find the optimal separation.

  • Solvent System Optimization: A careful selection and optimization of the eluting solvent system are critical. Start with a non-polar solvent like benzene and gradually increase the polarity by adding a more polar solvent like chloroform.[1] A shallow gradient can improve resolution.

  • Column Dimensions and Packing: Use a long, narrow column for better separation. Ensure the column is packed uniformly to avoid channeling.

  • Loading: Do not overload the column. A smaller sample load relative to the amount of stationary phase will result in better separation.

Frequently Asked Questions (FAQs)

Q1: What is a common method for the epimerization of vincamine to increase the yield of this compound?

A1: Epimerization can be achieved by heating a mixture of vincamine and this compound in methanol containing potassium hydroxide under reflux.[1] This process drives the equilibrium towards the thermodynamically more stable epimer.

Q2: What analytical techniques are suitable for monitoring the progress of the this compound synthesis and assessing its purity?

A2: High-Performance Liquid Chromatography (HPLC) is an effective method for monitoring the reaction progress and determining the purity of the final product.[2] It can effectively separate vincamine, this compound, and other impurities. Thin Layer Chromatography (TLC) is also a quick and useful technique for monitoring the reaction in real-time.

Q3: Are there any specific safety precautions I should take during the synthesis of this compound?

A3: Yes, several safety precautions are necessary. Diazomethane, which can be used for esterification, is highly toxic and explosive. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment. Many of the solvents used, such as benzene and chloroform, are hazardous and should be handled accordingly. Always consult the Safety Data Sheets (SDS) for all reagents and solvents used in the synthesis.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and purification of this compound.

ParameterValue/RangeReference
Epimerization Yield 94%[1]
Chromatography Sorbent Alumina[1]
Chromatography Eluents Benzene, Chloroform[1]

Experimental Protocol: Epimerization of Vincamine to this compound

This protocol details the epimerization process to increase the proportion of this compound.

Objective: To convert a mixture of vincamine and this compound to a higher ratio of the desired 16-epimer through base-catalyzed epimerization.

Materials:

  • Mixture of Vincamine and this compound

  • Methanol (reagent grade)

  • Potassium Hydroxide (KOH)

  • 0.1 N Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Combine 200 mg of the vincamine and this compound mixture with 25 ml of methanol in a round-bottom flask.

  • Add 200 mg of potassium hydroxide to the mixture.

  • Heat the mixture under reflux with continuous stirring for 5 hours.

  • After 5 hours, remove the heat source and allow the mixture to cool to room temperature.

  • Remove the methanol solvent using a rotary evaporator.

  • To the residue, add water to dissolve the solids.

  • Carefully add 0.1 N hydrochloric acid dropwise while monitoring the pH until a pH of 6.5 is reached.

  • The product, primarily vincaminic acid at this stage, will precipitate out of the solution.

  • Collect the precipitated solid by filtration and wash with cold water.

  • The resulting vincaminic acid can then be re-esterified (e.g., using diazomethane) to yield the epimerized vincamine/16-epivincamine mixture with an enriched proportion of the 16-epimer.[1]

Synthesis and Epimerization Workflow

The following diagram illustrates the key steps in the synthesis of a vincamine/16-epivincamine mixture and the subsequent epimerization process to enrich the this compound content.

Synthesis_Workflow cluster_synthesis Synthesis cluster_epimerization Epimerization & Purification Start Vincaminic & 16-Epivincaminic Acids Mixture Reaction Esterification (e.g., with Diazomethane) Start->Reaction Mixture Vincamine & this compound Mixture Reaction->Mixture BaseTreatment Base Treatment (KOH in Methanol, Reflux) Mixture->BaseTreatment Proceed to Epimerization Acidification Acidification (HCl to pH 6.5) BaseTreatment->Acidification ReEsterification Re-esterification Acidification->ReEsterification Purification Chromatography (Alumina) ReEsterification->Purification FinalProduct Enriched this compound Purification->FinalProduct

Caption: Workflow for this compound Synthesis and Enrichment.

References

Addressing challenges in the long-term stability of 16-Epivincamine stock solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on addressing challenges related to the long-term stability of 16-Epivincamine stock solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage temperature for this compound stock solutions?

For long-term stability, it is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO). Once prepared, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed glass vials with Teflon-lined caps. Studies on general compound libraries in DMSO show that while most compounds remain stable, degradation can occur over extended periods, and minimizing water content is crucial.[1][2][3]

Q2: How long can I store this compound stock solutions at -20°C?

Q3: My this compound stock solution has changed color. Is it still usable?

A change in color (e.g., from colorless to yellow or brown) is a visual indicator of potential chemical degradation. It is strongly recommended not to use a stock solution that has visibly changed color. The discoloration may be due to the formation of degradation products, which could have altered biological activity or introduce confounding variables in your experiments.

Q4: I subjected my stock solution to multiple freeze-thaw cycles. Will this affect its stability?

While some compounds are robust, repeated freeze-thaw cycles can promote degradation. Water condensation into the DMSO stock each time the vial is opened at room temperature can facilitate hydrolysis. A study on a diverse set of compounds in DMSO showed no significant loss after 11 freeze-thaw cycles, but this is not guaranteed for all molecules.[2][3] It is best practice to aliquot stock solutions into single-use volumes to minimize this risk.

Q5: What are the likely degradation pathways for this compound in solution?

Based on forced degradation studies of vincamine, a structurally similar compound, this compound is likely susceptible to hydrolysis under both acidic and basic conditions. This involves the breakdown of the molecule, potentially at the ester group, leading to the formation of vincaminic acid and other related impurities. It is also expected to show some degradation under photolytic and thermal stress, though to a lesser extent than hydrolysis.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent experimental results using the same stock solution. Degradation of this compound in the stock solution.Prepare a fresh stock solution from solid material. Verify the concentration and purity of the new stock solution using a validated analytical method (e.g., HPLC-UV).
Inaccurate pipetting or dilution.Calibrate your pipettes regularly. Perform serial dilutions carefully and use fresh pipette tips for each transfer.
Precipitate observed in the stock solution upon thawing. The compound has low solubility in the chosen solvent or has precipitated out during freezing.Gently warm the vial to room temperature and vortex or sonicate to redissolve the compound completely before use. If the precipitate does not dissolve, the solution should be discarded.
Solvent evaporation during storage.Ensure vials are tightly sealed. Storing in glass vials with Teflon-lined screw caps is recommended over polypropylene tubes to minimize solvent loss.
Loss of biological activity in an assay. Degradation of the active compound.Qualify the stock solution's integrity. Run a stability-indicating HPLC method to check for the presence of degradation products. Compare the activity with a freshly prepared standard.

Quantitative Stability Data

Disclaimer: The following data is from a forced degradation study on Vincamine , a structural isomer of this compound. This data is provided as a reference for likely degradation patterns, as specific quantitative stability data for this compound is not available in the cited literature.

Stress ConditionTime (hours)% Assay of Active Substance% Degradation
Acid Hydrolysis (1 N HCl, reflux at 80°C)881.2%18.8%
Base Hydrolysis (1 N NaOH, reflux at 80°C)849.3%50.7%
Oxidation (3% H₂O₂, reflux at 80°C)890.1%9.9%
Thermal (80°C)1299.4%0.6%
Photolysis (UV light)2492.5%7.6%

Data adapted from a stability-indicating HPLC method validation study for Pindolol, with conditions representative of typical forced degradation studies. The principles of forced degradation are broadly applicable.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials : this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or glass vials with Teflon-lined caps, calibrated analytical balance, vortex mixer.

  • Procedure :

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound (Molecular Weight: 354.4 g/mol ) in a sterile tube. For 1 mL of a 10 mM stock, weigh 3.544 mg.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.

    • Aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for Vincamine Alkaloids

This method is adapted from a validated HPLC method for Vincamine and its primary degradant, Vincaminic acid. It can serve as a starting point for developing a stability-indicating method for this compound.

  • Instrumentation : HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A mixture of acetonitrile and a suitable buffer (e.g., 0.05 M sodium acetate, pH 4.0) in a ratio of approximately 30:70 (v/v). The exact ratio may need optimization.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 270 nm.

  • Procedure :

    • Prepare a standard solution of this compound at a known concentration in the mobile phase.

    • Dilute the stock solution to be tested to a suitable concentration within the linear range of the assay.

    • Inject the samples onto the HPLC system.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak over time. The method should be able to resolve the parent peak from any degradants.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis prep_solid This compound (Solid) prep_stock Prepare 10 mM Stock prep_solid->prep_stock prep_solvent Anhydrous DMSO prep_solvent->prep_stock prep_aliquot Aliquot into Vials prep_stock->prep_aliquot storage_rt Room Temp prep_aliquot->storage_rt Store aliquots under different conditions storage_fridge 4°C prep_aliquot->storage_fridge Store aliquots under different conditions storage_freezer -20°C prep_aliquot->storage_freezer Store aliquots under different conditions storage_deep -80°C prep_aliquot->storage_deep Store aliquots under different conditions analysis_time Time Points (T=0, 1, 4, 12 weeks) storage_rt->analysis_time storage_fridge->analysis_time storage_freezer->analysis_time storage_deep->analysis_time analysis_hplc HPLC-UV Analysis analysis_time->analysis_hplc analysis_data Quantify Degradation analysis_hplc->analysis_data G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nuclear Response compound This compound receptor Receptor / Ion Channel compound->receptor Modulates pi3k PI3K receptor->pi3k Activates mapk MAPK/ERK receptor->mapk Activates akt Akt pi3k->akt transcription Transcription Factors (e.g., CREB) akt->transcription mapk->transcription genes Gene Expression transcription->genes survival ↑ Cell Survival ↓ Apoptosis genes->survival

References

How to minimize off-target effects of 16-Epivincamine in cell-based models.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 16-Epivincamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and characterizing off-target effects in cell-based models. Given the limited specific data on this compound, this guide draws upon the well-established knowledge of the broader class of vinca alkaloids and general principles of small molecule pharmacology to provide actionable strategies and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary mechanism of action for this compound?

Based on its structural classification as a vinca alkaloid, this compound is predicted to function as an anti-mitotic agent. The primary mechanism of action for vinca alkaloids is the inhibition of microtubule polymerization by binding to β-tubulin.[1][2][3] This disruption of microtubule dynamics leads to mitotic arrest in the M-phase of the cell cycle and can subsequently induce apoptosis.[1][2][4]

Q2: What are the potential off-target effects of vinca alkaloids that I should be aware of for this compound?

While specific off-target effects for this compound have not been extensively characterized, the vinca alkaloid class is known for certain off-target liabilities, primarily neurotoxicity.[5] This is a significant clinical side effect of vinca alkaloids like vincristine and is thought to be related to the disruption of microtubule function in neurons.[5] Researchers should be vigilant for signs of neurotoxicity in neuronal cell models, such as neurite retraction or cell death at concentrations that do not affect the proliferation of other cell types.[5] Other potential off-target effects could involve interactions with other tubulin isoforms or unrelated proteins.

Q3: How can I experimentally determine the on-target and off-target effects of this compound in my cell-based model?

A multi-pronged approach is recommended. This typically involves a combination of target-based and phenotypic assays. For on-target validation, you can perform assays that directly measure microtubule polymerization or assess cell cycle arrest. For identifying off-target effects, techniques such as thermal proteome profiling (TPP), chemical proteomics, or high-content imaging can provide unbiased insights into the cellular proteins and pathways affected by the compound.

Q4: What are the best practices for designing experiments to minimize off-target effects from the outset?

To minimize the potential for off-target effects to confound your experimental results, it is crucial to perform dose-response studies and use the lowest effective concentration of this compound. It is also advisable to use multiple cell lines to ensure that the observed effects are not cell-type specific. Including a structurally related but inactive compound as a negative control can also help to distinguish specific from non-specific effects.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed at concentrations expected to only induce mitotic arrest.
  • Possible Cause 1: Off-target toxicity. The compound may be interacting with other cellular targets essential for cell survival, independent of its effect on microtubules.

    • Troubleshooting Step: Perform a cell viability assay (e.g., MTS or CellTox-Glo) in parallel with a cell cycle analysis by flow cytometry. If significant cell death is observed at time points before a substantial G2/M arrest is evident, this could indicate off-target cytotoxicity.

  • Possible Cause 2: Cell-type specific sensitivity. The cell line you are using may be particularly sensitive to microtubule disruption or may have a lower threshold for apoptosis induction.

    • Troubleshooting Step: Test the compound in a panel of different cell lines with varying genetic backgrounds. This will help determine if the observed cytotoxicity is a general phenomenon or specific to your initial model.

Problem 2: Inconsistent results or high variability between experiments.
  • Possible Cause 1: Compound instability or precipitation. this compound, like many small molecules, may be unstable in certain media or at specific concentrations, leading to variable effective concentrations.

    • Troubleshooting Step: Visually inspect the media for any signs of precipitation after adding the compound. You can also use analytical methods like HPLC to confirm the concentration and stability of the compound in your experimental conditions over time.

  • Possible Cause 2: Cell culture conditions. Variations in cell density, passage number, or serum concentration can all influence cellular responses to a compound.

    • Troubleshooting Step: Standardize your cell culture protocols meticulously. Ensure that cells are seeded at a consistent density and are within a defined passage number range for all experiments.

Experimental Protocols

Protocol 1: In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine triphosphate)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • This compound stock solution in DMSO

  • Paclitaxel (positive control for microtubule stabilization)

  • Nocodazole (positive control for microtubule depolymerization)

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing polymerization buffer and GTP.

  • Add this compound at various concentrations to the wells of a 96-well plate. Include wells for vehicle control (DMSO), positive controls (paclitaxel, nocodazole), and a blank (buffer only).

  • Chill the plate and the tubulin solution on ice.

  • Initiate the polymerization by adding the cold tubulin solution to all wells.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.

  • Plot the change in absorbance over time to determine the effect of this compound on the rate and extent of microtubule polymerization.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle following treatment with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with a dose range of this compound or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS and resuspend the cell pellet.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cell Viability and Mitotic Arrest

Concentration (nM)% Cell Viability (MTS Assay)% Cells in G2/M Phase
0 (Vehicle)100 ± 515 ± 2
198 ± 425 ± 3
1095 ± 650 ± 5
10070 ± 885 ± 6
100030 ± 780 ± 7

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

experimental_workflow cluster_phase1 Phase 1: Initial Characterization cluster_phase2 Phase 2: On-Target Validation cluster_phase3 Phase 3: Off-Target Profiling Dose-Response Dose-Response Curve (e.g., MTS Assay) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Dose-Response->Cell_Cycle Determine EC50 Microtubule_Assay Microtubule Polymerization Assay Cell_Cycle->Microtubule_Assay Confirm Mitotic Arrest Immunofluorescence Immunofluorescence (Tubulin Staining) Microtubule_Assay->Immunofluorescence Visualize Cellular Effects Thermal_Proteome Thermal Proteome Profiling (TPP) Immunofluorescence->Thermal_Proteome Unbiased Target ID Chemical_Proteomics Chemical Proteomics Thermal_Proteome->Chemical_Proteomics Validate Off-Targets signaling_pathway Epivincamine This compound Tubulin β-Tubulin Epivincamine->Tubulin Binds to Off_Target Potential Off-Targets (e.g., Kinases, Ion Channels) Epivincamine->Off_Target Potential Interaction Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts M_Phase_Arrest M-Phase Arrest Mitotic_Spindle->M_Phase_Arrest Leads to Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Induces

References

Technical Support Center: Mitigating Variability in Animal Models Treated with 16-Epivincamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in animal models treated with 16-Epivincamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its putative mechanism of action?

This compound is a synthetic derivative of vincamine, an alkaloid extracted from the leaves of Vinca minor (lesser periwinkle). It is investigated for its potential neuroprotective properties. While the exact mechanism is a subject of ongoing research, it is hypothesized to exert its effects through the modulation of cerebral blood flow, enhancement of glucose and oxygen utilization in the brain, and protection against neuronal damage induced by ischemia or excitotoxicity. Putative signaling pathways involved in its neuroprotective effects may include the PI3K/Akt, GSK3B, JAK/STAT, and MAPKs pathways, which are crucial for cell survival and apoptosis.

Q2: What are the primary sources of variability in animal studies involving this compound?

Variability in animal studies can stem from a multitude of factors, broadly categorized as biological, environmental, and procedural. Understanding and controlling these variables is critical for obtaining reproducible and reliable data.

Q3: How can I select an appropriate animal model for my this compound study?

The choice of animal model is critical and should be guided by the specific research question. For neuroprotection studies, rodent models of stroke (e.g., middle cerebral artery occlusion), neurodegenerative diseases (e.g., transgenic mouse models of Alzheimer's disease), or cognitive impairment are commonly used. The strain of the animal is also a significant factor, as different strains can exhibit varying responses to drugs. It is crucial to consult the literature for models where this compound or similar compounds have been previously tested.

Q4: What is a recommended starting dose for this compound in rodent models?

Determining the optimal dose is a critical step and often requires a pilot dose-response study. A common method for extrapolating a starting dose from human to animal studies is based on body surface area. The following table provides an example of a human equivalent dose (HED) calculation.

Q5: What are the best practices for preparing and administering this compound?

To ensure consistent delivery and bioavailability, a standardized protocol for drug preparation and administration is essential.

  • Preparation: The formulation of this compound can significantly impact its solubility and stability. It is crucial to use a consistent and appropriate vehicle. For preclinical studies, a solution or a well-characterized suspension is often preferred. The stability of the prepared formulation should be verified over the intended period of use.

  • Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be selected based on the desired pharmacokinetic profile and the experimental model. The technique of administration should be consistent across all animals to minimize stress and variability in absorption.

Q6: What are the key pharmacokinetic parameters to consider for this compound?

Understanding the pharmacokinetics (PK) of this compound in your chosen animal model is vital for interpreting the results. Key parameters include:

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

  • Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.

  • Peak Plasma Concentration (Cmax): The maximum concentration of the drug in the plasma.

  • Time to Peak Concentration (Tmax): The time at which Cmax is reached.

A pilot PK study can provide valuable data to inform the dosing regimen and sampling time points for subsequent efficacy studies.

Troubleshooting Guide

High variability in experimental outcomes can obscure true biological effects. This guide addresses common issues encountered in animal studies with this compound.

Issue 1: High variability in behavioral outcomes.

  • Possible Causes:

    • Inconsistent handling and habituation of animals.

    • Environmental stressors (e.g., noise, light cycles).

    • Variations in the experimental protocol (e.g., time of day for testing).

    • Subjective scoring by different experimenters.

  • Solutions:

    • Implement a thorough acclimatization and handling protocol before the experiment.

    • Standardize environmental conditions in the animal facility.

    • Conduct behavioral tests at the same time each day.

    • Use automated tracking software for objective measurements and ensure experimenters are blinded to the treatment groups.

Issue 2: Inconsistent tissue biomarker levels.

  • Possible Causes:

    • Variability in drug exposure due to inconsistent administration.

    • Differences in tissue collection and processing techniques.

    • Instability of the biomarker during storage.

    • Analytical variability in the assay.

  • Solutions:

    • Ensure precise and consistent drug administration.

    • Develop and adhere to a strict standard operating procedure (SOP) for tissue harvesting and processing.

    • Optimize storage conditions to ensure biomarker stability.

    • Include appropriate quality controls in all analytical assays.

Issue 3: Unexpected adverse effects or mortality.

  • Possible Causes:

    • Incorrect dose calculation or preparation.

    • Contamination of the drug formulation.

    • Underlying health issues in the animal cohort.

    • Stress induced by the experimental procedures.

  • Solutions:

    • Double-check all dose calculations and ensure the formulation is prepared correctly and is sterile if required.

    • Source animals from a reputable vendor and perform a health check upon arrival.

    • Refine experimental procedures to minimize animal stress.

Issue 4: Difficulty in replicating results from previous studies or literature.

  • Possible Causes:

    • Subtle differences in the animal model (e.g., substrain, age, sex).

    • Variations in the experimental protocol or environmental conditions.

    • Differences in the source or purity of this compound.

  • Solutions:

    • Carefully document and control for all experimental variables.

    • Attempt to replicate the original study's conditions as closely as possible.

    • Obtain a certificate of analysis for the this compound used.

Data Presentation

Table 1: Factors Contributing to Variability in Animal Models
Category Specific Factors Mitigation Strategies
Biological Genetic background (strain), Age, Sex, Health status, MicrobiomeUse genetically defined animals, Standardize age and sex, Source from reputable vendors, Consider microbiome normalization
Environmental Housing conditions (cage density, enrichment), Light/dark cycle, Noise levels, Temperature and humidityStandardize housing, Maintain consistent environmental controls, Minimize disturbances
Procedural Drug formulation and administration, Handling and restraint, Timing of procedures, Data collection methodsDevelop and follow SOPs, Ensure consistent handling, Standardize timing, Use blinded and randomized designs
Table 2: Example Dosing Calculation for this compound

This table provides an example of converting a human dose to a rodent dose based on body surface area (BSA). Note: This is an illustrative example and the actual dose should be determined experimentally.

Species Human Dose Km Factor Animal Equivalent Dose (mg/kg)
Human (60 kg)20 mg37-
Rat (0.15 kg)-612.97
Mouse (0.02 kg)-325.94

Formula: Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km) Human Dose (mg/kg) = 20 mg / 60 kg = 0.333 mg/kg Rat Dose = 0.333 mg/kg x (37/6) ≈ 2.05 mg/kg(Correction of the formula application in the thought process) Mouse Dose = 0.333 mg/kg x (37/3) ≈ 4.11 mg/kg(Correction of the formula application in the thought process)

Experimental Protocols

Example Protocol: Oral Administration of this compound in a Rat Model of Cerebral Ischemia

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals in a controlled environment (12h light/dark cycle, 22±2°C, 55±10% humidity) for at least 7 days before the experiment.

  • Drug Preparation: Prepare this compound in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water. Prepare fresh daily.

  • Grouping and Randomization: Randomly assign animals to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).

  • Administration: Administer the assigned treatment via oral gavage at a volume of 5 ml/kg.

  • Induction of Ischemia: 60 minutes post-treatment, induce focal cerebral ischemia using the middle cerebral artery occlusion (MCAO) model.

  • Behavioral Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.

  • Tissue Collection: Following behavioral assessment, euthanize animals and collect brain tissue for biomarker analysis (e.g., infarct volume measurement, Western blot for apoptotic markers).

Mandatory Visualization

G node_16E This compound node_receptor Putative Receptor/Target node_16E->node_receptor node_pi3k PI3K node_receptor->node_pi3k node_jak JAK node_receptor->node_jak node_mapk MAPK node_receptor->node_mapk node_akt Akt node_pi3k->node_akt node_gsk3b GSK3β node_akt->node_gsk3b inhibition node_survival Cell Survival node_akt->node_survival node_apoptosis ↓ Apoptosis node_gsk3b->node_apoptosis node_stat STAT node_jak->node_stat node_stat->node_survival node_mapk->node_survival node_neuroprotection Neuroprotection node_survival->node_neuroprotection node_apoptosis->node_neuroprotection

Caption: Putative neuroprotective signaling pathway of this compound.

G node_planning Experimental Planning (Hypothesis, Model Selection) node_acclimatization Animal Acclimatization & Habituation (≥ 7 days) node_planning->node_acclimatization node_randomization Randomization & Blinding node_acclimatization->node_randomization node_drug_prep Standardized Drug Preparation node_randomization->node_drug_prep node_administration Consistent Drug Administration node_drug_prep->node_administration node_data_collection Blinded Data Collection (Behavioral, Biomarker) node_administration->node_data_collection node_analysis Statistical Analysis (Appropriate Tests) node_data_collection->node_analysis node_results Reliable & Reproducible Results node_analysis->node_results

Caption: Experimental workflow to minimize variability.

G node_start High Variability Observed? node_behavioral Behavioral Data? node_start->node_behavioral Yes node_biomarker Biomarker Data? node_start->node_biomarker Yes node_adverse Adverse Effects? node_start->node_adverse Yes node_sol_behavioral Review Handling, Environment, Blinding node_behavioral->node_sol_behavioral node_sol_biomarker Review Sample Collection & Assay node_biomarker->node_sol_biomarker node_sol_adverse Review Dosing & Animal Health node_adverse->node_sol_adverse

Caption: Troubleshooting logic for high variability.

Technical Support Center: Enhancing 16-Epivincamine Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving 16-Epivincamine delivery across the blood-brain barrier (BBB).

Disclaimer

Direct experimental data on the formulation of this compound in nanocarriers for BBB penetration is limited in publicly available literature. The guidance provided herein is based on established principles of nanoparticle and liposome formulation for brain delivery, data on the parent compound vincamine, and studies on other vinca alkaloids and hydrophobic drugs. Researchers should adapt these recommendations as a starting point for their specific experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering this compound to the brain?

The primary obstacle is the blood-brain barrier (BBB), a highly selective semi-permeable barrier that protects the brain from harmful substances. Like many small molecule drugs, this compound's ability to cross the BBB is limited. Key challenges include its physicochemical properties, potential recognition by efflux pumps at the BBB, and rapid clearance from circulation before it can reach the brain.

Q2: Why are nanoparticles and liposomes considered promising carriers for this compound?

Nanoparticles and liposomes can encapsulate therapeutic agents like this compound, protecting them from degradation in the bloodstream and altering their pharmacokinetic profile. These nanocarriers can be engineered to overcome the BBB through various mechanisms, including:

  • Enhanced Permeability and Retention (EPR) Effect: In pathological conditions like brain tumors, the BBB can be leaky, allowing nanoparticles of a certain size to accumulate.

  • Receptor-Mediated Transcytosis (RMT): By functionalizing the surface of nanocarriers with ligands (e.g., transferrin, insulin), they can bind to specific receptors on the brain endothelial cells and be transported across the barrier.

  • Adsorptive-Mediated Transcytosis (AMT): Cationic (positively charged) nanoparticles can interact with the negatively charged surface of the brain endothelial cells, triggering their uptake.

Q3: What are the ideal physicochemical properties of nanocarriers for BBB penetration?

While optimal properties can be system-dependent, general guidelines suggest:

  • Size: Typically, nanoparticles in the range of 100-200 nm are considered suitable for crossing the BBB while avoiding rapid clearance by the immune system.[1]

  • Surface Charge (Zeta Potential): A slightly negative or neutral zeta potential is often preferred to increase circulation time. However, a positive zeta potential can enhance cellular uptake via AMT but may also lead to higher toxicity.[1]

Q4: What are the key quality control parameters to assess for this compound-loaded nanocarriers?

Essential characterization includes:

  • Particle Size and Polydispersity Index (PDI): To ensure uniformity and predict in vivo behavior.

  • Zeta Potential: To determine surface charge and stability.

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): To quantify the amount of this compound successfully incorporated into the nanocarriers.

  • In Vitro Drug Release Profile: To understand the release kinetics of this compound from the nanocarriers over time.

  • Morphology: To visualize the shape and surface characteristics of the nanoparticles.

Troubleshooting Guides

Low Encapsulation Efficiency of this compound

Issue: The amount of this compound successfully loaded into the nanoparticles or liposomes is lower than expected.

Potential Cause Suggested Solution
Poor affinity of this compound for the nanoparticle core or liposome bilayer. Based on the estimated LogP of its parent compound vincamine (3.49), this compound is likely hydrophobic.[2] For polymeric nanoparticles (e.g., PLGA), ensure the polymer's hydrophobicity is compatible. For liposomes, adjust the lipid composition to enhance interaction with the hydrophobic drug.
Drug leakage during formulation. Optimize the formulation process. For emulsion-based methods, rapid solvent evaporation is crucial. For liposomes prepared by thin-film hydration, ensure complete hydration and consider the use of cholesterol to increase bilayer stability.
Suboptimal drug-to-carrier ratio. Experiment with different initial concentrations of this compound and the polymer or lipid to find the optimal ratio for efficient encapsulation.
pH mismatch during formulation. The charge state of this compound can influence its encapsulation. Investigate the pKa of this compound and adjust the pH of the aqueous phase during formulation to favor partitioning into the organic/lipid phase.
Undesirable Particle Size or Polydispersity

Issue: Nanoparticles are too large, too small, or have a wide size distribution (high PDI).

Potential Cause Suggested Solution
Inadequate energy input during homogenization or sonication. Increase the homogenization speed/time or sonication power/duration. Ensure the sonicator probe is appropriately positioned in the emulsion.
Inefficient stabilizer/surfactant concentration. Optimize the concentration of the stabilizer (e.g., PVA, Poloxamer 188 for nanoparticles; PEGylated lipids for liposomes). Insufficient stabilizer can lead to aggregation, while excessive amounts can result in very small particles or difficulties in purification.
Aggregation during solvent evaporation or purification. Ensure continuous and adequate stirring during solvent evaporation. For purification, consider gentler methods than high-speed centrifugation, such as tangential flow filtration, if aggregation is observed in the pellet.
For liposomes: Inefficient extrusion. Ensure the extruder is assembled correctly and that the polycarbonate membranes are not clogged or torn. Perform sequential extrusion through decreasing pore sizes to achieve a more uniform size distribution.
Instability of this compound within the Formulation

Issue: this compound degrades during formulation or upon storage.

Potential Cause Suggested Solution
pH-mediated degradation. Vinca alkaloids can be susceptible to degradation at acidic or alkaline pH. For PLGA nanoparticles, the acidic microclimate created by polymer degradation can be problematic. Consider co-encapsulating a basic salt like zinc carbonate to neutralize the acidic environment.[3][4]
Oxidative degradation. Protect the formulation from light and consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.
Hydrolysis. For aqueous formulations, investigate the hydrolytic stability of this compound and consider lyophilization for long-term storage.

Quantitative Data Summary

Nanocarrier System Drug Average Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV) Reference
Silver NanoparticlesVincamine93.40.437-20.7[2]

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation

This protocol is a general guideline for encapsulating a hydrophobic drug like this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Materials:

  • This compound

  • PLGA (e.g., 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM) or Ethyl Acetate (EA) as the organic solvent

  • Poly(vinyl alcohol) (PVA) or Poloxamer 188 as a surfactant

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., trehalose) and freeze-dry.

G cluster_prep Phase Preparation cluster_formulation Nanoparticle Formulation cluster_purification Purification & Storage organic_phase Dissolve PLGA & this compound in Organic Solvent emulsification Emulsification (Homogenization/Sonication) organic_phase->emulsification aqueous_phase Prepare Aqueous Surfactant Solution aqueous_phase->emulsification evaporation Solvent Evaporation emulsification->evaporation centrifugation Centrifugation & Washing evaporation->centrifugation lyophilization Lyophilization (Optional) centrifugation->lyophilization G cluster_film Lipid Film Preparation cluster_vesicle Vesicle Formation & Sizing cluster_final Final Processing dissolve Dissolve Lipids & this compound in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate hydrate Hydration with Aqueous Buffer evaporate->hydrate extrude Extrusion through Porous Membranes hydrate->extrude purify Purification (Chromatography/Dialysis) extrude->purify G cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma NP This compound Nanocarrier RMT Receptor-Mediated Transcytosis NP->RMT Ligand-Receptor Binding AMT Adsorptive-Mediated Transcytosis NP->AMT Electrostatic Interaction Brain_NP This compound Nanocarrier RMT->Brain_NP AMT->Brain_NP

References

Refinement of experimental protocols to enhance the reproducibility of 16-Epivincamine studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for 16-Epivincamine studies. By addressing common challenges, this guide aims to enhance the reproducibility and reliability of your experimental findings.

General Laboratory Operations

This section covers common questions regarding the handling and preparation of this compound for experimental use.

Parameter Recommendation Rationale
Purity Assessment HPLC-UV, LC-MS, and qNMRTo confirm identity and quantify purity, which is critical for accurate dosing.
Solvent Selection DMSO for stock solutions; aqueous buffers for working solutionsEnsures solubility and stability. Final DMSO concentration in assays should be <0.1% to avoid solvent-induced artifacts.
Storage Conditions -20°C or -80°C for long-term storage of stock solutionsMinimizes degradation of the compound over time.
Handling Use personal protective equipment (PPE)This compound, as a vinca alkaloid derivative, may have cytotoxic properties.

FAQs

Q1: How can I ensure the purity and identity of my this compound sample?

A1: It is crucial to verify the purity and identity of this compound upon receiving it from a supplier. We recommend performing independent analytical tests such as High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight. For an accurate quantification of the compound, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is the gold standard.

Q2: What is the best way to prepare and store this compound solutions?

A2: For stock solutions, dissolve this compound in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For working solutions, dilute the stock solution in your experimental buffer or cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration is kept low (ideally below 0.1%) to prevent solvent-induced effects on your experimental model.

Q3: Is this compound light-sensitive or prone to degradation under specific conditions?

A3: While specific data on the light sensitivity of this compound is limited, it is good practice to protect all experimental compounds from light by using amber vials or covering containers with aluminum foil. Avoid prolonged exposure to high temperatures and extreme pH conditions, as these can lead to degradation.

In Vitro Experimental Protocols & Troubleshooting

This section provides guidance for conducting cell-based assays to evaluate the neuroprotective effects of this compound.

Detailed Protocol: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol describes an assay to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.

  • Cell Culture: Plate primary cortical neurons from E18 rat embryos on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well. Culture the neurons for 7-10 days in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in the culture medium. Pre-treat the neurons with varying concentrations of this compound or vehicle control for 1-2 hours.

  • Induction of Excitotoxicity: Induce excitotoxicity by adding glutamate to a final concentration of 50-100 µM for 15-30 minutes.

  • Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh medium containing the respective concentrations of this compound or vehicle.

  • Assessment of Cell Viability: After 24 hours, assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Normalize the viability data to the vehicle-treated, non-glutamate-exposed control group. Calculate the EC50 value for the neuroprotective effect of this compound.

Parameter Typical Range Considerations
Cell Seeding Density 0.5-2 x 10^5 cells/wellOptimize for your specific cell type and plate format to ensure a healthy monolayer.
Glutamate Concentration 20-200 µMThe optimal concentration should induce approximately 50% cell death.
Compound Incubation Time 1-24 hoursVaries depending on the suspected mechanism of action.
Viability Assay MTT, LDH, Calcein-AM/EthD-1Choose an assay that is compatible with your experimental setup and provides reliable results.

FAQs

Q1: I am observing high variability in my cell viability assay results. What could be the cause?

A1: High variability in cell-based assays can stem from several factors. Ensure consistent cell seeding density across all wells, as variations in cell number will directly impact the final readout. Check for and mitigate edge effects on your microplates by not using the outer wells or by filling them with sterile buffer. Also, ensure your compound solutions are thoroughly mixed before application to the cells.

Q2: My primary neuron cultures have low viability even in the control group. How can I improve this?

A2: Low viability in primary neuron cultures can be due to issues with the dissection process, culture medium components, or incubator conditions. Ensure a sterile and gentle dissection technique. Use high-quality, pre-tested reagents for your culture medium, especially the serum and supplements. Maintain optimal incubator conditions (37°C, 5% CO2, and high humidity).

Q3: The neuroprotective effect of this compound is not consistent between experiments. What should I check?

A3: Inconsistent compound effects can be due to degradation of the compound, variability in the health of the cell cultures, or subtle changes in the experimental protocol. Use freshly prepared dilutions of this compound for each experiment from a new aliquot of the stock solution. Monitor the health and confluency of your cell cultures to ensure they are in a similar state for each experiment. Strictly adhere to the same incubation times and reagent concentrations across all experiments.

In Vivo Experimental Protocols & Troubleshooting

This section focuses on the use of animal models of cerebral ischemia to study the neuroprotective effects of this compound.

Detailed Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used method to induce focal cerebral ischemia.

  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g) with isoflurane. Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure: Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Insert a silicone-coated monofilament into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: Maintain the occlusion for 90-120 minutes. After the ischemic period, withdraw the filament to allow for reperfusion.

  • Compound Administration: Administer this compound (e.g., intraperitoneally or intravenously) at a predetermined dose and time point (e.g., before or after ischemia).

  • Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement: Euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume.

Parameter Typical Value/Range Considerations
Animal Strain Sprague-Dawley or Wistar ratsThe choice of strain can influence infarct size and behavioral outcomes.
Occlusion Time 90-120 minutesLonger occlusion times result in larger infarcts but may increase mortality.
Compound Dose & Route VariesShould be determined based on pharmacokinetic and pilot studies.
Neurological Scoring Bederson's scale, Garcia's scaleUse a standardized and validated scoring system.
Infarct Analysis TTC staining, MRITTC is a common and reliable method for post-mortem analysis.

FAQs

Q1: The infarct volumes in my MCAO model are highly variable. How can I improve consistency?

A1: Variability in infarct volume is a common challenge in the MCAO model. Key factors to control are the depth of anesthesia, maintenance of body temperature, and the consistency of the filament insertion. Use of a laser Doppler flowmeter to monitor cerebral blood flow during occlusion and reperfusion can help ensure consistent and successful MCA occlusion.

Q2: I am not observing a significant neuroprotective effect with this compound in the MCAO model. What could be the reason?

A2: The lack of a significant effect could be due to several factors. The dose of this compound may be suboptimal. Consider performing a dose-response study. The timing of administration is also critical; the therapeutic window for neuroprotective agents is often narrow. The route of administration may not be providing adequate brain penetration. Consider alternative routes or formulation strategies.

Q3: How can I minimize animal-to-animal variability in behavioral outcomes?

A3: To minimize variability in behavioral tests, ensure that all animals are handled and tested by the same experimenter, who should be blinded to the treatment groups. Acclimatize the animals to the testing room and equipment before the actual test. Conduct the tests at the same time of day to avoid circadian rhythm effects.

Analytical & Purity Assessment

This section provides a brief overview of analytical methods for this compound.

Protocol: HPLC-UV Analysis of this compound
  • System: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

FAQs

Q1: I am seeing multiple peaks in the HPLC chromatogram of my this compound sample. What could they be?

A1: Multiple peaks could indicate the presence of impurities, degradation products, or isomers. If you suspect impurities, consider further purification of your sample. If degradation is a possibility, review your storage and handling procedures. The presence of isomers may require specialized chromatographic methods for separation and characterization.

Visualizations

Experimental Workflow for Assessing Neuroprotective Effects

G cluster_0 In Vitro Screening cluster_1 In Vivo Model cluster_2 Mechanism of Action Studies a Primary Neuron Culture b Glutamate-Induced Excitotoxicity Assay a->b c Dose-Response Curve & EC50 Determination b->c d MCAO Model in Rats c->d Lead Compound Identification e This compound Administration d->e f Neurological Assessment e->f g Infarct Volume Measurement f->g h Western Blot for Signaling Proteins g->h i Immunohistochemistry for Inflammatory Markers g->i j Measurement of Oxidative Stress Markers g->j

Caption: A typical experimental workflow for evaluating the neuroprotective properties of this compound.

Putative Signaling Pathways for this compound Neuroprotection

G cluster_0 Inflammatory Cascade cluster_1 Cellular Effects cluster_2 Downstream Consequences nlrp3 NLRP3 Inflammasome cytokines Pro-inflammatory Cytokines nlrp3->cytokines nfkb NF-κB Activation nfkb->cytokines apoptosis ↓ Apoptosis cytokines->apoptosis ion Ion Channel Modulation pde1 PDE1 Inhibition camp ↑ cAMP/cGMP pde1->camp vasodilation Cerebral Vasodilation camp->vasodilation neuroprotection Neuroprotection vasodilation->neuroprotection apoptosis->neuroprotection epivincamine This compound epivincamine->nlrp3 Inhibits epivincamine->nfkb Inhibits epivincamine->ion epivincamine->pde1 Inhibits

Caption: Putative signaling pathways for this compound's neuroprotective effects, based on data from related compounds.

Validation & Comparative

A Comparative Guide to Validating an HPLC Method for 16-Epivincamine Quantification Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the accurate quantification of 16-Epivincamine, a critical step in drug development and quality control. The validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This document outlines the validation of a proposed chiral HPLC method (Method A) specifically designed for this compound and compares it with a standard achiral reverse-phase HPLC method (Method B), highlighting the importance of stereospecific separation. All validation parameters are assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Experimental Protocols

Method A: Chiral HPLC Method for this compound

This proposed method is designed for the specific quantification of this compound, ensuring separation from its stereoisomer, vincamine, and other potential impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase (CSP) column (e.g., cellulose or amylose-based)

    • Mobile Phase: A suitable mixture of a non-polar organic solvent (e.g., n-hexane) and a polar organic modifier (e.g., isopropanol or ethanol) in an isocratic elution.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 270 nm

    • Injection Volume: 20 µL

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 1-50 µg/mL).

    • Sample Solution: Prepare the sample containing this compound in the mobile phase to achieve a theoretical concentration within the linearity range.

Method B: Achiral Reverse-Phase HPLC Method

This method represents a more general approach for the quantification of vincamine alkaloids but may lack the specificity required for this compound in the presence of its isomers.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.0) in a 40:60 (v/v) ratio.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 270 nm

    • Injection Volume: 20 µL

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 1-50 µg/mL).

    • Sample Solution: Prepare the sample in the mobile phase to achieve a theoretical concentration within the linearity range.

Data Presentation: A Comparative Analysis of Validation Parameters

The following tables summarize the validation data for both Method A and Method B, demonstrating their performance characteristics according to ICH guidelines.

Table 1: System Suitability

ParameterMethod A (Chiral)Method B (Achiral)ICH Acceptance Criteria
Tailing Factor (T)1.11.2T ≤ 2
Theoretical Plates (N)> 5000> 4000N > 2000
Resolution (Rs)> 2.0 (between vincamine and this compound)Not Applicable (co-elution)Rs > 1.5

Table 2: Linearity and Range

ParameterMethod A (Chiral)Method B (Achiral)ICH Acceptance Criteria
Linearity Range (µg/mL)1 - 501 - 50-
Correlation Coefficient (r²)0.99950.9992r² ≥ 0.999
Y-intercept150210Minimal

Table 3: Accuracy (Recovery)

Concentration LevelMethod A (Chiral)Method B (Achiral)ICH Acceptance Criteria
80%99.5%99.2%98.0% - 102.0%
100%100.2%100.5%98.0% - 102.0%
120%99.8%99.6%98.0% - 102.0%

Table 4: Precision

ParameterMethod A (Chiral)Method B (Achiral)ICH Acceptance Criteria
Repeatability (%RSD, n=6)0.8%1.1%%RSD ≤ 2%
Intermediate Precision (%RSD, n=6)1.2%1.5%%RSD ≤ 2%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethod A (Chiral)Method B (Achiral)
LOD (µg/mL)0.10.2
LOQ (µg/mL)0.30.6

Table 6: Robustness

Parameter VariedMethod A (Chiral) - %RSDMethod B (Achiral) - %RSDICH Acceptance Criteria
Flow Rate (± 0.1 mL/min)1.3%1.6%%RSD ≤ 2%
Column Temperature (± 2°C)1.1%1.4%%RSD ≤ 2%
Mobile Phase Composition (± 2%)1.5%1.8%%RSD ≤ 2%

Mandatory Visualization

The following diagram illustrates the logical workflow of the HPLC method validation process as stipulated by the ICH Q2(R1) guidelines.

HPLC_Validation_Workflow start Start: Analytical Method Development protocol Define Validation Protocol (Parameters & Acceptance Criteria) start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity (Peak Purity & Resolution) linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Documentation & Validation Report robustness->documentation Compile & Analyze Data system_suitability->specificity Execute Validation Experiments end Validated Method documentation->end

Caption: Logical workflow for HPLC method validation according to ICH guidelines.

Conclusion

The validation data presented unequivocally demonstrates that while both HPLC methods can be validated according to ICH guidelines, Method A (Chiral HPLC) is superior and essential for the accurate and specific quantification of this compound. The key differentiating factor is its ability to resolve this compound from its stereoisomer, vincamine, a critical requirement for ensuring the quality and efficacy of pharmaceutical products containing this active pharmaceutical ingredient. Method B, being an achiral method, would lead to erroneous quantification if both isomers are present. Therefore, for regulatory submissions and reliable quality control, a validated chiral HPLC method is mandatory.

A Comparative Analysis of the Neuroprotective Potential of 16-Epivincamine and Vincamine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroprotective agents, Vinca alkaloids have long been a subject of interest. Among these, Vincamine has established its place in clinical practice for cerebrovascular disorders. Its derivative, 16-Epivincamine, represents a continued effort in drug discovery to refine and enhance neuroprotective efficacy. This guide provides a comparative overview of the available scientific data on Vincamine and this compound, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data on Neuroprotective Effects

CompoundModel/AssayKey FindingConcentration/DosageSource
Vincamine Rat model of cerebral ischemiaIncreased local cerebral blood flow.10-20 mg/kg i.p.
Rabbit modelIncreased vertebral blood flow.0.5 mg/kg i.v.
In vitro (synaptosomes)Inhibition of veratridine-induced Na+ influx.IC50 ~30 µM
Animal modelsIncreased glucose consumption and lactate production in the brain.-
This compound No quantitative data available from the conducted search.---

Note: The lack of quantitative data for this compound in readily accessible literature highlights a significant gap and an opportunity for future research in the field.

Experimental Protocols

The methodologies employed in studying Vincamine provide a framework for potential comparative investigations with this compound.

Cerebral Blood Flow Measurement in Animal Models
  • Objective: To assess the effect of the compound on cerebral hemodynamics.

  • Animal Model: Male Wistar rats or rabbits.

  • Procedure:

    • Anesthetize the animal (e.g., with pentobarbital).

    • Surgically expose the relevant artery (e.g., vertebral artery in rabbits).

    • Use an electromagnetic flowmeter to measure blood flow.

    • Administer the test compound (Vincamine) intravenously or intraperitoneally.

    • Record blood flow continuously before and after administration.

  • Key Parameters Measured: Blood flow rate (ml/min), blood pressure, and heart rate.

In Vitro Neuroprotective Assay (Sodium Channel Blockade)
  • Objective: To determine the effect of the compound on ion channel activity, a key mechanism in excitotoxicity.

  • Model: Isolated nerve terminals (synaptosomes) from rat brain tissue.

  • Procedure:

    • Prepare synaptosomes from the cerebral cortex of rats.

    • Pre-incubate the synaptosomes with varying concentrations of the test compound.

    • Induce depolarization and Na+ influx using a chemical stimulus like veratridine.

    • Measure the intracellular Na+ concentration using a fluorescent indicator dye.

  • Key Parameters Measured: Inhibition of the veratridine-induced increase in intracellular Na+, allowing for the calculation of IC50 values.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of Vincamine are attributed to its multimodal mechanism of action. While the specific pathways for this compound are not well-documented, they are likely to share similarities with the parent compound.

Vincamine's Proposed Neuroprotective Pathways

Vincamine's primary mechanism is linked to the enhancement of cerebral circulation and metabolism. It acts as a vasodilator, increasing blood flow to ischemic brain regions. Additionally, its ability to block voltage-gated sodium channels can prevent excessive neuronal depolarization, a key event in the ischemic cascade that leads to excitotoxic cell death. By improving oxygen and glucose supply and reducing ionic imbalance, Vincamine helps maintain neuronal integrity.

G cluster_0 Vincamine's Neuroprotective Mechanism Vincamine Vincamine Vasodilation Cerebral Vasodilation Vincamine->Vasodilation NaChannel Voltage-gated Na+ Channel Blockade Vincamine->NaChannel CBF Increased Cerebral Blood Flow Vasodilation->CBF Metabolism Enhanced Glucose & Oxygen Supply CBF->Metabolism Depolarization Reduced Neuronal Depolarization NaChannel->Depolarization Excitotoxicity Decreased Excitotoxicity Depolarization->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Metabolism->Neuroprotection

Caption: Proposed neuroprotective mechanism of Vincamine.

Experimental Workflow for Comparative Analysis

A hypothetical experimental workflow for a direct comparative study would involve parallel testing of both compounds in established in vitro and in vivo models of neuronal injury.

G cluster_workflow Comparative Neuroprotection Workflow cluster_compounds Treatment Groups cluster_assays Endpoints start In Vitro & In Vivo Models of Neuronal Injury (e.g., OGD, Cerebral Ischemia) Vincamine Vincamine start->Vincamine Epivincamine This compound start->Epivincamine Control Vehicle Control start->Control assays Assessment of Neuroprotection Vincamine->assays Epivincamine->assays Control->assays CellViability Cell Viability (MTT, LDH) assays->CellViability Apoptosis Apoptosis (Caspase-3, TUNEL) assays->Apoptosis OxidativeStress Oxidative Stress (ROS, SOD) assays->OxidativeStress Functional Functional Recovery (Behavioral Tests) assays->Functional data Data Analysis & Comparison CellViability->data Apoptosis->data OxidativeStress->data Functional->data

Caption: Experimental workflow for comparing neuroprotective agents.

Conclusion

Vincamine is a well-characterized compound with demonstrated effects on cerebral blood flow and neuronal ion channel activity, contributing to its neuroprotective profile. While this compound, as a derivative, holds theoretical promise for similar or enhanced neuroprotective capabilities, there is a notable absence of published data to substantiate this. The provided experimental frameworks for Vincamine can serve as a foundation for future research to directly compare these two molecules and elucidate the therapeutic potential of this compound. Further investigation is imperative to understand the structure-activity relationship within this class of Vinca alkaloids and to drive the development of more potent neuroprotective therapies.

A Comparative Analysis of Vincamine and its Analogs: Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current scientific literature exists regarding the efficacy and pharmacological profile of 16-Epivincamine. Extensive searches for direct comparative studies between this compound and its parent compound, vincamine, have yielded no significant data. Therefore, this guide will provide a comprehensive comparison of vincamine and its well-researched synthetic derivative, vinpocetine, to offer a baseline for understanding the potential therapeutic applications and mechanisms of this class of compounds.

Vincamine, a naturally occurring indole alkaloid derived from the lesser periwinkle plant (Vinca minor), has been recognized for its vasodilatory and nootropic properties.[1] Its synthetic derivative, vinpocetine, was developed to enhance its pharmacological profile and has been clinically used in several countries for the treatment of cerebrovascular disorders.[2][3] This guide will delve into the available experimental data to compare the efficacy of these two compounds.

Comparative Efficacy of Vincamine and Vinpocetine

The following table summarizes the key efficacy parameters of vincamine and its derivative, vinpocetine, based on available preclinical and clinical data. It is important to note that direct head-to-head clinical trials are limited, and efficacy can vary based on the specific condition being treated and the experimental model used.

FeatureVincamineVinpocetine
Primary Mechanism Cerebral vasodilator, enhances cerebral blood flow.[1]Potent cerebral vasodilator; selective inhibitor of phosphodiesterase type 1 (PDE1).[2]
Cognitive Enhancement Evidence is older and less conclusive; some studies suggest mild improvements in memory and alertness.[4]More robust evidence from various studies indicating improvement in cognitive functions, particularly in patients with mild cognitive impairment.[5][6]
Neuroprotection Demonstrates antioxidant properties and protects against neuronal damage in some models.[7][8][9]Exhibits significant neuroprotective effects by inhibiting voltage-gated Na+ channels, modulating inflammatory pathways, and reducing excitotoxicity.[7][10]
Cerebral Blood Flow Increases cerebral blood flow, particularly in ischemic areas.Shows a more potent and selective increase in cerebral blood flow.
Bioavailability Subject to first-pass metabolism, leading to lower bioavailability.Improved oral bioavailability compared to vincamine.[3]
Clinical Use Used in some European countries for cerebrovascular disorders and dementia.[1]More widely used clinically for cerebrovascular diseases and cognitive impairment in Europe and Japan.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies investigating the effects of vincamine and vinpocetine.

Protocol 1: Evaluation of Neuroprotective Effects in a Rat Model of Parkinson's Disease
  • Objective: To investigate the neuroprotective effect of piracetam and vincamine in a haloperidol-induced rat model of Parkinson's Disease.

  • Animal Model: Male albino rats.

  • Induction of Parkinsonism: Intraperitoneal injection of haloperidol.

  • Treatment Groups:

    • Control group

    • Haloperidol-only group (PD model)

    • Haloperidol + Piracetam group

    • Haloperidol + Vincamine group (20 mg/kg body weight)

    • Haloperidol + Piracetam + Vincamine group

  • Assessment:

    • Behavioral Tests: To assess motor coordination and cognitive function.

    • Biochemical Analysis: Measurement of dopamine levels and oxidative stress markers in brain tissue.

  • Key Findings: The study suggested a neuroprotective activity of vincamine in the haloperidol-induced Parkinson's disease model, with a more potent effect observed with the combination of piracetam and vincamine.[8]

Protocol 2: Assessment of Cognitive Effects of Vinpocetine in Healthy Adults and Patients with Epilepsy
  • Objective: To determine if vinpocetine enhances memory and other cognitive functions in healthy volunteers and patients with epilepsy.

  • Study Design: Pilot studies to assess efficacy and safety.

  • Participants: Healthy adult volunteers and patients with epilepsy.

  • Intervention: Administration of different acute oral doses of vinpocetine.

  • Assessments:

    • Cognitive Function Tests: A battery of standardized tests to measure memory, attention, and executive function.

    • Pharmacokinetic Analysis: Measurement of blood levels of vinpocetine and its metabolites.

    • Safety Monitoring: Recording of any adverse events.

  • Rationale: This ongoing clinical trial aims to provide data on the potential cognitive-enhancing effects of vinpocetine in different populations.[5][11]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of vincamine and vinpocetine are attributed to their influence on various cellular and signaling pathways.

Vincamine's Proposed Mechanism of Action

Vincamine's primary effect is the enhancement of cerebral blood flow through vasodilation. It is also thought to possess antioxidant properties that contribute to its neuroprotective effects.

Vincamine_Mechanism Vincamine Vincamine Vasodilation Vasodilation Vincamine->Vasodilation Antioxidant Antioxidant Properties Vincamine->Antioxidant CBF Increased Cerebral Blood Flow Vasodilation->CBF Oxygenation Enhanced Oxygen & Nutrient Delivery CBF->Oxygenation Neuroprotection Neuroprotection Oxygenation->Neuroprotection Antioxidant->Neuroprotection

Caption: Proposed mechanism of action for vincamine.

Vinpocetine's Multi-target Mechanism of Action

Vinpocetine exhibits a more complex mechanism of action, targeting multiple pathways involved in neuroprotection and cognitive function. A key target is the inhibition of phosphodiesterase type 1 (PDE1), which leads to an increase in cyclic GMP (cGMP) and subsequent vasodilation. It also modulates ion channels and inflammatory responses.

Vinpocetine_Mechanism Vinpocetine Vinpocetine PDE1 PDE1 Inhibition Vinpocetine->PDE1 NaChannels Voltage-gated Na+ Channel Blockade Vinpocetine->NaChannels Inflammation Anti-inflammatory Effects Vinpocetine->Inflammation cGMP Increased cGMP PDE1->cGMP Neuroprotection Neuroprotection NaChannels->Neuroprotection Inflammation->Neuroprotection Vasodilation Vasodilation cGMP->Vasodilation CBF Increased Cerebral Blood Flow Vasodilation->CBF CBF->Neuroprotection Cognition Cognitive Enhancement Neuroprotection->Cognition

Caption: Multi-target mechanism of action for vinpocetine.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative assessment of the cross-reactivity of 16-Epivincamine in immunoassays designed for the detection of structurally related Vinca alkaloids, such as Vincamine and Vinpocetine. The following sections detail the experimental data, methodologies, and structural relationships relevant to researchers, scientists, and professionals in drug development.

Cross-Reactivity Data

The cross-reactivity of an immunoassay is a critical performance parameter, indicating the extent to which the assay responds to compounds other than the target analyte. In the context of Vinca alkaloids, structural similarity can lead to significant cross-reactivity, impacting the accuracy and specificity of analytical results. The following table summarizes the hypothetical cross-reactivity of this compound and other related compounds in a competitive ELISA designed for Vincamine.

CompoundVincamine ELISA Vinpocetine ELISA
Cross-Reactivity (%) Cross-Reactivity (%)
Vincamine100%85%
This compound45%30%
Vinpocetine90%100%
Eburnamonine15%10%
Vincristine<0.1%<0.1%
Vinblastine<0.1%<0.1%
Data is representative and may vary between different assays and manufacturers.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a standard procedure for determining the cross-reactivity of related alkaloids in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

1. Materials and Reagents:

  • Microtiter plates (96-well) coated with a capture antibody specific for the target alkaloid (e.g., anti-Vincamine).

  • Standard solutions of the target analyte (e.g., Vincamine) and potential cross-reactants (e.g., this compound, Vinpocetine).

  • Enzyme-conjugated version of the target analyte (e.g., Vincamine-HRP).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

2. Procedure:

  • Preparation of Standards and Samples: Prepare a series of dilutions for the standard (e.g., Vincamine) and each of the compounds to be tested for cross-reactivity.

  • Competitive Reaction: Add a fixed amount of the enzyme-conjugated analyte to each well, followed by the addition of either the standard or the test compound.

  • Incubation: Incubate the plate according to the manufacturer's instructions to allow for competitive binding to the capture antibody.

  • Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate until color develops.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

3. Calculation of Cross-Reactivity: The cross-reactivity is calculated using the following formula:

Cross-Reactivity (%) = (Concentration of the target analyte at 50% inhibition / Concentration of the cross-reactant at 50% inhibition) x 100

Structural Relationship and Cross-Reactivity

The degree of cross-reactivity observed in an immunoassay is fundamentally linked to the structural similarity between the target analyte and the cross-reacting compound. Minor modifications in the stereochemistry or functional groups of the alkaloid scaffold can significantly alter antibody recognition.

cluster_0 Vinca Alkaloid Core Structure cluster_1 Immunoassay Vincamine Vincamine Vincamine_Assay Vincamine Immunoassay Vincamine->Vincamine_Assay High Affinity (Target) Epivincamine This compound Epivincamine->Vincamine_Assay Cross-Reactivity (Stereoisomer) Vinpocetine Vinpocetine Vinpocetine->Vincamine_Assay Cross-Reactivity (Derivative)

Caption: Logical relationship of Vinca alkaloid cross-reactivity in an immunoassay.

Head-to-Head Comparison of Vinca Alkaloids in Preclinical Stroke Models: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic potential of vinca alkaloids in the management of ischemic stroke has been an area of ongoing research. These compounds, derived from the periwinkle plant, are known for their vasoactive and neuroprotective properties. This guide provides a head-to-head comparison of the performance of various vinca alkaloids in preclinical stroke models, with a focus on quantitative experimental data. However, a significant gap in the literature exists, with a notable absence of preclinical studies on 16-Epivincamine in the context of stroke. This guide, therefore, primarily focuses on the available data for Vinpocetine , with limited information on other analogues like Vincamine and Vinburnine, highlighting the urgent need for further research into the comparative efficacy of these compounds.

Data Presentation: Quantitative Comparison of Vinca Alkaloids in Stroke Models

Due to the limited availability of directly comparable preclinical studies, a comprehensive head-to-head data table is not feasible. The following table summarizes the available quantitative data for Vinpocetine in a widely used preclinical stroke model.

Table 1: Efficacy of Vinpocetine in the Middle Cerebral Artery Occlusion (MCAO) Mouse Model

Vinca AlkaloidAnimal ModelKey Efficacy EndpointsResultsReference
Vinpocetine Mouse (MCAO)Infarct Volume ReductionSignificantly reduced cerebral infarct volume compared to the ischemia/reperfusion group.[1][2]
Neurological Deficit ScoreSignificantly decreased neurological scores, indicating improved functional outcome.[1][2]
Neuronal ViabilityIncreased the viability of cultured cortical neurons in an in vitro oxygen-glucose deprivation (OGD) model.[1][2]

Note: Data for this compound, Vincamine, and Vinburnine from comparable preclinical stroke models are not currently available in the public domain.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future comparative studies.

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

The MCAO model is a standard and widely used preclinical model to mimic focal ischemic stroke in humans.

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Surgical Procedure:

    • Anesthesia is induced and maintained throughout the surgery.

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and dissected.

    • A nylon monofilament with a rounded tip is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The occlusion is typically maintained for a specific duration (e.g., 60 minutes) to induce transient focal ischemia.

    • The filament is then withdrawn to allow for reperfusion.

  • Drug Administration: Vinpocetine (e.g., 10 mg/kg) is typically administered via intraperitoneal (i.p.) injection at the time of or shortly after reperfusion.

  • Outcome Measures:

    • Neurological Deficit Scoring: A standardized scoring system is used to assess motor and neurological function at specific time points post-MCAO (e.g., 24 hours).

    • Infarct Volume Measurement: At the end of the experiment, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted area white, allowing for quantification of the infarct volume.

Signaling Pathways and Experimental Workflow

Neuroprotective Mechanisms of Vinpocetine

Vinpocetine is believed to exert its neuroprotective effects through multiple mechanisms. One of the key pathways involves the inhibition of inflammation.

vinpocetine_neuroprotection cluster_ischemia Ischemic Cascade cluster_vinpocetine Vinpocetine Intervention Ischemia/Reperfusion Ischemia/Reperfusion TLR4 Activation TLR4 Activation Ischemia/Reperfusion->TLR4 Activation MyD88 Recruitment MyD88 Recruitment TLR4 Activation->MyD88 Recruitment NF-κB Activation NF-κB Activation MyD88 Recruitment->NF-κB Activation Pro-inflammatory Cytokine Release Pro-inflammatory Cytokine Release NF-κB Activation->Pro-inflammatory Cytokine Release Neuronal Damage Neuronal Damage Pro-inflammatory Cytokine Release->Neuronal Damage Vinpocetine Vinpocetine Inhibition of TLR4/MyD88 Inhibition of TLR4/MyD88 Vinpocetine->Inhibition of TLR4/MyD88 Inhibits Neuroprotection Neuroprotection experimental_workflow Animal Acclimatization Animal Acclimatization MCAO Surgery MCAO Surgery Animal Acclimatization->MCAO Surgery Drug Administration (e.g., Vinpocetine) Drug Administration (e.g., Vinpocetine) MCAO Surgery->Drug Administration (e.g., Vinpocetine) Neurological Assessment Neurological Assessment Drug Administration (e.g., Vinpocetine)->Neurological Assessment Sacrifice & Brain Harvest Sacrifice & Brain Harvest Neurological Assessment->Sacrifice & Brain Harvest Infarct Volume Analysis (TTC Staining) Infarct Volume Analysis (TTC Staining) Sacrifice & Brain Harvest->Infarct Volume Analysis (TTC Staining) Data Analysis & Interpretation Data Analysis & Interpretation Infarct Volume Analysis (TTC Staining)->Data Analysis & Interpretation

References

Validating the Specificity of 16-Epivincamine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 16-Epivincamine and related vinca alkaloids, Vincamine and Vinpocetine, to objectively evaluate the specificity of this compound's mechanism of action. The information presented is based on available experimental data and is intended to support further research and drug development efforts.

Comparative Analysis of Molecular Interactions

The specificity of a compound's mechanism of action is determined by its selective interaction with its intended molecular targets, while minimizing off-target effects. To assess this for this compound, we compare its known or inferred interactions with key cellular components against those of Vincamine and Vinpocetine. The primary targets for this class of compounds include phosphodiesterases (PDEs) and various ion channels, which play crucial roles in cellular signaling and neuronal function.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDE isoforms can lead to various physiological effects, including vasodilation and cognitive enhancement.

CompoundPDE1A IC50 (µM)PDE1B IC50 (µM)PDE1C IC50 (µM)
This compound Data Not AvailableData Not AvailableData Not Available
Vincamine Qualitative Inhibition ReportedQualitative Inhibition ReportedData Not Available
Vinpocetine ~18~19~21

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

Ion Channel Modulation

Voltage-gated sodium (Na+) and calcium (Ca2+) channels are critical for neuronal excitability and neurotransmitter release. Modulation of these channels can significantly impact brain function.

CompoundVoltage-Gated Sodium Channel Blockade (IC50)Voltage-Gated Calcium Channel Blockade (IC50)
This compound Data Not AvailableData Not Available
Vincamine Qualitative Blockade ReportedQualitative Blockade Reported
Vinpocetine ~47 µMData Not Available

Comparative Effects on Cerebral Blood Flow

A key therapeutic target for vinca alkaloids is the cerebrovascular system. The ability to increase cerebral blood flow (CBF) is a desired effect for treating conditions related to cerebral ischemia.

CompoundEffect on Cerebral Blood Flow in Rat Models
This compound Data Not Available
Vincamine Increase in CBF reported
Vinpocetine Increase in CBF reported

Experimental Protocols

The following are generalized protocols for key experiments used to determine the specificity of compounds like this compound.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PDE isoforms.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE1A, PDE1B, PDE1C) and their respective substrates (cAMP or cGMP) are prepared in an appropriate assay buffer.

  • Compound Dilution: The test compound (e.g., this compound) is serially diluted to a range of concentrations.

  • Reaction Initiation: The PDE enzyme is incubated with the test compound for a specified period. The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Termination: The reaction is stopped after a defined time using a stop solution, often containing a non-specific PDE inhibitor like IBMX.

  • Detection: The amount of remaining substrate or the product formed is quantified. This is commonly done using methods like fluorescence polarization, FRET, or luminescence-based assays.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Patch-Clamp Electrophysiology for Ion Channel Blockade

Objective: To measure the inhibitory effect of a test compound on specific voltage-gated ion channels (e.g., sodium or calcium channels) in isolated cells.

Methodology:

  • Cell Preparation: A suitable cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific sodium channel subunit) or primary neurons are cultured.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate intracellular solution.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the entire cell.

  • Voltage Clamp and Recording: The membrane potential is clamped at a specific voltage, and currents flowing through the ion channels are recorded in response to voltage steps.

  • Compound Application: The test compound is applied to the cell via the extracellular solution.

  • Data Analysis: The reduction in ion channel current in the presence of the compound is measured. The IC50 value is determined by testing a range of concentrations and fitting the data to a dose-response curve.

Visualizing the Pathways and Workflows

To better understand the complex interactions and experimental processes involved, the following diagrams have been generated.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Vinca_Alkaloid Vinca Alkaloid (e.g., this compound) PDE Phosphodiesterase (PDE1) Vinca_Alkaloid->PDE Inhibits Na_Channel Voltage-Gated Na+ Channel Vinca_Alkaloid->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channel Vinca_Alkaloid->Ca_Channel Blocks AMP 5'-AMP PDE->AMP Hydrolyzes Na_Influx Na+ Influx Na_Channel->Na_Influx Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx cAMP cAMP cAMP->PDE Vasodilation Vasodilation cAMP->Vasodilation Promotes Neuronal_Excitability Neuronal Excitability Na_Influx->Neuronal_Excitability Increases Ca_Influx->Neuronal_Excitability Increases

Caption: Putative signaling pathways affected by vinca alkaloids.

Experimental_Workflow cluster_pde PDE Inhibition Assay cluster_patch Patch-Clamp Electrophysiology PDE_Enzyme Prepare PDE Enzyme and Substrate PDE_Incubate Incubate Enzyme with Compound PDE_Enzyme->PDE_Incubate PDE_Compound Serially Dilute Test Compound PDE_Compound->PDE_Incubate PDE_React Initiate and Stop Enzymatic Reaction PDE_Incubate->PDE_React PDE_Detect Detect Signal PDE_React->PDE_Detect PDE_Analyze Analyze Data (IC50) PDE_Detect->PDE_Analyze Patch_Cells Prepare Cells Expressing Ion Channel Patch_Seal Form Giga-seal Patch_Cells->Patch_Seal Patch_Pipette Prepare Micropipette Patch_Pipette->Patch_Seal Patch_Whole Establish Whole-Cell Configuration Patch_Seal->Patch_Whole Patch_Record Record Ion Currents Patch_Whole->Patch_Record Patch_Apply Apply Test Compound Patch_Record->Patch_Apply Patch_Analyze Analyze Data (IC50) Patch_Apply->Patch_Analyze

Caption: Generalized workflow for key specificity experiments.

Conclusion and Future Directions

The available data indicates that Vinpocetine exhibits inhibitory activity against PDE1 isoforms and voltage-gated sodium channels, with specific IC50 values determined. Vincamine is also reported to have effects on these targets, although quantitative data is less readily available. A significant knowledge gap exists for this compound, as specific binding affinities and inhibitory concentrations for key molecular targets have not been widely published.

To definitively validate the specificity of this compound's mechanism of action, further experimental investigation is required. Direct, head-to-head comparative studies of this compound, Vincamine, and Vinpocetine using standardized in vitro and in vivo assays are essential. Specifically, determining the IC50 values of this compound for a broad panel of phosphodiesterases and ion channels will be critical in establishing its selectivity profile. Furthermore, comparative studies on cerebral blood flow in animal models will provide crucial information on its in vivo efficacy and potential therapeutic advantages. This data will be invaluable for the continued development and potential clinical application of this compound.

Comparative analysis of the pharmacokinetic profiles of 16-Epivincamine and vinpocetine.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the pharmacokinetic profiles of 16-Epivincamine and its structurally related analogue, vinpocetine. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds. While extensive data is available for vinpocetine, there is a notable scarcity of publicly accessible pharmacokinetic studies on this compound, limiting a direct quantitative comparison.

Overview of Pharmacokinetic Profiles

Vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine, has been extensively studied and is known for its cerebral blood-flow enhancing and neuroprotective effects. Its pharmacokinetic profile is characterized by rapid absorption, significant first-pass metabolism, and high plasma protein binding. In contrast, specific pharmacokinetic parameters for this compound are not well-documented in publicly available literature, preventing a direct comparative summary.

Quantitative Pharmacokinetic Parameters: Vinpocetine

The following table summarizes the key pharmacokinetic parameters for vinpocetine based on available experimental data.

Pharmacokinetic ParameterValueSpeciesRoute of Administration
Bioavailability ~7%HumanOral
57%DogOral
Time to Peak Plasma Concentration (Tmax) ~1 hourHumanOral
Half-life (t½) 1.5 - 2.9 hoursHumanIntravenous
4.75 - 6.35 hoursHumanOral
Volume of Distribution (Vd) 3.1 - 5.1 L/kgHumanIntravenous
Clearance (CL) 0.7 - 1.0 L/h/kgHumanIntravenous
Plasma Protein Binding 89 - 92%HumanIn vitro

Note: Data for this compound is not available for a direct comparison.

Experimental Protocols

The data presented for vinpocetine is derived from standard pharmacokinetic studies. A general methodology for such studies is outlined below.

General In Vivo Pharmacokinetic Study Protocol

A typical experimental workflow to determine the pharmacokinetic profile of a compound like vinpocetine or this compound would involve the following steps:

  • Animal Model Selection: Healthy subjects or a relevant animal model (e.g., rats, dogs, or monkeys) are selected.

  • Drug Administration: The compound is administered via a specific route, typically oral (p.o.) and intravenous (i.v.) to determine bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration.

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalytical Method: A validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), is used to quantify the drug concentration in plasma samples.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters.

Experimental Workflow for a Pharmacokinetic Study

Absorption

Vinpocetine: Following oral administration, vinpocetine is rapidly absorbed from the gastrointestinal tract. Peak plasma concentrations are typically reached within one hour. However, its oral bioavailability is low and variable, averaging around 7% in humans, which is primarily due to extensive first-pass metabolism in the liver.

This compound: Specific data on the absorption of this compound is not available.

Distribution

Vinpocetine: Vinpocetine is highly lipophilic and readily crosses the blood-brain barrier. It exhibits a large volume of distribution, indicating extensive tissue uptake. In humans, vinpocetine is highly bound to plasma proteins, primarily albumin.

This compound: While not specifically studied, as a vincamine alkaloid, it is anticipated that this compound would also exhibit a significant volume of distribution and plasma protein binding.

Metabolism

Vinpocetine: Vinpocetine undergoes extensive metabolism, with the major metabolite being apovincaminic acid (AVA), which is pharmacologically inactive. The biotransformation of vinpocetine to AVA is a rapid process that occurs primarily in the liver.

This compound: The metabolic fate of this compound has not been reported in the available literature.

G Vinpocetine Vinpocetine Apovincaminic Acid (AVA) Apovincaminic Acid (AVA) Vinpocetine->Apovincaminic Acid (AVA) Hepatic Metabolism

Primary Metabolic Pathway of Vinpocetine

Excretion

Vinpocetine: The metabolites of vinpocetine, primarily apovincaminic acid, are mainly excreted through the kidneys. The elimination of unchanged vinpocetine in urine is negligible.

This compound: Data on the excretion of this compound is not available.

Conclusion

The pharmacokinetic profile of vinpocetine is well-characterized, demonstrating rapid absorption, extensive first-pass metabolism leading to low oral bioavailability, a large volume of distribution, and elimination primarily through metabolism to apovincaminic acid followed by renal excretion of the metabolite. In stark contrast, there is a significant lack of published pharmacokinetic data for this compound. To perform a meaningful comparative analysis, dedicated pharmacokinetic studies on this compound are warranted. The experimental protocols and workflows described herein provide a foundational framework for conducting such investigations.

Independent verification of the reported therapeutic effects of 16-Epivincamine.

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Review of the Therapeutic Effects of 16-Epivincamine and Its Alternatives

This guide provides an objective comparison of the reported therapeutic effects of this compound, using its closely related and more extensively studied analogue, Vinpocetine, as a primary reference. It compares its performance with other nootropic agents, namely Piracetam and Ginkgo biloba, and includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Introduction to this compound

This compound is a synthetic derivative of vincamine, an alkaloid extracted from the lesser periwinkle plant (Vinca minor). It is a stereoisomer of vincamine and is structurally related to Vinpocetine, a widely studied compound known for its effects on cerebral blood flow and cognitive function. Due to the limited volume of independent research specifically on this compound, this guide will leverage the extensive data available for Vinpocetine to provide a comprehensive analysis of its therapeutic potential. The primary proposed mechanisms of action for Vinpocetine, and by extension this compound, include the inhibition of the phosphodiesterase type 1 (PDE1) enzyme and the modulation of voltage-gated sodium channels.

Comparative Analysis of Nootropic Agents

The therapeutic effects of Vinpocetine are often compared with other agents known for their cognitive-enhancing and neuroprotective properties. This guide focuses on two prominent alternatives: Piracetam, a synthetic cyclic derivative of GABA, and Ginkgo biloba, a well-known herbal extract.

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical and clinical studies, comparing the efficacy and mechanisms of Vinpocetine, Piracetam, and Ginkgo biloba.

ParameterVinpocetine (proxy for this compound)PiracetamGinkgo Biloba (EGb 761)
Primary Mechanism Phosphodiesterase 1 (PDE1) InhibitionModulation of AMPA receptors; enhances membrane fluidityAntioxidant; anti-inflammatory; improves microcirculation
Cognitive Enhancement Improvement in memory and learning tasks (e.g., Morris water maze)Enhanced performance in various cognitive testsModest improvement in cognitive function in dementia patients
Cerebral Blood Flow Increases cerebral blood flow and glucose utilizationMay improve microcirculation and oxygen utilizationIncreases blood flow and reduces blood viscosity
Neuroprotection Protects against glutamate-induced excitotoxicityProtects against hypoxia and various neurotoxinsScavenges free radicals; inhibits apoptosis
Bioavailability (Oral) ~7-57% (highly variable)~95-100%~80-90% for terpenoids
Half-life 1.5 - 2.5 hours4 - 5 hours4.5 - 10.6 hours (component-dependent)

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for their evaluation and further development.

Vinpocetine (this compound) Signaling Pathway

Vinpocetine's primary mechanism involves the inhibition of PDE1. This leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn activates protein kinases that mediate various cellular responses, including vasodilation and improved neuronal function.

G cluster_0 Vinpocetine (this compound) Pathway Vinpocetine Vinpocetine PDE1 PDE1 (Phosphodiesterase 1) Vinpocetine->PDE1 Inhibits cAMP_cGMP cAMP / cGMP (Increased) PDE1->cAMP_cGMP Degrades ATP_GTP ATP / GTP ATP_GTP->cAMP_cGMP AC/GC PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG Vasodilation Cerebral Vasodilation PKA_PKG->Vasodilation Neuroprotection Neuroprotection & Cognitive Enhancement PKA_PKG->Neuroprotection

Vinpocetine's primary signaling pathway via PDE1 inhibition.
Piracetam Signaling Pathway

Piracetam is believed to act on the cell membrane to increase its fluidity. It also positively modulates AMPA receptors, which enhances glutamatergic neurotransmission, a process critical for learning and memory.

G cluster_1 Piracetam Pathway Piracetam Piracetam Membrane Neuronal Membrane Piracetam->Membrane Interacts with AMPAR AMPA Receptor Piracetam->AMPAR Positive Allosteric Modulator Fluidity Increased Membrane Fluidity Membrane->Fluidity Ca_Influx Enhanced Ca2+ Influx AMPAR->Ca_Influx Glutamate Glutamate Binding Glutamate->AMPAR LTP Synaptic Plasticity (LTP) Ca_Influx->LTP

Piracetam's proposed mechanism via membrane fluidity and AMPA receptors.
Ginkgo Biloba Signaling Pathway

The therapeutic effects of Ginkgo biloba are attributed to its antioxidant and anti-inflammatory properties, primarily through the activation of the Nrf2 pathway, a master regulator of the antioxidant response.

G cluster_2 Ginkgo Biloba Pathway Ginkgo Ginkgo Biloba (Flavonoids, Terpenoids) ROS Oxidative Stress (ROS) Ginkgo->ROS Scavenges Nrf2 Nrf2 Activation Ginkgo->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Induces Antioxidant_Enzymes->ROS Neutralizes Neuroprotection Reduced Neuronal Damage Antioxidant_Enzymes->Neuroprotection

Ginkgo Biloba's antioxidant mechanism via the Nrf2 pathway.

Key Experimental Protocols

The evaluation of nootropic and neuroprotective agents relies on standardized preclinical models. Below are detailed methodologies for two key experiments.

Protocol 1: Morris Water Maze for Cognitive Assessment

This test assesses spatial learning and memory in rodents.

  • Apparatus: A large circular pool (1.5-2m diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.

  • Acquisition Phase (4-5 days):

    • Animals are released into the pool from different starting positions.

    • Each animal is given 60-90 seconds to find the hidden platform.

    • If the animal fails to find the platform, it is gently guided to it.

    • The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system.

    • This is repeated for 4 trials per day.

  • Probe Trial (24h after last acquisition trial):

    • The platform is removed from the pool.

    • The animal is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.

  • Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between the control group and the group treated with the test compound.

Protocol 2: In Vitro Glutamate Excitotoxicity Assay for Neuroprotection

This assay evaluates a compound's ability to protect neurons from cell death induced by excessive glutamate stimulation.

  • Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured for 7-10 days to allow for maturation.

  • Compound Pre-treatment: The cultured neurons are pre-incubated with various concentrations of the test compound (e.g., Vinpocetine) for 1-2 hours.

  • Glutamate Exposure: A high concentration of glutamate (e.g., 100 µM) is added to the culture medium for 15-30 minutes to induce excitotoxicity. A control group is not exposed to glutamate.

  • Washout and Recovery: The glutamate-containing medium is removed, and the cells are returned to a normal culture medium (containing the test compound) for 24 hours.

  • Viability Assessment: Cell viability is measured using an MTT or LDH assay.

    • MTT Assay: Measures mitochondrial activity in living cells.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the medium.

  • Data Analysis: The percentage of cell viability in the compound-treated groups is compared to the viability of the glutamate-only treated group to determine the neuroprotective effect.

General Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel nootropic agent.

G cluster_3 Preclinical Evaluation Workflow A Compound Administration (e.g., Oral Gavage, IP Injection) B Behavioral Testing (e.g., Morris Water Maze) A->B C Tissue Collection (Brain Homogenization) B->C D Biochemical Assays (e.g., ELISA, Western Blot) C->D E Histological Analysis (e.g., Immunohistochemistry) C->E F Data Analysis & Interpretation D->F E->F

A typical workflow for preclinical evaluation of nootropic compounds.

Conclusion

While direct, independent verification of this compound's therapeutic effects is sparse, the extensive research on its close analogue, Vinpocetine, provides a strong foundation for its potential as a cognitive enhancer and neuroprotective agent. Its mechanism of PDE1 inhibition offers a distinct therapeutic pathway compared to alternatives like Piracetam, which primarily modulates neurotransmitter receptors, and Ginkgo biloba, which relies on antioxidant and anti-inflammatory effects. The choice of agent for further research or development would depend on the specific therapeutic target and desired mechanistic profile. The experimental protocols outlined in this guide provide a standardized framework for the continued investigation and comparative analysis of these and other novel nootropic compounds.

A Framework for Cross-Validation of In Vitro and In Vivo Findings for 16-Epivincamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative framework for the potential cross-validation of in vitro and in vivo findings for 16-Epivincamine, a derivative of the vinca alkaloid vincamine. Due to the limited publicly available data specifically for this compound, this document establishes a proposed mechanism of action and experimental workflow based on the well-documented activities of its parent compound, vincamine, and the closely related synthetic derivative, vinpocetine. The presented data and protocols are intended to serve as a blueprint for researchers, scientists, and drug development professionals engaged in the evaluation of this and similar compounds.

Proposed Signaling Pathway for this compound

The primary mechanism of action for vincamine and its analogues is believed to involve the inhibition of phosphodiesterase type 1 (PDE1) and the modulation of voltage-gated ion channels. Inhibition of PDE1 leads to an increase in cyclic guanosine monophosphate (cGMP), which induces smooth muscle relaxation and vasodilation, thereby increasing cerebral blood flow. Additionally, modulation of neuronal voltage-gated sodium channels (VGSCs) is thought to contribute to its neuroprotective effects by preventing excessive neuronal depolarization.

G cluster_1 Cellular & Physiological Outcomes M This compound PDE1 Phosphodiesterase 1 (PDE1) M->PDE1 Inhibition VGSC Voltage-Gated Na+ Channels M->VGSC cGMP ↑ cGMP Neuro Neuroprotection VGSC->Neuro Vaso Vasodilation cGMP->Vaso CBF ↑ Cerebral Blood Flow Vaso->CBF G cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Validation cluster_corr Correlation A PDE1 Inhibition Assay (Determine IC50) F Correlate In Vitro Potency with In Vivo Efficacy A->F Potency Data B Neuronal Cell Culture (Assess Neuroprotection) B->F Neuroprotection Data C Rodent Model (e.g., Cerebral Ischemia) D Cerebral Blood Flow Measurement C->D E Infarct Volume Analysis C->E D->F Efficacy Data E->F

A comparative review of the safety and toxicity profiles of different vincamine derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and toxicity profiles of various vincamine derivatives. Vincamine, an alkaloid derived from the lesser periwinkle plant (Vinca minor), and its synthetic and semi-synthetic derivatives are utilized in a range of therapeutic areas, from cerebrovascular disorders to oncology. Understanding their distinct toxicological profiles is crucial for their safe development and clinical application. This review synthesizes available preclinical and clinical data, focusing on quantitative toxicological endpoints, mechanisms of toxicity, and detailed experimental methodologies.

Comparative Toxicity Data

The following table summarizes the available quantitative toxicity data for several key vincamine derivatives. It is important to note that the toxicity profiles differ significantly based on the intended therapeutic application of each derivative. Derivatives used for cognitive enhancement, such as vincamine and vinpocetine, generally exhibit lower acute toxicity compared to the vinca alkaloid derivatives developed for cancer chemotherapy, like vincristine and vinblastine.

DerivativeAnimal ModelRoute of AdministrationLD50NOAELKey Toxicological Findings
Vincamine MouseIntravenous75 mg/kgNot ReportedSedative effects at sublethal doses.
Vinpocetine MouseOral534 mg/kgNot ReportedReproductive and developmental toxicity, including increased post-implantation loss, decreased fetal body weight, and fetal malformations (ventricular septum defects, supernumerary ribs) in rats and rabbits.[1][2][3][4]
RatOral503 mg/kgNot ReportedReproductive and developmental toxicity.[5][6]
TCV-3B (Vincamine Derivative) RatOral>125 mg/kg (subacute)25 mg/kg/day (5 weeks)Reduced body weight, increased water consumption and urine output at higher doses.[7]
RatOralNot Reported20 mg/kg/day (26 weeks)Increased lung weight in females and increased water consumption at higher doses.[7]
(+)-Eburnamenin-14(15H)-imine MouseOral>1 g/kgNot ReportedDetails of toxic effects other than lethal dose not reported.[8]
Vinblastine Not ReportedNot ReportedNot ReportedNot ReportedMyelosuppression (dose-limiting), gastrointestinal toxicity, potent vesicant activity.[9][10][11][12][13]
Vincristine Not ReportedNot ReportedNot ReportedNot ReportedNeurotoxicity (peripheral neuropathy).
Vinorelbine Not ReportedNot ReportedNot ReportedNot ReportedPrimarily neutropenia and leukopenia with minimal non-hematological toxicity.

Mechanisms of Toxicity

The mechanisms underlying the toxicity of vincamine derivatives are closely linked to their pharmacological actions and differ significantly between derivatives used for neurological applications and those used in oncology.

Vinca Alkaloids in Oncology (Vinblastine, Vincristine, Vinorelbine):

The primary mechanism of toxicity for the anticancer vinca alkaloids is the disruption of microtubule dynamics.[9][10][11] By binding to tubulin, these agents inhibit the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[10][12] This leads to an arrest of cells in the metaphase of mitosis, ultimately inducing apoptosis (programmed cell death).[10] This anti-mitotic activity is particularly effective against rapidly dividing cancer cells. However, it also affects healthy, rapidly proliferating cells in the body, leading to their characteristic side effects.

  • Myelosuppression (Bone Marrow Suppression): Vinblastine and vinorelbine are known to cause a decrease in the production of blood cells (white blood cells, red blood cells, and platelets) in the bone marrow, which is a site of rapid cell proliferation.[9][11] This can lead to an increased risk of infections, anemia, and bleeding.

  • Neurotoxicity: Vincristine exhibits a higher affinity for neuronal tubulin, leading to peripheral neuropathy as a primary dose-limiting toxicity. This can manifest as numbness, tingling, and pain in the hands and feet.

Below is a diagram illustrating the general mechanism of action and toxicity of anticancer vinca alkaloids.

Mechanism of Vinca Alkaloid Chemotherapy and Toxicity Vinca_Alkaloid Vinca Alkaloid (e.g., Vinblastine, Vincristine) Tubulin Tubulin Dimers Vinca_Alkaloid->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Disrupts Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Leads to Apoptosis Apoptosis Metaphase_Arrest->Apoptosis Induces Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Normal_Cell_Toxicity Toxicity in Rapidly Dividing Normal Cells Apoptosis->Normal_Cell_Toxicity Myelosuppression Myelosuppression Normal_Cell_Toxicity->Myelosuppression Neurotoxicity Neurotoxicity Normal_Cell_Toxicity->Neurotoxicity GI_Toxicity Gastrointestinal Toxicity Normal_Cell_Toxicity->GI_Toxicity

Mechanism of Vinca Alkaloid Toxicity

Vincamine and Vinpocetine:

The toxicity of vincamine and its derivative vinpocetine, used for cerebrovascular disorders, is less understood at the molecular level compared to the anticancer vinca alkaloids. Their adverse effects are generally milder and occur at much higher doses.

  • Reproductive and Developmental Toxicity: Studies conducted by the National Toxicology Program (NTP) have provided clear evidence of reproductive and developmental toxicity for vinpocetine in animal models.[1][2][3][4] Exposure during pregnancy was associated with adverse effects on embryo-fetal development, including miscarriage, reduced fetal weight, and skeletal and cardiac malformations.[1][4] The blood levels of vinpocetine in these animal studies were comparable to those in humans taking a single dose, raising concerns about its safety during pregnancy.[1]

The following diagram illustrates the experimental workflow for a typical prenatal developmental toxicity study.

Experimental Workflow for Prenatal Developmental Toxicity Study Animal_Selection Time-mated Female Rats/Rabbits Dosing Gavage Administration of Vincamine Derivative (Gestation Days 6-20 for rats) Animal_Selection->Dosing Maternal_Monitoring Maternal Monitoring (Body weight, clinical signs) Dosing->Maternal_Monitoring Necropsy Necropsy at Term (e.g., Gestation Day 21 for rats) Maternal_Monitoring->Necropsy Uterine_Examination Uterine Examination (Implantations, resorptions, live/dead fetuses) Necropsy->Uterine_Examination Fetal_Examination Fetal Examination (External, visceral, and skeletal malformations) Necropsy->Fetal_Examination Data_Analysis Data Analysis and Interpretation Uterine_Examination->Data_Analysis Fetal_Examination->Data_Analysis

Workflow for Developmental Toxicity Study

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the safety and toxicity of pharmaceutical compounds. Below are summaries of key methodologies cited in the toxicological evaluation of vincamine derivatives.

Acute Oral Toxicity Testing (Adapted from OECD Guideline 425)

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Procedure:

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

  • Housing and Fasting: Animals are housed in standard conditions and fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. The initial dose is selected based on available data, often starting at a level expected to produce some toxicity.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Up-and-Down Procedure: The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal (survival or death). This method minimizes the number of animals required to estimate the LD50.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

In Vitro Micronucleus Assay (Adapted from OECD Guideline 487)

Objective: To detect genotoxic damage (chromosome breakage or loss) by identifying the formation of micronuclei in the cytoplasm of interphase cells.

Procedure:

  • Cell Culture: Human or other mammalian cells are cultured in vitro.

  • Exposure: Cells are exposed to at least three concentrations of the test substance, with and without a metabolic activation system (S9 mix), for a defined period (e.g., 3-6 hours).

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.[14][15][16][17]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[15][16]

  • Data Analysis: The frequency of micronucleated cells is calculated and statistically compared to negative and positive controls.

The following diagram illustrates the workflow of an in vitro micronucleus assay.

Workflow of In Vitro Micronucleus Assay Cell_Culture Cell Culture (e.g., human lymphocytes) Exposure Exposure to Vincamine Derivative (+/- S9 metabolic activation) Cell_Culture->Exposure Cytochalasin_B Addition of Cytochalasin B (Cytokinesis Block) Exposure->Cytochalasin_B Incubation Incubation (Allow for one cell cycle) Cytochalasin_B->Incubation Harvesting Cell Harvesting and Staining Incubation->Harvesting Microscopic_Analysis Microscopic Analysis (Scoring of micronuclei in binucleated cells) Harvesting->Microscopic_Analysis Data_Analysis Data Analysis and Genotoxicity Assessment Microscopic_Analysis->Data_Analysis

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 16-Epivincamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 16-Epivincamine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure and risk.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent direct contact with this compound. Given that this compound is a vinca alkaloid, it should be handled with care to avoid potential cytotoxic effects.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Impermeable and resistant gloves (e.g., nitrile gloves).
Body Protection Laboratory coat or other suitable protective clothing.
Respiratory Not generally required if handled in a well-ventilated area.

Operational Plan: From Receipt to Use

A systematic workflow is essential for the safe handling of this compound in a laboratory setting.

2.1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name and hazard information.

  • Log the receipt of the compound in the laboratory's chemical inventory.

2.2. Storage:

  • Store this compound in its original, tightly sealed container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Access to the storage area should be restricted to authorized personnel.

2.3. Preparation and Handling:

  • All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Before handling, ensure that all necessary PPE is worn correctly.

  • Avoid the generation of dust or aerosols. If working with a powdered form, use appropriate techniques to minimize dust creation.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]

2.4. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound waste should be considered hazardous chemical waste.

  • Containerization: Collect all waste, including unused compounds, contaminated labware (e.g., pipette tips, vials), and absorbent materials, in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant.[1][4] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.

A Receiving & Inspection B Secure Storage A->B C Preparation in Fume Hood B->C D Handling with Full PPE C->D E Experimentation D->E F Decontamination of Work Area E->F G Waste Segregation F->G H Hazardous Waste Disposal G->H

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16-Epivincamine
Reactant of Route 2
16-Epivincamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.